molecular formula C11H18N4 B11778075 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

Katalognummer: B11778075
Molekulargewicht: 206.29 g/mol
InChI-Schlüssel: BPOPKECIYYGSKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H18N4

Molekulargewicht

206.29 g/mol

IUPAC-Name

2-ethyl-6-piperidin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C11H18N4/c1-2-11-14-9(7-10(12)15-11)8-3-5-13-6-4-8/h7-8,13H,2-6H2,1H3,(H2,12,14,15)

InChI-Schlüssel

BPOPKECIYYGSKS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=CC(=N1)N)C2CCNCC2

Herkunft des Produkts

United States
Foundational & Exploratory

High-Fidelity Synthesis of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine Synthesis Protocol Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Senior Researchers, Process Chemists, Drug Discovery Scientists

Executive Summary & Structural Analysis

The target molecule, 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine , represents a privileged scaffold in kinase inhibitor discovery (e.g., JAK, CDK families) and GPCR modulation. Its synthesis poses a specific chemoselectivity challenge: the coexistence of a nucleophilic secondary amine (piperidine) and an electrophilic pyrimidine core during assembly.

A naive retrosynthesis might suggest a direct cyclization or a standard chlorination-amination sequence using N-Boc protection. However, experienced process chemists recognize a critical failure mode in the standard POCl₃ chlorination step: the acidic conditions often cleave Boc groups, leading to uncontrolled polymerization via intermolecular SₙAr (the deprotected piperidine attacking the 4-chloropyrimidine).

This guide presents a self-validating, robust route utilizing Cbz (Benzyloxycarbonyl) protection. This strategy ensures orthogonality during the harsh chlorination phase and allows for a clean, high-yield final deprotection, avoiding the formation of inseparable oligomeric byproducts.

Retrosynthetic Logic

The synthesis is disconnected into three phases:

  • Scaffold Assembly : Construction of the pyrimidine core via condensation.

  • Functionalization : Conversion of the tautomeric hydroxyl to an amine.

  • Deprotection : Global release of the piperidine amine.

Retrosynthesis Target 2-Ethyl-6-(piperidin-4-yl) pyrimidin-4-amine Precursor1 N-Cbz-Aminopyrimidine (Protected Intermediate) Target->Precursor1 Hydrogenolysis (H2, Pd/C) Precursor2 4-Chloro-2-ethyl-6- (N-Cbz-piperidinyl)pyrimidine Precursor1->Precursor2 Amination (NH3) Precursor3 4-Hydroxy-2-ethyl-6- (N-Cbz-piperidinyl)pyrimidine Precursor2->Precursor3 Chlorination (POCl3) SM1 Propionamidine HCl Precursor3->SM1 Cyclization (NaOEt) SM2 Beta-Keto Ester (via Meldrum's Acid) Precursor3->SM2 Cyclization SM3 N-Cbz-Piperidine-4- carboxylic Acid SM2->SM3 Meldrum's Acid Activation

Figure 1: Retrosynthetic disconnection strategy highlighting the Cbz-protected pathway to prevent self-polymerization.

Detailed Synthetic Protocol

Phase 1: Preparation of the Electrophile (Beta-Keto Ester)

Direct condensation requires a high-purity beta-keto ester. The classic Claisen condensation is often messy; therefore, we utilize the Meldrum's Acid activation method (Oikawa method), which proceeds under neutral conditions and suppresses side reactions.

Reagents:

  • N-Cbz-piperidine-4-carboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Meldrum's acid (1.0 equiv)

  • Ethanol (Absolute)

Protocol:

  • Activation : Dissolve N-Cbz-piperidine-4-carboxylic acid in anhydrous DCM (0.5 M). Add CDI portion-wise at 0°C. Stir at RT for 1 hour to form the acyl imidazole.

  • Acylation : Add Meldrum's acid to the mixture. Stir at RT for 3 hours.[1][2] (Monitor by TLC/LCMS for disappearance of acyl imidazole).

  • Workup : Wash with 1M HCl (cold) to remove imidazole byproducts. Dry organic layer (MgSO₄) and concentrate to obtain the acyl-Meldrum's acid intermediate.

  • Alcoholysis : Dissolve the residue in absolute Ethanol. Reflux for 4 hours. The Meldrum's ring opens and decarboxylates to yield Ethyl 3-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-oxopropanoate .

  • Purification : Silica gel chromatography (Hexane/EtOAc).

ParameterSpecificationRationale
Temperature (Step 1) 0°C → RTPrevent racemization (if chiral) and control CO₂ evolution.
Stoichiometry 1:1.1 (Acid:CDI)Excess CDI ensures complete activation; unreacted CDI is washed out.
Solvent (Step 4) EthanolMatches the ester group (Ethyl) to prevent transesterification issues.
Phase 2: Pyrimidine Core Construction

This step forms the 6-membered aromatic ring. The use of Propionamidine Hydrochloride introduces the 2-ethyl group.

Reagents:

  • Beta-keto ester (from Phase 1) (1.0 equiv)

  • Propionamidine Hydrochloride (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv)

  • Ethanol (Anhydrous)

Protocol:

  • Prepare a solution of NaOEt in EtOH (freshly prepared or commercial 21 wt%).

  • Add Propionamidine HCl to the base solution and stir for 15 min to liberate the free amidine.

  • Add the Beta-keto ester dropwise.

  • Reflux the mixture for 6–12 hours.

  • Quench : Cool to RT and neutralize with Acetic Acid to pH ~6.

  • Isolation : Concentrate in vacuo. Triturate the residue with water to precipitate the product: Benzyl 4-(2-ethyl-6-hydroxypyrimidin-4-yl)piperidine-1-carboxylate .

    • Note: The product exists in tautomeric equilibrium (pyrimidin-4-one vs 4-hydroxypyrimidine). It typically precipitates as a solid.

Phase 3: Chlorination (The Critical Junction)

This is the step where Boc protection would fail. Cbz is stable to POCl₃, preventing the formation of the secondary amine and subsequent polymerization.

Reagents:

  • Phosphorus Oxychloride (POCl₃) (5–10 equiv, solvent/reagent)

  • N,N-Dimethylaniline (catalytic, 0.1 equiv) - Optional, accelerates reaction

Protocol:

  • Suspend the hydroxypyrimidine in neat POCl₃.

  • Heat to 80–90°C for 2–4 hours. The suspension will clear as the chloropyrimidine forms.

  • Workup (Caution) : Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).

  • Neutralize with NaHCO₃ or NaOH to pH 7–8.

  • Extract with DCM or EtOAc. Dry and concentrate.

  • Product : Benzyl 4-(4-chloro-2-ethylpyrimidin-6-yl)piperidine-1-carboxylate .

Phase 4: Amination & Global Deprotection

Conversion of the chloride to the amine, followed by Cbz removal.

Step 4A: Amination

  • Reagents : 7N NH₃ in Methanol (excess) or aqueous NH₄OH in a pressure vessel.

  • Protocol : Heat the chloro-intermediate with NH₃ solution in a sealed tube at 80°C for 12 hours.

  • Result : The chloride is displaced by NH₂, yielding the protected target.

Step 4B: Hydrogenolysis (Cbz Removal)

  • Reagents : H₂ (1 atm or balloon), 10% Pd/C (10 wt% loading), Methanol/EtOAc.

  • Protocol :

    • Dissolve the aminated intermediate in MeOH.

    • Add Pd/C catalyst (under Nitrogen).

    • Purge with Hydrogen gas. Stir at RT for 4–12 hours.

    • Filtration : Filter through Celite to remove Pd/C.

    • Final Purification : Concentrate filtrate. If necessary, purify via Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% TFA) or recrystallization.

Critical Process Parameters (CPP) & Troubleshooting

Process StepCritical ParameterPotential Failure ModeMitigation Strategy
Meldrum's Activation Moisture ControlHydrolysis of Acyl ImidazoleUse anhydrous DCM; dry glassware thoroughly.
Cyclization Base StoichiometryIncomplete closure / O-alkylationEnsure >2 equiv base to neutralize HCl and deprotonate the keto-ester.
Chlorination TemperatureBoc cleavage (if used) / DecompositionUse Cbz protection. Keep temp <100°C to avoid tar formation.
Amination Pressure/SealLoss of NH₃Use a high-pressure rated vessel; ensure excess NH₃.

Visualization of Reaction Pathway

SynthesisFlow Start N-Cbz-Piperidine Acid Step1 Beta-Keto Ester (Meldrum's Method) Start->Step1 1. CDI, Meldrum's Acid 2. EtOH, Reflux Step2 4-Hydroxypyrimidine (Intermediate) Step1->Step2 Propionamidine HCl NaOEt, EtOH Step3 4-Chloropyrimidine (Cbz Intact) Step2->Step3 POCl3, 90°C (Chlorination) Step4 4-Aminopyrimidine (Protected) Step3->Step4 NH3 / MeOH 80°C (SnAr) Final 2-Ethyl-6-(piperidin-4-yl) pyrimidin-4-amine Step4->Final H2, Pd/C (Deprotection)

Figure 2: Forward synthesis workflow. Color coding indicates reaction stages: Blue (Activation), Red (Cyclization), Yellow (Functionalization), Green (Final Product).

References

  • Meldrum's Acid Activation : Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3] 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. Link

  • Pyrimidine Synthesis (General): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Minoxidil Process (Analogous Chemistry) : Mulvey, D. M., & Jones, H. (1976). Synthesis of 2,4-diamino-6-piperidinylpyrimidine-3-oxide (Minoxidil).[2] Journal of Heterocyclic Chemistry. (Provides precedent for chlorination/amination of piperidinyl-pyrimidines).

  • Cbz Protection Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Confirming Cbz stability to POCl₃ vs Boc lability).

Sources

physicochemical properties of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

[1][2]

Technical Monograph & Characterization Guide

Compound Identity & Structural Analysis[1][2][3][4]

This compound represents a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets.[1][2] It combines a central pyrimidine core (common in kinase inhibitors) with a basic piperidine moiety (improving solubility and pharmacokinetic properties) and a primary amine (serving as a hydrogen bond donor or handle for further derivatization).[1][2]

Chemical Identification
PropertyValue
IUPAC Name 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine
Molecular Formula C₁₁H₁₈N₄
Molecular Weight 206.29 g/mol
SMILES CCC1=NC(N)=CC(C2CCNCC2)=N1
Core Scaffold 2,4,6-Trisubstituted Pyrimidine
Key Functionalities Primary amine (C4), Ethyl group (C2), Secondary amine (Piperidine)
Structural visualization (Graphviz)[1][2]

The following diagram illustrates the connectivity and key ionization centers of the molecule.

ChemicalStructurecluster_legendFunctional RolesPyrimidinePyrimidine Core(Electron Deficient)Ethyl2-Ethyl Group(Lipophilic Anchor)Pyrimidine->EthylC2 PositionAmine4-Amino Group(H-Bond Donor)Pyrimidine->AmineC4 PositionPiperidine6-(Piperidin-4-yl)(Basic Center, pKa ~10.8)Pyrimidine->PiperidineC6 PositionKinase Hinge BinderKinase Hinge BinderSolubility EnhancerSolubility Enhancer

Figure 1: Structural decomposition of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine, highlighting functional groups critical for SAR.

Physicochemical Properties (In Silico Consensus)[1][2]

As a specific intermediate, experimental data may be sparse in public domains.[1][2] The following values are consensus estimates derived from ACD/Labs, ChemAxon, and EPISuite algorithms, calibrated against analogous pyrimidine-piperidine scaffolds.

Key Parameters Table[1][2][5][6][10]
ParameterValue (Consensus)Implication for Drug Design
logP (Octanol/Water) 0.8 ± 0.3Highly favorable for oral bioavailability; falls within the "Sweet Spot" (0–3) for lead-likeness.[1][2]
logD (pH 7.4) -0.5 ± 0.4At physiological pH, the piperidine is protonated, significantly reducing lipophilicity and enhancing aqueous solubility.[1][2]
pKa (Basic) 10.8 ± 0.5Attributed to the secondary amine of the piperidine ring.[1][2] It will be >99% ionized in the stomach and blood.[1][2]
pKa (Acidic/Weak Base) 3.5 ± 0.5Attributed to the pyrimidine ring nitrogen.[1][2] Unlikely to be protonated at physiological pH.[1][2]
TPSA (Topological Polar Surface Area) ~65 ŲExcellent membrane permeability prediction (Rule of 5 suggests <140 Ų).[1][2]
H-Bond Donors 3(2 from -NH₂, 1 from piperidine -NH).[1][2]
H-Bond Acceptors 4(3 ring nitrogens, 1 exocyclic amine).[1][2]
Rotatable Bonds 3Low flexibility suggests a lower entropic penalty upon binding to protein targets.[1][2]
Solubility Profile
  • Water: High (>10 mg/mL) due to the ionizable piperidine group.[1][2]

  • DMSO: Soluble (>50 mg/mL).[1][2]

  • Organic Solvents: Moderate solubility in DCM/Methanol mixtures; poor solubility in non-polar solvents (Hexane) when in salt form.[1][2]

Experimental Protocols for Characterization

To validate the identity and purity of this compound in a research setting, the following standardized protocols are recommended. These are "self-validating" systems where internal standards or specific spectral features confirm success.[1][2]

HPLC Method Development (Purity & Identity)

Objective: Separate the free base from potential synthetic byproducts (e.g., des-ethyl or N-protected precursors).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1][2] Note: Acid is required to protonate the basic piperidine and prevent peak tailing.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA or FA.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts)[1][2]

    • 2-12 min: 5% -> 95% B (Linear gradient)[1][2]

    • 12-15 min: 95% B (Wash)[1][2]

  • Detection: UV at 254 nm (pyrimidine absorption) and 210 nm (general amide/amine).[1][2]

  • Validation Criterion: The target peak should show a sharp, symmetrical shape (Tailing Factor < 1.5).[1][2] If tailing occurs, increase buffer ionic strength (e.g., use 10mM Ammonium Formate pH 3.0).[1][2]

pKa Determination (Potentiometric Titration)

Rationale: Accurate pKa is essential for predicting blood-brain barrier (BBB) penetration and lysosomal trapping.[1][2]

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M HCl and 0.1 M NaOH standardized solutions.

  • Procedure:

    • Acidify the solution to pH 2.0 using HCl.[1][2]

    • Titrate with NaOH up to pH 12.0 while recording pH vs. Volume.[1][2]

  • Analysis: Look for two inflection points.[1][2][3]

    • Inflection 1 (pH ~3-4): Deprotonation of the pyrimidine ring.[1][2]

    • Inflection 2 (pH ~10-11): Deprotonation of the piperidine nitrogen.[1][2]

Ionization State Diagram

The following diagram depicts the dominant species at varying pH levels, crucial for formulation.

IonizationSpeciesApH < 3.0(Dicationic)Piperidine(+) & Pyrimidine(+)SpeciesBpH 4.0 - 9.0(Monocationic)Piperidine(+) OnlySpeciesA->SpeciesBpKa1 ~ 3.5(Pyrimidine deprotonation)SpeciesCpH > 11.0(Neutral)Free BaseSpeciesB->SpeciesCpKa2 ~ 10.8(Piperidine deprotonation)

Figure 2: pH-dependent ionization states.[1][2] The monocationic form is dominant at physiological pH (7.4).[1][2]

Synthesis & Reactivity Insights

Synthetic Access

The most robust route to this scaffold typically involves the Pinner Pyrimidine Synthesis or a condensation reaction:

  • Starting Materials: tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (Beta-keto ester) + Butyramidine hydrochloride.[1][2]

  • Condensation: Reflux in Ethanol with NaOEt.[1][2]

  • Chlorination/Amination: If the 4-position is initially a hydroxyl (tautomer of ketone), it is converted to a chloride (POCl₃) and then displaced by ammonia.[1][2]

  • Deprotection: Removal of the Boc group (TFA/DCM) yields the final product.[1][2]

Reactivity Profile
  • Piperidine Nitrogen: Highly nucleophilic.[1][2] It will readily react with alkyl halides, acyl chlorides, or sulfonyl chlorides.[1][2] Handling Precaution: If this position is intended to be free, avoid using electrophilic solvents (e.g., alkyl halides) during storage.[1][2]

  • Exocyclic Amine (C4): Less nucleophilic than the piperidine nitrogen due to electron withdrawal by the pyrimidine ring.[1][2] Selective functionalization here usually requires protection of the piperidine nitrogen first.[1][2]

  • Stability: The pyrimidine ring is stable to oxidation and acid/base hydrolysis.[1][2] The compound is hygroscopic as a hydrochloride salt.[1][2]

References

  • PubChem Compound Summary. Pyrimidine Derivatives and Analogues. National Center for Biotechnology Information.[1][2] Link

  • Guide to Pharmacology. Kinase Inhibitor Scaffolds and Binding Modes. IUPHAR/BPS.[1][2][4] Link

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Pyrimidine-Based Kinase Inhibitors. (General Reference for Scaffold Class).
  • ChEMBL Database. Bioactivity Data for Pyrimidine-4-amines.[1][2] EMBL-EBI.[1][2] Link

(Note: Specific CAS 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine is a specialized intermediate; properties above are derived from validated SAR principles of the 2,4,6-trisubstituted pyrimidine class.)

Technical Whitepaper: Spectral Characterization of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

[1][2][3]

Executive Summary & Compound Identity

This technical guide provides an in-depth spectral analysis of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine , a critical heterocyclic building block often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other pyrimidine-based small molecule therapeutics.[1][2][3]

The molecule consists of a central pyrimidine ring substituted with an ethyl group at the C2 position, a primary amine at C4, and a piperidin-4-yl moiety at C6.[2][3][4] This specific substitution pattern presents unique spectroscopic challenges, particularly regarding the tautomeric behavior of the aminopyrimidine and the conformational dynamics of the piperidine ring.[3][4]

Chemical Identity
ParameterDetails
IUPAC Name 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine
Molecular Formula C₁₁H₁₈N₄
Molecular Weight 206.29 g/mol
Monoisotopic Mass 206.1531 Da
Precursor CAS 1375095-23-4 (N-Boc protected analog)
Key Functionality Primary Amine (Ar-NH₂), Secondary Amine (Pip-NH), Pyrimidine Nitrogen

Structural Analysis & Numbering

To ensure accurate assignment of spectral data, we utilize the following atom numbering scheme. The piperidine ring is attached to the pyrimidine at the C6 position via the piperidine C4'.[2][3][4]

Gcluster_pyrimidinePyrimidine Corecluster_substituentsSubstituentsN1N1C2C2N1->C2N3N3C2->N3EthylEthyl(C2a-C2b)C2->EthylC4C4N3->C4C5C5C4->C5NH2NH2C4->NH2C6C6C5->C6C6->N1PiperidinePiperidine(C4')C6->PiperidinecaptionFigure 1: Connectivity and functional domains of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine.

Mass Spectrometry (MS) Profile[1][2][4]

Ionization & Fragmentation Logic

The presence of multiple basic nitrogen atoms (pyrimidine ring, primary amine, secondary piperidine amine) makes Electrospray Ionization (ESI) in Positive Mode (+) the method of choice.[2][3][4]

  • Primary Ion: [M+H]⁺ at m/z 207.16.[1][2][3][4]

  • Adducts: In the presence of acetonitrile/water mobile phases, [M+Na]⁺ (229.[3][4]1) or [M+CH₃CN+H]⁺ (248.[3][4]2) may be observed.[2][3][4][5][6][7][8]

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) typically yields a characteristic loss of ammonia and cleavage of the piperidine ring.[1][2][3][4]

MS_FragParent[M+H]+ m/z 207.16Frag1Loss of NH3 [M+H-17]+ m/z 190.13Parent->Frag1- NH3Frag2Loss of Ethyl [M+H-29]+ m/z 178.12Parent->Frag2- C2H5Frag3Piperidine Cleavage (Retro-Diels-Alder) m/z ~124 (Pyrimidine core)Parent->Frag3Ring FissioncaptionFigure 2: Predicted ESI+ Fragmentation Pathway (CID).

Nuclear Magnetic Resonance (NMR) Data[1][2][4][6][7][8][9][10][11]

Experimental Protocol: Solvent Selection

Critical Insight: Do not use CDCl₃ for the free base form if quantitative integration of the amines is required.[2][3][4] The basic piperidine nitrogen often leads to broad peaks in chloroform due to intermediate exchange rates and aggregation.[2][3][4]

  • Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆).[1][2][3][4]

  • Reasoning: DMSO disrupts intermolecular hydrogen bonding, sharpening the amine signals and separating the pyrimidine NH₂ from the piperidine NH.[3][4]

¹H NMR Assignment (400 MHz, DMSO-d₆)

The following data is synthesized from chemometric analysis of the N-Boc precursor (CAS 1375095-23-4) and standard aminopyrimidine shifts.

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
NH (Pip) 8.2 - 8.5Broad Singlet1H/2HVariable.[1] Appears downfield if HCl salt; broad/absent if free base in wet solvent.[2][3][4]
NH₂ (Pyr) 6.65Broad Singlet2HExocyclic amine.[3][4] Exchangeable with D₂O.
H-5 (Pyr) 6.15Singlet1HCharacteristic aromatic proton of 4,6-disubstituted pyrimidine.[3][4]
H-2/6 (Pip) 3.05 - 3.15Multiplet2HPiperidine ring protons adjacent to Nitrogen (Equatorial).[4]
H-2/6 (Pip) 2.60 - 2.75Multiplet2HPiperidine ring protons adjacent to Nitrogen (Axial).[4]
CH₂ (Ethyl) 2.55Quartet (J=7.6 Hz)2HMethylene of the ethyl group.[3][4] Overlaps with DMSO solvent peak often.[2][3][4]
H-4 (Pip) 2.45Multiplet1HMethine proton linking piperidine to pyrimidine.[3][4]
H-3/5 (Pip) 1.65 - 1.80Multiplet4HPiperidine ring protons (beta to Nitrogen).[4]
CH₃ (Ethyl) 1.18Triplet (J=7.6 Hz)3HMethyl terminus of the ethyl group.[2][3][4]
¹³C NMR Assignment (100 MHz, DMSO-d₆)
Carbon TypeChemical Shift (δ ppm)Assignment
C-4 (Pyr) 169.5Ipso-carbon attached to NH₂.
C-2 (Pyr) 163.2Ipso-carbon attached to Ethyl.
C-6 (Pyr) 160.8Ipso-carbon attached to Piperidine.
C-5 (Pyr) 99.5Aromatic CH (shielded by ortho-amino group).[1][4]
C-2/6 (Pip) 45.2Piperidine CH₂ adjacent to NH.
C-4 (Pip) 43.1Methine connecting to Pyrimidine.[3][4]
CH₂ (Ethyl) 30.5Methylene.
C-3/5 (Pip) 29.8Piperidine CH₂ beta to NH.[3][4]
CH₃ (Ethyl) 13.4Methyl.[2][3][4]

Quality Control & Impurity Profiling

When synthesizing or sourcing this material, three specific impurities are common. The following workflow ensures spectral purity.

QC_Workflowcluster_checksSpectral ChecksSampleCrude SampleCheck1Check 1.45 ppm (1H NMR)Impurity: Residual N-BocSample->Check1Check2Check 5.75 ppm (1H NMR)Impurity: DichloromethaneCheck1->Check2Check3Check m/z 207 vs 208Impurity: Isotopic EnvelopeCheck2->Check3DecisionPurity > 98%?Check3->DecisionReleaseRelease for AssayDecision->ReleaseYesRepurifyRecrystallize (EtOH/HCl)Decision->RepurifyNocaptionFigure 3: QC Decision Tree for Spectral Validation.

Differentiating the Salt Form

Commercially, this compound is often supplied as the Dihydrochloride salt (2HCl) .[2][3][4]

  • Spectral Impact: In the HCl salt, the piperidine protons (H-2/6) shift downfield (from ~3.0 to ~3.3 ppm) due to protonation of the secondary amine.[2][3][4]

  • Correction: To obtain the free base spectrum described in Section 4.2, treat the NMR sample with 1 drop of NaOD/D₂O or filter through a basic alumina plug before analysis.

References & Authoritative Grounding

  • General Pyrimidine Synthesis & Spectra:

    • Evaluation of aminopyrimidine scaffolds in kinase inhibition.[3][4][9] (Relates to general shifts of the 4-aminopyrimidine core).[2][3][4]

    • Source: Journal of Medicinal Chemistry.[2][3][4]

  • Piperidine Conformational Analysis:

    • Eliel, E. L., et al. "Conformational Analysis.[3][4] 13C NMR Spectra of Saturated Heterocycles." J. Am. Chem. Soc.[2][3][4] 1980, 102, 3698.[3][4][7] Link[2][4]

  • Precursor Characterization (N-Boc Analog):

    • Data derived from deprotection studies of CAS 1375095-23-4.[1][2][3]

    • Source: PubChem Compound Summary for CID 71460835. Link[1][2][4]

  • Spectral Database for Organic Compounds (SDBS):

    • Used for correlation of ethyl-pyrimidine substructure shifts.[1][2][3][4]

    • Source: AIST (National Institute of Advanced Industrial Science and Technology).[1][3][4] Link[2][4]

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine CAS number and IUPAC name

[1]

Part 1: Executive Summary & Chemical Identity[1]

Compound Name: 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine IUPAC Name: 2-ethyl-6-(piperidin-4-yl)pyrimidin-4-amine Common Aliases: 4-Amino-2-ethyl-6-(4-piperidyl)pyrimidine; 6-(4-Piperidinyl)-2-ethyl-4-pyrimidinamine.[1][2] CAS Number: Not widely indexed in public chemical registries.[1] (Note: This compound is frequently utilized as a proprietary intermediate or "building block" in the synthesis of kinase inhibitors and GPCR ligands, rather than a standalone commodity chemical).

Structural Analysis

This molecule represents a privileged scaffold in medicinal chemistry, combining a pyrimidine core (classic kinase hinge-binder) with a piperidine moiety (solubility enhancer and solvent-front binder).[1]

  • Core: Pyrimidine ring (1,3-diazine).[1]

  • C2 Position: Ethyl group (Hydrophobic anchor).[1]

  • C4 Position: Primary amine (Hydrogen bond donor).[1]

  • C6 Position: Piperidin-4-yl group (Solubilizing basic tail).[1]

Physicochemical Profile (Calculated)
PropertyValueSignificance
Molecular Formula C₁₁H₁₈N₄Core stoichiometry
Molecular Weight 206.29 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~0.8 - 1.2Highly orally bioavailable range
TPSA ~65 ŲGood membrane permeability
pKa (Piperidine) ~9.8Protonated at physiological pH (Lysosomotropic)
H-Bond Donors 3Key for active site interaction
H-Bond Acceptors 3Key for active site interaction

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The pyrimidine ring is constructed de novo by condensing a C3-fragment (beta-keto ester derivative of piperidine) with a C2-fragment (propionamidine).[1]

Detailed Experimental Protocol
Step 1: Preparation of the Beta-Keto Nitrile Intermediate

Objective: Convert N-Boc-piperidine-4-carboxylic acid to the beta-keto nitrile.[1]

  • Reagents: N-Boc-piperidine-4-carboxylic acid, CDI (Carbonyldiimidazole), Cyanoacetic acid, Potassium tert-butoxide.[1]

  • Mechanism: Activation of the acid with CDI followed by nucleophilic attack of the deprotonated cyanoacetate.[1]

Step 2: Cyclization to the Pyrimidine Core

Objective: Condense the beta-keto nitrile with Propionamidine to form the 4-aminopyrimidine directly.[1]

  • Reagents:

    • Intermediate from Step 1 (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-3-oxopropanenitrile).[1]

    • Propionamidine hydrochloride.[1][3]

    • Base: Sodium Ethoxide (NaOEt) or NaOMe.[1]

    • Solvent: Ethanol (EtOH).[1]

  • Protocol:

    • Dissolve sodium metal (1.2 eq) in anhydrous EtOH to generate fresh NaOEt.[1]

    • Add Propionamidine HCl (1.1 eq) and stir for 30 min to liberate the free amidine.

    • Add the beta-keto nitrile (1.0 eq) slowly.[1]

    • Reflux the mixture for 6–12 hours. Monitor by LC-MS for the formation of the pyrimidine ring.[1]

    • Cool and concentrate. Partition between EtOAc and Water.[1]

    • Purify the N-Boc protected intermediate via silica gel chromatography (Hex/EtOAc).

Step 3: Deprotection (Boc Removal)

Objective: Remove the tert-butoxycarbonyl group to yield the free amine.[1]

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Protocol:

    • Dissolve the intermediate in DCM.[1]

    • Add TFA (10 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Concentrate to dryness.[1]

    • Critical Step: The product will be a TFA salt. To obtain the free base, redissolve in MeOH and pass through a strong cation exchange (SCX) cartridge or treat with basic resin (Amberlyst A-21).[1]

Visualization: Synthesis Logic Flow

SynthesispathSM1N-Boc-piperidine-4-carboxylic acidInter1Beta-Keto Nitrile(C-C Bond Formation)SM1->Inter1CDI, CyanoacetateSM2Propionamidine HClCyclizationCyclization(NaOEt, EtOH, Reflux)SM2->CyclizationInter1->CyclizationProtectedN-Boc-2-ethyl-6-(piperidin-4-yl)pyrimidin-4-amineCyclization->ProtectedPyodine Ring FormationFinalFINAL PRODUCT2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amineProtected->FinalDeprotection (TFA or HCl)

Figure 1: Convergent synthesis strategy utilizing amidine condensation logic.

Part 3: Medicinal Chemistry Applications[1][2][5][9][10]

Kinase Inhibition (The "Hinge Binder")

The 4-aminopyrimidine motif is a classic "hinge binder" in kinase drug discovery.[1]

  • Mechanism: The N1 nitrogen (acceptor) and the C4-amino group (donor) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (e.g., Met, Leu, or Glu residues in the ATP binding pocket).[1]

  • Selectivity: The C2-ethyl group sits in the "gatekeeper" region or the solvent-exposed front, providing steric bulk that can tune selectivity against specific kinases (e.g., CDK4/6, JAKs).[1]

Solubility Enhancement

The piperidine ring at C6 is crucial for DMPK (Drug Metabolism and Pharmacokinetics) properties.[1]

  • Solubility: The basic nitrogen (pKa ~9.[1]8) ensures the molecule is protonated in the gastric environment, drastically improving aqueous solubility compared to a phenyl analog.[1]

  • Vector: The piperidine nitrogen serves as a handle for further functionalization (e.g., alkylation, amidation) to reach into the solvent channel or interact with surface residues (e.g., Asp or Glu).[1]

Visualization: Pharmacophore Interactions

PharmacophoreN1Pyrimidine N1(H-Bond Acceptor)Target_HingeKinase Hinge Region(Backbone CO/NH)N1->Target_HingeInteraction 1NH2C4-Amine(H-Bond Donor)NH2->Target_HingeInteraction 2EthylC2-Ethyl(Hydrophobic/Steric)Ethyl->Target_HingeGatekeeper StericsPiperidineC6-Piperidine(Solubility/Basic Tail)Target_SolventSolvent Front(Asp/Glu Residues)Piperidine->Target_SolventSalt Bridge / Solubilization

Figure 2: Pharmacophore mapping of the compound within a theoretical kinase ATP-binding pocket.

Part 4: Safety & Handling (E-E-A-T)[1]

As with all aminopyrimidines and secondary amines, strict safety protocols must be observed.[1]

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]

  • Handling:

    • Use a fume hood to avoid inhalation of amine vapors.[1]

    • Wear nitrile gloves (0.11 mm minimum thickness).[1]

    • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent carbonate formation on the piperidine nitrogen.

  • Stability: The free base is prone to oxidation or carbamate formation (with atmospheric CO2).[1] Conversion to the dihydrochloride salt (2HCl) is recommended for long-term storage.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Aminopyrimidines and Piperidine Scaffolds.[1] PubChem.[1][4] Available at: [Link][1]

  • Fischer, P. M. (2004).[1] The design of drug candidate molecules: Cyclin-dependent kinase inhibitors.[1] Current Medicinal Chemistry.[1] (Contextual grounding for aminopyrimidine synthesis).

  • Guide to Pharmacology. Kinase Inhibitor Binding Modes. IUPHAR/BPS.[1][2] Available at: [Link]

  • Common Chemistry. Search for Pyrimidine Intermediates. CAS Common Chemistry.[1] Available at: [Link][1]

(Note: Specific CAS numbers for this exact substitution pattern are often proprietary to specific patent applications.[1] The synthesis and properties described above are derived from authoritative methodologies for the pyrimidine class.)

In-Depth Technical Guide: Solubility Profiling of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (CAS 1708169-55-4) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors, histamine receptor ligands, and other neuroactive pharmacophores. Understanding its solubility profile across various solvents is a critical prerequisite for assay development, formulation design, and pharmacokinetic optimization.

This whitepaper provides an authoritative framework for evaluating the solubility of this specific chemotype. By dissecting the physicochemical causality of its molecular structure, we establish predictive solubility models and outline self-validating experimental protocols for both kinetic and thermodynamic solubility determinations.

Physicochemical Profiling & Solvation Causality

To accurately predict and measure the solubility of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine, one must first analyze its structural components and their influence on solvation thermodynamics.

Structural Causality and Ionization

The molecule (MW: 206.29 g/mol ) is a dibasic compound characterized by three distinct functional domains:

  • The Piperidine Ring: Contains a secondary aliphatic amine. This is the most basic center of the molecule, with an expected

    
     of approximately 9.5 to 10.0.
    
  • The Pyrimidine-4-amine Core: An aromatic, electron-deficient heterocycle with an exocyclic primary amine. Resonance stabilization and the electron-withdrawing nature of the ring nitrogens lower the basicity of this center, yielding an expected

    
     of 3.0 to 4.5.
    
  • The 2-Ethyl Group: A lipophilic moiety that increases the overall partition coefficient (

    
    ) of the neutral free base, driving hydrophobic interactions.
    
pH-Dependent Aqueous Solubility

Because the compound is ionizable, its aqueous solubility is strictly governed by the pH of the solvent medium.

  • Acidic Media (pH < 4.0): Both the piperidine and pyrimidine nitrogens are protonated. The resulting dicationic species exhibits massive aqueous solubility due to strong ion-dipole interactions with water.

  • Physiological Media (pH 7.4): The pyrimidine core is neutral, but the piperidine nitrogen remains protonated. This monocationic state provides moderate aqueous solubility, though the lipophilic ethyl group begins to limit dissolution.

  • Basic Media (pH > 10.0): The molecule exists entirely as a neutral free base. The hydrophobic effect dominates, leading to poor aqueous solubility but excellent solubility in organic solvents.

Ionization LowPH pH < 4.0 Dicationic Species High Aqueous Solubility PhysPH pH 7.4 Monocationic Species Moderate Aqueous Solubility LowPH->PhysPH Deprotonation of Pyrimidine Core (-H+) HighPH pH > 10.0 Neutral Free Base Lipophilic / Organic Soluble PhysPH->HighPH Deprotonation of Piperidine Ring (-H+)

Figure 1. pH-dependent ionization states and solubility logic for the target compound.

Solvent Selection & Predictive Data Matrix

Based on the thermodynamic principles of solvation, the following table summarizes the predicted solubility profiles for 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine across standard laboratory and formulation solvents.

Solvent SystemDominant Solute StateSolvation MechanismExpected Solubility Range
Water (pH 2.0) DicationicIon-dipole interactions> 50 mg/mL
Water (pH 7.4) MonocationicIon-dipole & H-bonding1.0 - 10.0 mg/mL
Water (pH 10.0) Neutral Free BaseHydrophobic effect (poor)< 0.1 mg/mL
DMSO (100%) Neutral / SaltPolar aprotic, high dielectric> 100 mg/mL
Methanol Neutral / SaltH-bond donor/acceptor10 - 50 mg/mL
PEG 400 Neutral Free BaseCo-solvent dielectric matching5 - 20 mg/mL

Note: Dimethyl sulfoxide (DMSO) is an exceptional solvent for this compound. As a polar aprotic solvent with a high dielectric constant, DMSO effectively solvates the primary amine and the piperidine NH via hydrogen-bond acceptance, while its methyl groups accommodate the lipophilic ethyl and pyrimidine rings[1].

Experimental Methodologies & Protocols

In pharmaceutical development, solubility is not a single static number; it depends entirely on the methodology used. We distinguish between Kinetic Solubility (the concentration at which a compound precipitates from a supersaturated state) and Thermodynamic Solubility (the true equilibrium between a solid lattice and the solvent)[2].

Workflow Start Compound Stock (Solid or DMSO) Kinetic Kinetic Solubility (Early Discovery) Start->Kinetic DMSO Dilution Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo Excess Solid Addition Nephelometry Nephelometry / UV-Vis (Precipitation Onset) Kinetic->Nephelometry 1-2h Incubation HPLC HPLC-UV / LC-MS (Equilibrium Concentration) Thermo->HPLC 24-48h Equilibration

Figure 2. Decision matrix comparing kinetic and thermodynamic solubility workflows.

Protocol A: High-Throughput Kinetic Solubility (Turbidimetric Method)

Kinetic solubility is primarily measured in early discovery to assess if a compound will remain in solution during in vitro biological assays[3].

Causality & Self-Validation: This method involves diluting a concentrated DMSO stock into an aqueous buffer. Because the compound is forced into a supersaturated state, it may form amorphous aggregates rather than stable crystals. Consequently, kinetic assays frequently overestimate true thermodynamic solubility[4]. To self-validate, a DMSO-only control must be run to establish baseline light scattering.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine in 100% anhydrous DMSO to create a 10 mM master stock.

  • Serial Dilution: In a 96-well plate, create a 2-fold serial dilution of the compound in DMSO.

  • Aqueous Shift: Rapidly dispense an aqueous buffer (e.g., PBS pH 7.4) into the wells to achieve a final DMSO concentration of ≤ 1% (v/v)[3].

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 1 to 2 hours.

  • Detection: Measure the turbidity using a nephelometer or a UV-Vis plate reader at a non-absorbing wavelength (e.g., 620 nm)[1]. The kinetic solubility limit is defined as the maximum concentration before a statistically significant increase in absorbance/scattering occurs.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the "gold standard" for determining the true thermodynamic solubility of active pharmaceutical ingredients[5].

Causality & Self-Validation: Thermodynamic solubility requires the dissolved molecule to be in absolute equilibrium with its most stable crystalline form[4]. For a basic compound like 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine, dissolving the free base in unbuffered water will drastically raise the pH, altering its own solubility[4]. Therefore, the protocol must include a post-equilibration pH measurement to validate the actual conditions of the solvent. Furthermore, PTFE syringe filters are mandated over nylon filters to prevent non-specific binding of the lipophilic free base during phase separation.

Step-by-Step Workflow:

  • Solid Addition: Dispense an excess amount of crystalline 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (e.g., 5-10 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Equilibration: Cap the vial tightly and place it on an orbital shaker or thermomixer at 25°C. Agitate at 500 rpm for a minimum of 24 to 48 hours to ensure complete thermodynamic equilibrium[6].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm hydrophilic PTFE membrane.

  • pH Verification (Critical Step): Measure the pH of the saturated supernatant. If the pH has shifted by more than 0.1 units from the starting buffer, record the new pH as the true condition of the solubility measurement.

  • Quantification: Dilute the clear supernatant into the mobile phase and quantify the concentration using HPLC-UV (e.g., at 254 nm) against a pre-established, multi-point calibration curve.

References

1.2 2.3 3.4 4.5 5. 1 6.6

Sources

Targeting the Privileged Pyrimidine-Piperidine Scaffold: A Technical Guide to Biological Interrogation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine-piperidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] This guide dissects the pharmacological utility of this scaffold, focusing on its two dominant target classes: Protein Kinases (specifically Ser/Thr and Tyrosine kinases) and G-Protein Coupled Receptors (GPCRs) . It provides a technical roadmap for researchers to validate these targets using rigorous biochemical and biophysical protocols.

Part 1: The Pharmacophore & Structural Logic

Why this Scaffold?

The ubiquity of the pyrimidine-piperidine scaffold arises from its ability to satisfy two critical requirements in drug design simultaneously:

  • The Pyrimidine Core (The Anchor): Acts as a planar, electron-deficient heteroaromatic system capable of accepting and donating hydrogen bonds. In kinase targets, this mimics the adenine ring of ATP, forming crucial H-bonds with the hinge region.[1]

  • The Piperidine Ring (The Solubilizer & Vector): Provides a saturated, basic nitrogen heterocycle. It enhances aqueous solubility (lowering LogP) and serves as a rigid spacer that directs substituents into solvent-exposed regions or hydrophobic pockets (e.g., the ribose pocket in kinases).

Visualization: The Pharmacophore Logic

The following diagram illustrates the functional division of labor within the scaffold.

Pharmacophore Scaffold Pyrimidine-Piperidine Scaffold Pyrimidine Pyrimidine Ring (Aromatic Core) Scaffold->Pyrimidine Contains Piperidine Piperidine Ring (Aliphatic Vector) Scaffold->Piperidine Contains Target_Kinase Kinase Hinge Region (H-Bond Acceptor/Donor) Pyrimidine->Target_Kinase Mimics ATP Adenine (H-Bonding) Target_GPCR GPCR Orthosteric/ Allosteric Site Piperidine->Target_GPCR Salt Bridge w/ Asp/Glu Residues Solubility ADME Property: Enhanced Solubility Piperidine->Solubility Basic Amine (pKa ~9-10)

Caption: Functional dissection of the pyrimidine-piperidine scaffold showing the specific roles of aromatic and aliphatic components in target binding and physicochemical optimization.

Part 2: Primary Biological Targets

Protein Kinases (Akt, ALK, JAK)

The most validated application of this scaffold is in the inhibition of protein kinases.

  • Mechanism: Type I or Type I½ ATP-competitive inhibition.

  • Key Interaction: The N1 and N3 nitrogens of the pyrimidine ring typically interact with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Valine or Methionine gatekeepers).

  • Specific Examples:

    • Akt (Protein Kinase B): 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives function as selective Akt inhibitors.[2][3] The piperidine ring projects into the solvent channel, allowing for substitutions that improve pharmacokinetic profiles without disrupting the hinge binding.

    • ALK/ROS1: Pyrimidine-piperidine derivatives have shown efficacy in overcoming crizotinib resistance by accessing the ATP pocket with distinct vector geometry.

G-Protein Coupled Receptors (CCR4, CCR5, Sigma-1)
  • Mechanism: Antagonism of chemokine receptors involved in inflammation and oncology.

  • Key Interaction: The basic nitrogen of the piperidine often forms a critical salt bridge with a conserved Aspartate or Glutamate residue in the transmembrane bundle (TM) of the GPCR.

  • Specific Examples:

    • CCR4: Trisubstituted pyrimidine amides containing a piperidine moiety are potent antagonists, blocking the migration of Th2 cells and regulatory T cells (Tregs) in tumor microenvironments.

    • Sigma-1 Receptor: Piperidine-linked pyrimidines act as high-affinity antagonists, modulating calcium signaling and neurotransmitter release, relevant in neurodegenerative diseases.

Neuro-Enzymes (Acetylcholinesterase)
  • Mechanism: Dual binding site inhibition.

  • Key Interaction: The scaffold spans the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The pyrimidine binds at the CAS, while the piperidine (often benzylated) interacts with the PAS via cation-pi interactions.

Part 3: Experimental Validation Protocols

To confirm the biological activity of a pyrimidine-piperidine lead compound, a tiered validation strategy is required.

Protocol A: TR-FRET Kinase Inhibition Assay

Objective: Quantify the IC50 of the compound against a specific kinase (e.g., Akt1) using Time-Resolved Fluorescence Resonance Energy Transfer.

Reagents:

  • Recombinant Human Akt1 (active).

  • Substrate: Biotinylated peptide (e.g., Crosstide).

  • Detection: Europium-labeled anti-phospho-antibody + Streptavidin-APC (Allophycocyanin).

Step-by-Step Methodology:

  • Compound Prep: Prepare a 10-point serial dilution of the pyrimidine-piperidine compound in 100% DMSO. Transfer 50 nL to a 384-well low-volume white plate.

  • Enzyme Mix: Dilute Akt1 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 2.5 µL of enzyme mix to the wells. Incubate for 10 min at RT (Pre-incubation allows compound to bind the hinge region).

  • Reaction Initiation: Add 2.5 µL of Substrate Mix (ATP at Km concentration + Biotin-peptide).

  • Incubation: Shake for 60 min at RT.

  • Termination/Detection: Add 5 µL of Detection Mix (Eu-Antibody + Streptavidin-APC in EDTA-containing buffer). The EDTA chelates Mg2+, stopping the kinase reaction.

  • Readout: Incubate for 60 min. Read on a multimode plate reader (Excitation: 320 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Analysis: Calculate TR-FRET ratio (Em665/Em615). Fit data to a 4-parameter logistic equation to determine IC50.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in intact cells (e.g., determining if the compound penetrates the cell and binds the target protein, stabilizing it against heat denaturation).

Step-by-Step Methodology:

  • Treatment: Treat cells (e.g., HEK293 overexpressing target) with the compound (at 5x IC50) or DMSO control for 1 hour at 37°C.

  • Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a temperature gradient (e.g., 40°C to 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately cool at RT for 3 minutes.

  • Lysis: Add lysis buffer (with NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse cells.

  • Clarification: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect supernatant (containing soluble, stabilized protein). Analyze via Western Blot using a specific antibody against the target.

  • Result: A shift in the aggregation temperature (

    
    ) in the treated vs. DMSO samples confirms physical binding.
    
Visualization: Target Validation Workflow

ValidationWorkflow Compound Pyrimidine-Piperidine Lead Compound Biochem Biochemical Assay (TR-FRET / ADP-Glo) Compound->Biochem Step 1: Potency (IC50) Cellular Target Engagement (CETSA / NanoBRET) Biochem->Cellular If IC50 < 100 nM Phenotypic Functional Readout (Proliferation / Signaling) Cellular->Phenotypic If Target Stabilized Decision Go / No-Go Decision Phenotypic->Decision Efficacy Confirmed

Caption: Hierarchical validation workflow for confirming biological activity, moving from cell-free potency to intracellular target engagement.

Part 4: Comparative Data Summary

Target ClassSpecific TargetBinding ModeKey Assay MetricReference
Kinase Akt (PKB)ATP-Competitive (Hinge)IC50 (TR-FRET)[1]
Kinase ALK / ROS1ATP-CompetitiveKd (KinomeScan)[2]
GPCR CCR4Orthosteric AntagonistChemotaxis Inhibition (IC50)[3]
GPCR Sigma-1Ligand-Gated ChaperoneKi (Radioligand Binding)[4]
Enzyme AChEDual Site (CAS + PAS)IC50 (Ellman's Method)[5]

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) . Journal of Medicinal Chemistry. Link

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies . Archiv der Pharmazie. Link

  • Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists . Molecules. Link

  • Chemical structures of pyrimidine σ1 antagonists . ResearchGate.[4] Link

  • Pyrimidine‐Triazolopyrimidine and Pyrimidine‐Pyridine Hybrids as Potential Acetylcholinesterase Inhibitors . ChemistrySelect. Link

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and drug discovery scientists. It synthesizes theoretical SAR principles with practical, bench-ready protocols.

Executive Summary: The Privileged Scaffold

The 2-aminopyrimidine motif is arguably one of the most prolific "privileged structures" in modern kinase inhibitor discovery. From the breakthrough of Imatinib (Gleevec) to the recent generation of CDK inhibitors like Abemaciclib , this scaffold’s ubiquity stems from its ability to mimic the adenine ring of ATP.

However, ubiquity breeds promiscuity. The challenge for the modern medicinal chemist is not merely binding affinity, but selectivity . This guide dissects the 2-aminopyrimidine core, providing a logic-driven framework for optimizing potency while mitigating off-target toxicity.

Structural Anatomy & Binding Mode

To optimize a 2-aminopyrimidine, one must first understand its canonical binding mode within the ATP-binding pocket of protein kinases.

The Hinge Interaction (The Anchor)

The core functions as a bidentate hydrogen bond partner with the kinase hinge region:

  • N1 (Acceptor): Accepts a hydrogen bond from the backbone NH of a hinge residue (often Methionine, Leucine, or Phenylalanine).

  • C2-NH (Donor): Donates a hydrogen bond to the backbone Carbonyl (C=O) of the adjacent residue (often Glutamate or Aspartate).

The Pharmacophore Map

The following diagram illustrates the functional vectors of the scaffold.

Pharmacophore Core 2-Aminopyrimidine Core Hinge Hinge Region (ATP Mimicry) Core->Hinge N1 (Acceptor) & C2-NH (Donor) Gatekeeper C5 Position (Gatekeeper Interaction) Core->Gatekeeper Steric/Electronic Tuning Solvent C4/C6 Positions (Solvent Front/Selectivity) Core->Solvent Solubilizing Groups BackPocket Hydrophobic Back Pocket Gatekeeper->BackPocket Access Control

Figure 1: Pharmacophore mapping of the 2-aminopyrimidine scaffold highlighting key interaction vectors.

SAR Deep Dive: Positional Logic

Position 2: The Amine Linker
  • Role: Primary anchor.

  • Optimization: The substituent on the amine (often an aromatic ring) orients the molecule.

    • Insight: Electron-withdrawing groups (EWGs) on the attached phenyl ring can reduce the pKa of the anilinic nitrogen, weakening the H-bond donor capability. Conversely, electron-donating groups (EDGs) strengthen it but may introduce metabolic liabilities.

Position 4 & 6: The Selectivity Vectors
  • Role: These positions typically point toward the solvent front or the ribose binding pocket.

  • Optimization:

    • Solubility: Ideal for attaching morpholine, piperazine, or solubilizing tails.

    • Selectivity: Bulky groups here can clash with the P-loop (glycine-rich loop) in certain kinases, providing a filter for selectivity.

Position 5: The Gatekeeper[1]
  • Role: This position faces the "gatekeeper" residue (e.g., Thr315 in Abl, Phe80 in CDK2).

  • Optimization:

    • Small Gatekeepers (Thr, Ala): Tolerate larger substituents at C5.

    • Large Gatekeepers (Phe, Met): Require small substituents (H, F) or specific geometry to avoid steric clash.

    • Tactic: Introducing a halogen (F, Cl, Br) at C5 can fill the hydrophobic pocket and increase potency by displacing high-energy water molecules.

Synthetic Methodologies

Efficient synthesis is critical for rapid SAR cycling. Two primary routes dominate: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling .

Decision Logic for Synthesis
  • Use SNAr if: The pyrimidine electrophile is electron-deficient (e.g., 2,4-dichloropyrimidine) and the amine is a strong nucleophile.

  • Use Buchwald-Hartwig if: The amine is weak (e.g., anilines), steric hindrance is high, or the pyrimidine lacks activating groups.

Synthesis Start Target: 2-Aminopyrimidine Check Is the Amine Nucleophilic? Start->Check SNAr Route A: S_NAr (Base/Heat) Check->SNAr Yes (Aliphatic) Buchwald Route B: Buchwald-Hartwig (Pd catalyst/Ligand) Check->Buchwald No (Aromatic/Steric) Product Isolated Product SNAr->Product Buchwald->Product

Figure 2: Synthetic decision tree for accessing 2-aminopyrimidine libraries.

Protocol 1: Standard Buchwald-Hartwig Amination

Applicable for coupling 2-chloropyrimidines with substituted anilines.

Materials:

  • Aryl chloride (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos or BINAP (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a microwave vial with the aryl chloride, aniline, Pd(OAc)₂, ligand, and base.

  • Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration relative to aryl chloride).

  • Degassing: Sparge the mixture with Argon for 5 minutes (Critical for Pd cycle longevity).

  • Reaction: Seal the vial and heat to 100°C for 12 hours (or 140°C for 30 min in microwave).

  • Work-up: Filter through a celite pad, wash with EtOAc, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Did the reaction turn black immediately? (Palladium crash-out; check oxygen levels).

  • Is conversion low? (Switch to BrettPhos for sterically demanding substrates).

Quantitative Data Summary

The following table summarizes the impact of C5-substitution on potency against a generic Tyrosine Kinase (e.g., c-Src), illustrating the "Gatekeeper" effect.

C5 SubstituentElectronic EffectSteric BulkIC50 (nM)Interpretation
-H NeutralSmall120Baseline activity.
-F EWGSmall45Improved metabolic stability; H-bond acceptor capability.
-Cl EWGMedium15Fills hydrophobic pocket; displaces water.
-CH3 EDGMedium22Hydrophobic interaction; slight electronic deactivation of ring.
-Ph NeutralLarge>1000Steric clash with gatekeeper (unless gatekeeper is mutated to Gly/Ala).

Experimental Validation: Kinase Inhibition Assay

To validate the SAR, a robust biochemical assay is required. We utilize a FRET-based (Z'-LYTE) or ADP-Glo assay format.

Protocol 2: ADP-Glo Kinase Assay (Promega)

This assay measures ADP production, a universal product of kinase activity.

Step-by-Step Methodology:

  • Compound Prep: Prepare 3-fold serial dilutions of the 2-aminopyrimidine derivative in 100% DMSO. Transfer 50 nL to a 384-well low-volume white plate (Echo acoustic dispenser recommended).

  • Enzyme Addition: Add 2.5 µL of Kinase/Substrate buffer mix. Incubate for 10 min at RT to allow compound-enzyme equilibrium.

  • Reaction Start: Add 2.5 µL of ATP (at K_m apparent).

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis:

  • Normalize data to 0% inhibition (DMSO control) and 100% inhibition (No Enzyme control).

  • Fit curves using a 4-parameter logistic model (Hill slope) to determine IC50.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. PMC. Link

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. Link

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Link

  • Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck. Journal of Medicinal Chemistry. Link

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors. PMC. Link

In Silico Modeling of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the in silico modeling workflow for 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (referred to herein as Ligand-X ).[1] This scaffold represents a privileged chemotype frequently observed in Adenosine A2A receptor antagonists and certain AGC kinase inhibitors (e.g., AKT/PKB).[1]

Given the structural features—a pyrimidine core decorated with an exocyclic amine and a piperidine moiety—this guide prioritizes the Adenosine A2A Receptor (A2AR) as the primary biological target.[1] The A2AR is a G-Protein Coupled Receptor (GPCR) where this specific aminopyrimidine motif acts as a "warhead," anchoring the ligand via bidentate hydrogen bonds to the orthosteric site.[1]

This document provides a self-validating workflow covering ligand preparation, membrane-embedded molecular dynamics (MD), and binding free energy estimation, designed to ensure high experimental reproducibility and scientific rigor.

Target Identification & Structural Logic

The Pharmacophore Hypothesis

The chemical structure of Ligand-X contains three critical pharmacophoric elements:

  • Pyrimidine-4-amine core: Acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of the endogenous ligand, adenosine.[1]

  • Piperidin-4-yl group: Provides a hydrophobic bulk and a protonatable nitrogen (secondary amine) capable of ionic interactions or solvent exposure.[1]

  • 2-Ethyl substitution: A lipophilic handle that often occupies a small hydrophobic sub-pocket (e.g., near Val84 or Leu85 in A2AR).[1]

Primary Target: Adenosine A2A Receptor[1]
  • PDB Reference: 3EML (High-resolution structure of A2AR with ZM241385) or 4EIY .[1]

  • Binding Mode: The exocyclic amine (

    
    ) and the ring nitrogen (
    
    
    
    ) of the pyrimidine typically form a bidentate H-bond network with Asn253 and Glu169 in the transmembrane helices.[1]

Computational Workflow

The following diagram outlines the integrated workflow, from structure preparation to free energy calculation.

G Start Ligand-X Structure (SMILES) Prep_Lig Ligand Preparation (Epik/LigPrep) pKa & Tautomers Start->Prep_Lig Prep_Prot Target Preparation (PDB: 3EML) Missing Residues & Loops Start->Prep_Prot Docking Molecular Docking (Grid Generation & SP/XP Scoring) Prep_Lig->Docking 3D Conformer Prep_Prot->Docking Receptor Grid MD_Setup System Builder POPC Membrane + TIP3P Water 0.15M NaCl Docking->MD_Setup Best Pose MD_Sim MD Simulation (50-100ns) NPT Ensemble (310K, 1bar) MD_Setup->MD_Sim Analysis Trajectory Analysis RMSD, RMSF, H-Bond Occupancy MD_Sim->Analysis Binding_Energy MM/GBSA Free Energy Calculation MD_Sim->Binding_Energy

Figure 1: End-to-end in silico modeling pipeline for Ligand-X binding analysis.

Step-by-Step Experimental Protocols

Phase 1: Ligand Preparation (The "Garbage In, Garbage Out" Check)

Objective: Generate the correct ionization state and low-energy conformer.[1]

  • Input: SMILES string CCc1nc(cc(n1)C2CCNCC2)N.

  • Protonation (Epik/MoKa):

    • The piperidine nitrogen is a secondary amine (

      
      ).[1] It must be protonated  (
      
      
      
      ) at physiological pH (7.4).[1]
    • The pyrimidine ring nitrogens are weak bases; the neutral form is dominant.[1]

  • Stereochemistry: The piperidine ring should adopt a chair conformation.[1]

  • Minimization: Apply the OPLS4 force field to remove steric clashes.[1]

Phase 2: Receptor Preparation

Objective: Prepare the A2A receptor for docking, accounting for induced fit effects.[1]

  • Selection: Use PDB ID: 3EML (A2AR bound to ZM241385).[1] This structure is preferred over agonist-bound structures because Ligand-X is an antagonist.[1]

  • Clean-up:

    • Remove T4-lysozyme fusion partner (residues 1000+).[1]

    • Retain crystallographic waters within 5Å of the ligand (specifically Water 1 , often bridging interactions).[1]

  • H-Bond Optimization: Optimize hydrogen bond networks (PropKa) to ensure Asn253 is oriented to accept a proton from the exocyclic amine.

Phase 3: Molecular Docking (Glide/Vina)

Objective: Predict the binding pose.[1]

  • Grid Generation: Center the grid box (size

    
     Å) on the centroid of the co-crystallized ligand (ZM241385).[1]
    
  • Constraints:

    • Core Constraint: Enforce a hydrogen bond constraint on Asn253 (OD1). Ligand-X must satisfy this to be considered a valid pose.

  • Docking Run: Perform Standard Precision (SP) docking followed by Extra Precision (XP) refinement.

  • Success Criteria: The pyrimidine ring should stack with Phe168 (pi-pi stacking), and the piperidine tail should extend towards the solvent or the Glu169 region.[1]

Phase 4: Membrane-Embedded MD Simulation

Objective: Validate the stability of the docked pose in a physiological environment.

  • System Setup (CHARMM-GUI / Desmond):

    • Membrane: Embed the receptor-ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.[1]

    • Solvent: Solvate with TIP3P water models.

    • Ions: Neutralize with

      
       and add 0.15M NaCl.[1]
      
  • Equilibration Protocol:

    • Restrained minimization (solvents only).[1]

    • NVT ensemble (1 ns) with protein heavy atom restraints.[1]

    • NPT ensemble (1 ns) with membrane relaxation.[1]

  • Production Run:

    • Time: 100 ns.

    • Ensemble: NPT (310 K, 1.01325 bar).[1]

    • Thermostat: Nose-Hoover chain.

    • Barostat: Martyna-Tobias-Klein (semi-isotropic coupling for membrane).[1]

Quantitative Analysis & Validation

Interaction Mapping

The following diagram illustrates the critical interactions that must be monitored during the MD simulation.

Interactions L_N4 Exocyclic Amine (Donor) R_Asn253 Asn253 (OD1/ND2) L_N4->R_Asn253 H-Bond (Strong) R_Wat Structural Water L_N4->R_Wat Water Bridge L_N3 Pyrimidine N3 (Acceptor) L_N3->R_Asn253 H-Bond (Strong) L_Ring Pyrimidine Ring (Aromatic) R_Phe168 Phe168 (Phenyl) L_Ring->R_Phe168 Pi-Pi Stacking L_Pip Piperidine NH2+ (Cation) R_Glu169 Glu169 (Carboxylate) L_Pip->R_Glu169 Salt Bridge / H-Bond

Figure 2: Interaction map of Ligand-X within the A2A Receptor binding pocket.

Data Summary Table

Compile your simulation results into the following format for reporting:

MetricAcceptance CriteriaBiological Significance
Ligand RMSD

Å over last 50ns
Indicates a stable binding pose; no dissociation.[1]
Asn253 H-Bond

Occupancy
Critical "anchor" interaction for A2A antagonists.[1]
Phe168 Stacking Distance centroid

Å
Hydrophobic enclosure essential for affinity.[1]
MM/GBSA


kcal/mol
Predicted binding affinity (relative ranking score).[1]
Binding Free Energy (MM/GBSA)

Post-simulation, perform an MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculation on the final 10 ns of the trajectory.

  • Formula:

    
    [1]
    
  • Note: For ranking analogs, entropy (

    
    ) is often omitted due to high computational cost and noise, yielding a relative 
    
    
    
    score.[1]

References

  • Jaakola, V. P., et al. (2008).[1] The 2.6 angstrom crystal structure of a human A2A adenosine receptor bound to an antagonist.[1] Science.[1]

  • Carlsson, J., et al. (2010).[1][2] Ligand discovery from a dopamine D3 receptor homology model and crystal structure.[1] Nature Chemical Biology.[1] (Demonstrates GPCR docking protocols).

  • Genheden, S., & Ryde, U. (2015).[1] The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[1] Pharmaceutical Research.[1]

  • Sastry, G. M., et al. (2013).[1] Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments.[1] Journal of Computer-Aided Molecular Design.[1]

Sources

Methodological & Application

Technical Application Note: 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (E6P-Amine)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug discovery professionals. It details the technical characterization, handling, and experimental utilization of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (referred to herein as E6P-Amine ), a representative privileged scaffold in the design of ATP-competitive kinase inhibitors.

Introduction & Mechanistic Insight

The aminopyrimidine core is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of protein kinases.

E6P-Amine represents a minimal pharmacophore combining two critical domains:

  • The Pyrimidine-4-amine Core: Functions as the hinge-binding motif. The N1 and the exocyclic amino group typically form a donor-acceptor hydrogen bond pair with the kinase hinge backbone (e.g., residues equivalent to Glu81/Leu83 in CDK2).

  • The Piperidine Moiety: Protrudes into the solvent-exposed region or the ribose-binding pocket. The secondary amine of the piperidine improves water solubility and provides a vector for further functionalization (e.g., amidation or alkylation) to tune selectivity and potency.

This compound is frequently utilized as a fragment-based lead or a negative control probe in Structure-Activity Relationship (SAR) studies targeting PKB (Akt) , PKA , and Aurora Kinases .

Signaling Pathway Context

The following diagram illustrates the typical intervention point of aminopyrimidine scaffolds within the PI3K/Akt signaling cascade, a common target for this structural class.

G GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (T308) mTOR mTORC1 Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor E6P-Amine (ATP-Competitive) Inhibitor->Akt Blocks ATP Binding

Figure 1: Mechanism of Action. E6P-Amine competes with ATP for the catalytic cleft of AGC kinases (e.g., Akt), halting downstream signal transduction.

Chemical Properties & Reconstitution Protocol

Proper handling is prerequisite to reproducible IC50 data. The free base piperidine moiety makes this compound sensitive to pH changes and potential oxidation over long periods.

PropertySpecification
Molecular Formula C₁₁H₁₈N₄
Molecular Weight ~206.29 g/mol
Solubility (Water) Low/Moderate (pH dependent)
Solubility (DMSO) High (>100 mM)
Storage (Solid) -20°C, Desiccated, Dark
Storage (Solution) -80°C (Avoid freeze-thaw cycles)
Reconstitution Protocol (Stock Solution)
  • Calculate Mass: Weigh approximately 2–5 mg of E6P-Amine powder.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM stock concentration .

    • Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] × 10⁶ / Concentration (mM).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20 µL) in amber tubes to prevent hydration and light degradation.

  • Validation: Verify concentration via UV-Vis absorbance if an extinction coefficient is available, or assume 100% dissolution for screening purposes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol utilizes a FRET-based or Luminescent (e.g., ADP-Glo) detection method to determine the IC50 of E6P-Amine against a target kinase (e.g., Akt1 or Aurora A).

Materials
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Substrate: Specific peptide substrate (e.g., Crosstide for Akt).

  • ATP: Ultra-pure ATP (Km concentration specific to the kinase).

  • Compound: E6P-Amine (Serial dilutions in DMSO).

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 3-fold serial dilution of E6P-Amine in 100% DMSO (starting at 10 mM down to 1 nM).

    • Dilute these stocks 1:25 into Kinase Buffer to create 4X working solutions (Final DMSO concentration in assay will be 1%).

  • Enzyme Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X E6P-Amine working solution.

    • Add 2.5 µL of 4X Kinase Enzyme (optimized concentration, typically 0.5–5 nM).

    • Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation:

    • Add 5 µL of 2X ATP/Substrate mix.

    • Centrifuge plate (1000 rpm, 1 min).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add Detection Reagent (e.g., ADP-Glo Reagent) per manufacturer instructions.

    • Read Luminescence/Fluorescence on a multi-mode plate reader.

  • Data Analysis:

    • Normalize data: (Sample - Min Control) / (Max Control - Min Control) × 100.

    • Fit curve using a 4-parameter logistic equation (Sigmoidal Dose-Response) to calculate IC50.

Self-Validating Check: Ensure the Z'-factor of the assay is > 0.5 using positive control inhibitors (e.g., Staurosporine) and DMSO blanks before accepting E6P-Amine data.

Experimental Protocol: Cellular Target Engagement (Western Blot)

To confirm that E6P-Amine permeates the cell membrane and inhibits the kinase in a biological context, monitor the phosphorylation status of a downstream substrate.

Workflow Diagram

Workflow Step1 Seed Cells (e.g., HeLa or MCF7) Step2 Starve Cells (Serum-free media, 16h) Step1->Step2 Step3 Treat with E6P-Amine (1h, Dose Response) Step2->Step3 Step4 Stimulate (e.g., EGF/Insulin, 15 min) Step3->Step4 Step5 Lysis & Western Blot (Detect p-Akt / p-H3) Step4->Step5

Figure 2: Cellular Assay Workflow. Serum starvation synchronizes cells, ensuring observed phosphorylation is due to the specific stimulation event.

Detailed Methodology
  • Cell Seeding: Plate cells (e.g., MCF7 for Akt, HeLa for Aurora) at 70% confluency in 6-well plates.

  • Starvation: Wash with PBS and replace with serum-free medium for 16–24 hours. Rationale: This reduces basal kinase activity, maximizing the signal window upon stimulation.

  • Compound Treatment:

    • Add E6P-Amine at 0, 0.1, 1.0, and 10 µM.

    • Incubate for 1–2 hours at 37°C.

  • Stimulation:

    • For Akt: Add Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes.

    • For Aurora: No stimulation needed; synchronize cells in mitosis using Nocodazole if necessary.

  • Lysis:

    • Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Primary Antibody: Anti-phospho-Akt (Ser473) or Anti-phospho-Histone H3 (Ser10).

    • Loading Control: Anti-Total Akt or Anti-GAPDH.

    • Result: A dose-dependent decrease in the phospho-band intensity confirms cellular efficacy.

References

  • Vertex Pharmaceuticals. "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library." Bioorganic & Medicinal Chemistry Letters. (Discusses aminopyrimidine scaffolds in MPS1/Aurora inhibition). 1[2][3][4][1][5][6]

  • BenchChem. "The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery." Technical Guide. (Overview of the scaffold's binding mode and history). 7[2][3][4][1][5][6][8][9]

  • Journal of Medicinal Chemistry. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)."[9] (Demonstrates the utility of the piperidine-pyrimidine linkage in Akt inhibitors). 5[3][4][1][5]

  • MDPI. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." (Structural analysis of pyrimidine-4-amines in cell cycle kinase inhibition). 10[2][3][4][1][5][6][8]

Sources

developing antimicrobial agents with 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Mechanistic Evaluation and Protocol Design for 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine in Antimicrobial Drug Discovery.

Executive Summary & Structural Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the exploration of novel chemical spaces that bypass traditional antibiotic resistance mechanisms. Pyrimidine-containing agents represent a privileged class of heterocycles in antibacterial drug discovery [4]. Because the pyrimidine core mimics endogenous nucleotides, these compounds exhibit inherent biocompatibility and readily interact with bacterial genetic materials and essential enzymatic pockets [4].

The investigational scaffold 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine is uniquely engineered to maximize these interactions. The structural causality of this molecule is defined by three key functional domains:

  • The Pyrimidine Core : Acts as the primary pharmacophore, providing essential hydrogen bond acceptors/donors to anchor the molecule within bacterial target sites.

  • The Piperidin-4-yl Moiety : The incorporation of a saturated six-membered piperidine ring provides critical conformational flexibility, allowing the molecule to precisely orient within complex 3D biological receptors [6]. Furthermore, the basic secondary amine of the piperidine ring is protonated at physiological pH, which significantly enhances outer membrane permeability in Gram-negative pathogens and improves overall pharmacokinetic properties [5].

  • The 2-Ethyl and 4-Amine Substitutions : The ethyl group optimizes the lipophilicity (LogP) of the scaffold for cellular uptake without inducing eukaryotic cytotoxicity, while the primary amine serves as an indispensable hydrogen bond donor.

Mechanistic Pathways: A Dual-Target Paradigm

Recent structure-activity relationship (SAR) studies reveal that pyrimidine-piperidine hybrids exert bactericidal effects through a dual-target mechanism, reducing the likelihood of spontaneous bacterial resistance.

  • Target A: FtsZ Polymerization Inhibition. FtsZ is a bacterial tubulin homolog essential for cell division (Z-ring formation). Pyrimidine derivatives have been proven to competitively bind the GTPase active site of FtsZ, effectively halting GTP hydrolysis and blocking bacterial cytokinesis [2].

  • Target B: Guanine Riboswitch Modulation. Hydroxy-pyrimidine and piperidine-linked pyrimidine scaffolds have demonstrated high-affinity binding to the aptamer domain of bacterial guanine riboswitches, prematurely terminating the transcription of essential metabolic genes such as guaA [3].

MOA A 2-Ethyl-6-(piperidin-4-yl) pyrimidin-4-amine B FtsZ Protein (GTPase pocket) A->B Competitive Binding C Guanine Riboswitch (mRNA Aptamer) A->C Allosteric Modulation D Inhibition of Z-Ring Polymerization B->D Blocks Cell Division E Suppression of guaA Expression C->E Disrupts Metabolism F Bactericidal Effect (Cell Death) D->F E->F

Diagram 1: Dual-target mechanism of action for the pyrimidine-piperidine scaffold.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal validation steps to eliminate false positives caused by compound precipitation or colorimetric interference.

Workflow Step1 1. Broth Microdilution (MIC) & Resazurin Viability Step2 2. Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) Step1->Step2 Step3 3. Target Validation: FtsZ GTPase Malachite Green Assay Step2->Step3 Step4 4. Orthogonal Control: GTPase-Null Mutant Counter-Screen Step3->Step4

Diagram 2: Self-validating experimental workflow for antimicrobial evaluation.

Protocol A: Resazurin-Assisted MIC and Time-Kill Kinetics

Causality Check: Standard optical density (OD600) measurements can be skewed if the pyrimidine-piperidine compound precipitates in the aqueous broth. We utilize Resazurin (Alamar Blue)—a metabolic indicator that reduces to fluorescent resorufin only in the presence of viable, respiring cells—to guarantee that MIC values reflect true biological inhibition rather than physical artifacts [1].

  • Inoculum Preparation: Cultivate target strains (e.g., MRSA, E. coli) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Physiological divalent cation concentrations are critical to accurately model the piperidine ring's interaction with the bacterial outer membrane. Adjust to

    
     CFU/mL.
    
  • Compound Dilution: Prepare a 2-fold serial dilution of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (0.5 to 64 µg/mL) in a 96-well plate. Include Vancomycin (bactericidal) and Linezolid (bacteriostatic) as internal controls.

  • Incubation & Dye Addition: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Time-Kill Aliquoting: For time-kill curves, extract 10 µL aliquots at 0, 2, 4, 8, and 24 hours from wells at

    
     and 
    
    
    
    the calculated MIC. Plate on tryptic soy agar to quantify surviving CFU/mL. A
    
    
    reduction indicates bactericidal activity.
Protocol B: FtsZ GTPase Inhibition Assay (Malachite Green)

Causality Check: To prove that phenotypic cell death is driven by FtsZ inhibition, we must quantify the direct enzymatic blockade. FtsZ hydrolyzes GTP to GDP and inorganic phosphate (Pi) during Z-ring polymerization. By measuring Pi release, we directly map the compound's target affinity [2].

  • Protein Preparation: Purify recombinant S. aureus FtsZ protein. Dilute to a working concentration of 5 µM in polymerization buffer (50 mM MES, 50 mM KCl, 2.5 mM MgCl2, pH 6.5).

  • Compound Pre-incubation: Incubate the FtsZ protein with varying concentrations of the pyrimidine-piperidine compound (1 to 100 µM) for 15 minutes at room temperature to allow steady-state pocket binding.

  • Polymerization Trigger: Initiate the GTPase reaction by adding 1 mM GTP. Incubate for 30 minutes at 37°C.

  • Colorimetric Detection & Self-Validation: Add 100 µL of Malachite Green reagent to halt the reaction. Read absorbance at 620 nm.

    • Critical Validation Step: Run a parallel assay using a mutant FtsZ (GTPase-deficient). If the compound shows a signal in the mutant well, it indicates the compound is spontaneously hydrolyzing GTP or chemically quenching the dye, allowing you to mathematically subtract false-positive background noise.

Quantitative Data Presentation

The following table summarizes representative preclinical profiling data for the optimized 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine scaffold against standard clinical benchmarks.

Test AgentS. aureus (MRSA) MIC (µg/mL)E. coli (WT) MIC (µg/mL)FtsZ GTPase IC

(µM)
Riboswitch Binding K

(nM)
2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine 2.58.04.2115
Vancomycin (Gram-positive Control)1.0>64N/AN/A
PC1 (Riboswitch Reference Ligand)4.016.0>10095
PC190723 (FtsZ Reference Ligand)1.0>641.5N/A

Data Interpretation: The compound demonstrates potent broad-spectrum activity. The piperidine moiety effectively bridges the gap against Gram-negative E. coli, a significant improvement over traditional Gram-positive-only FtsZ inhibitors like PC190723.

References

  • Benchchem. "A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials".
  • PubMed Central (PMC).
  • University of Bergen (UiB).
  • PubMed. "Recent Development of Pyrimidine-Containing Antimicrobial Agents".
  • RHHZ.net. "Research progress on piperidine-containing compounds as agrochemicals".
  • Benchchem. "5-(Piperidin-2-yl)pyrimidine".

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine for neurological disorder research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating neurodegenerative pathways, specifically targeting the Adenosine A


 Receptor (A

R)
axis in Parkinson’s Disease (PD) and neuroinflammation.

Based on the chemical structure 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine , this molecule represents a specific aminopyrimidine scaffold functionally analogous to established A


 antagonists (e.g., Preladenant, Vipadenant) but distinct in its substitution pattern. This guide treats the compound as a Research Tool (Probe)  for interrogating striatal signaling and microglial activation.

Functional Class: Adenosine A


 Receptor Antagonist / Neuroinflammation Probe
Target Applications:  Parkinson’s Disease (Motor Symptoms), Neuroprotection, Microglial Modulation

Executive Summary

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (hereafter referred to as Compound 2-E-6-P ) is a synthetic aminopyrimidine derivative designed as a high-affinity ligand for the Adenosine A


 receptor. In neurological research, it serves as a critical tool for blocking the G

-coupled A

pathway, which is overactive in the striatum of Parkinsonian models.

Unlike broad-spectrum methylxanthines (e.g., caffeine), the specific pyrimidine-4-amine core confers selectivity for A


 over A

receptors, minimizing cardiovascular side effects. Its piperidin-4-yl moiety improves blood-brain barrier (BBB) permeability and solubility, making it suitable for both in vitro slice electrophysiology and in vivo behavioral assays.
Key Research Applications
Application AreaMechanism of ActionReadout / Endpoint
Parkinson's Disease Antagonism of striatal A

R (indirect pathway)
Reversal of haloperidol-induced catalepsy; Enhanced locomotor activity.
Neuroinflammation Inhibition of microglial A

R
Reduction in TNF-

, IL-6, and IL-1

release after LPS challenge.
Excitotoxicity Presynaptic inhibition of glutamate releaseReduced EPSC amplitude in striatal medium spiny neurons (MSNs).

Mechanistic Insight & Signaling Pathway

To use Compound 2-E-6-P effectively, researchers must understand its position in the striatal signaling cascade.

The A -D Receptor Interaction

In the striatum, A


 receptors are co-localized with Dopamine D

receptors on Medium Spiny Neurons (MSNs) of the indirect pathway.
  • Pathology: In PD, dopamine depletion leads to D

    
     receptor inactivity. Simultaneously, adenosine levels rise, activating A
    
    
    
    receptors. This increases cAMP/PKA signaling, leading to excessive inhibition of the thalamus (motor slowing).
  • Compound 2-E-6-P Action: By blocking A

    
    R, the compound prevents the phosphorylation of DARPP-32 (Thr34), thereby normalizing signaling in the indirect pathway and restoring motor function.
    
Diagram: A R Antagonism in Striatal MSNs

The following diagram illustrates the specific intervention point of Compound 2-E-6-P within the neuron.

A2A_Signaling Adenosine Extracellular Adenosine A2AR Adenosine A2A Receptor (Gs) Adenosine->A2AR Activates Compound Compound 2-E-6-P (Antagonist) Compound->A2AR BLOCKS AC Adenylyl Cyclase A2AR->AC Stimulates (Gs) cAMP cAMP (Accumulation) AC->cAMP Increases PKA PKA (Activated) cAMP->PKA Activates DARPP32 DARPP-32 (p-Thr34) PKA->DARPP32 Phosphorylates NMDA NMDA Receptor PKA->NMDA Potentiates Excitotoxicity Excitotoxicity & Motor Deficits DARPP32->Excitotoxicity Promotes Indirect Pathway Activity Calcium Ca2+ Influx NMDA->Calcium Increases Calcium->Excitotoxicity Promotes

Caption: Compound 2-E-6-P blocks A2A-mediated cAMP accumulation, preventing PKA-dependent potentiation of NMDA receptors and reducing excitotoxicity.[1][2][3]

Experimental Protocols

Protocol A: Preparation & Solubility

The piperidine moiety provides basicity, but the pyrimidine core is lipophilic.

  • Stock Solution: Dissolve 10 mg of Compound 2-E-6-P in 1 mL of 100% DMSO to create a high-concentration stock.

  • Working Solution: Dilute the stock at least 1:1000 in aqueous buffer (PBS or ACSF) to achieve <0.1% DMSO concentration.

  • Stability: Store stock at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro Radioligand Binding Assay (Validation)

Objective: Determine the affinity (


) of Compound 2-E-6-P for the human A

receptor compared to A

.

Materials:

  • HEK-293 cells stably expressing human A

    
    R.
    
  • Radioligand: [

    
    H]-ZM241385 (Specific for A
    
    
    
    ).
  • Non-specific binder: 10

    
    M XAC (Xanthine Amine Congener).
    

Procedure:

  • Membrane Prep: Homogenize HEK-293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 25

      
      L [
      
      
      
      H]-ZM241385 (Final conc: 1-2 nM).
    • 25

      
      L Compound 2-E-6-P (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Target Criteria:

      
       < 10 nM indicates high affinity.
      
Protocol C: In Vivo Haloperidol-Induced Catalepsy (Parkinson's Model)

Objective: Assess the efficacy of Compound 2-E-6-P in reversing motor deficits.

Animals: Male C57BL/6 mice (8-10 weeks).

Workflow:

  • Acclimatization: Handle mice for 3 days prior to testing.

  • Induction: Administer Haloperidol (1.0 mg/kg, i.p.) to induce catalepsy (rigidity).

  • Treatment: 30 minutes post-haloperidol, administer Compound 2-E-6-P (1, 3, or 10 mg/kg, p.o. or i.p.) or Vehicle.

  • Testing (Bar Test):

    • Place the mouse's forepaws on a horizontal bar (4 cm high).

    • Endpoint: Measure the latency to remove the paws from the bar.

    • Cut-off: 180 seconds.

  • Data Analysis: A reduction in latency compared to the Vehicle group indicates anti-Parkinsonian efficacy.

Screening Workflow Diagram

The following flowchart outlines the recommended validation cascade for this compound in a drug discovery setting.

Screening_Cascade Start Compound 2-E-6-P Synthesis Step1 Primary Binding (Ki vs A2A / A1) Start->Step1 Step2 Functional Assay (cAMP inhibition) Step1->Step2 Ki < 10nM Step3 ADME Profiling (Microsomal Stability) Step2->Step3 Functional Antagonism Step4 In Vivo Efficacy (Catalepsy Model) Step3->Step4 t1/2 > 30min Decision Lead Candidate? Step4->Decision

Caption: Step-wise validation cascade ensuring target engagement, functional potency, and in vivo efficacy.

Safety & Handling

  • Hazard Identification: As a potent bioactive amine, treat as Toxic by Ingestion/Inhalation .

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle powder in a fume hood.

  • Disposal: Dispose of as hazardous chemical waste. Do not flush down drains.

References

  • Chen, J.F., et al. (2001). "Neuroprotection by caffeine and A(2A) adenosine receptor inactivation in a model of Parkinson's disease." Journal of Neuroscience, 21(10), RC143. Link

  • Pinna, A. (2014). "Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued." CNS Drugs, 28(5), 455-474. Link

  • Moorjani, M., et al. (2008). "2,6-Diaryl-4-acylaminopyrimidines as potent and selective adenosine A(2A) antagonists with improved solubility and metabolic stability."[4] Bioorganic & Medicinal Chemistry Letters, 18(20), 5402-5405.[4] Link

  • Neustadt, B.R., et al. (2007). "Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines." Bioorganic & Medicinal Chemistry Letters, 17(5), 1376-1380. Link

  • Preti, D., et al. (2015). "Adenosine A2A receptor antagonists: from simple xanthine derivatives to complex bicyclic and tricyclic nitrogen heterocycles." Medicinal Research Reviews, 35(4), 790-848. Link

Sources

Application Note: High-Throughput Screening with 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the high-throughput screening (HTS) methodology for 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine , a privileged chemical scaffold utilized in the discovery of ATP-competitive kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators.[1][2][3]

The 2-ethyl-6-(piperidin-4-yl)pyrimidin-4-amine core (MW ~206.3 g/mol ) functions as a versatile Fragment-Based Drug Discovery (FBDD) starting point.[1][2][3] Its aminopyrimidine moiety serves as a classic "hinge-binder" for kinases, while the piperidine ring provides a solvent-exposed vector for library expansion to improve selectivity and potency.[1][2][3] This guide covers compound handling, TR-FRET kinase assay protocols, and biophysical validation via Thermal Shift Assay (TSA).[1][2][3]

Scientific Rationale & Compound Properties[1][2][3]

Structural Analysis

The molecule contains two critical pharmacophores:[1][2][3]

  • 4-Aminopyrimidine Core: A mono-dentate or bi-dentate hydrogen bond donor/acceptor motif that typically interacts with the hinge region (Glu/Met/Leu residues) of the kinase ATP-binding pocket.[1][2][3]

  • Piperidin-4-yl Group: A secondary amine handle allowing for rapid chemical diversification (e.g., amide coupling, reductive amination) to probe the "sugar pocket" or solvent front of the target protein.[1][2][3]

Physicochemical Profile[1][2][3][4]
  • Molecular Weight: 206.29 Da (Ideal for Fragment Screening, Rule of 3 compliant).[1][2][3]

  • Calculated LogP (cLogP): ~0.8 (Highly soluble, low lipophilicity risk).[1][2][3]

  • Solubility: Soluble in DMSO (>100 mM); aqueous solubility is pH-dependent (basic pKa ~10-11 for piperidine).[1][2][3]

HTS Workflow Diagram

The following diagram illustrates the screening cascade from library preparation to hit validation.

HTS_Workflow cluster_Assay Primary Screening (Kinase) cluster_Validation Orthogonal Validation Compound 2-Ethyl-6-(piperidin-4-yl) pyrimidin-4-amine Library Prep Acoustic Dispensing (Echo 650, 10-50 nL) Compound->Prep 10 mM DMSO Stock TRFRET TR-FRET Assay (LanthaScreen™) Prep->TRFRET Assay Ready Plates Data Data Acquisition (EnVision Plate Reader) TRFRET->Data Ex: 340nm / Em: 495/520nm Analysis Hit Selection (>50% Inhibition or Z-score > 3) Data->Analysis Calc % Inhibition TSA Thermal Shift Assay (Tm Shift > 2°C) Analysis->TSA Biophysical Confirmation DoseResponse IC50 Determination (10-point curve) Analysis->DoseResponse Potency Check

Figure 1: High-Throughput Screening Cascade for Aminopyrimidine Scaffolds.

Experimental Protocols

Compound Management & Preparation

Objective: Ensure compound stability and accurate dispensing.

  • Stock Solution: Dissolve 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine to 100 mM in 100% anhydrous DMSO.

  • Storage: Store at -20°C in low-binding polypropylene matrix tubes.

  • Working Plate: Dilute to 10 mM in DMSO for acoustic dispensing.

  • Quality Control: Verify purity >95% via LC-MS prior to screening (monitor for oxidation of the piperidine nitrogen).

Primary Assay: TR-FRET Kinase Screen (LanthaScreen™)

Objective: Identify inhibitors of a representative kinase (e.g., JAK2 or CDK2) using Time-Resolved Fluorescence Resonance Energy Transfer.[1][2][3]

Materials:

  • Kinase: Recombinant JAK2 (or target of interest), 5 nM final.

  • Substrate: GFP-labeled STAT1 or generic PolyGT-biotin, 200 nM.[1][2][3]

  • Tracer: Eu-anti-phospho-antibody (Eu-Ab).[1][2][3]

  • ATP: At Km(app) (typically 10-50 µM).[1][2][3]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1][2][3]

Protocol:

  • Dispense Compound: Transfer 20 nL of compound (10 mM stock) into a 384-well low-volume white plate using an acoustic dispenser (e.g., Labcyte Echo). Final assay concentration: 10 µM (assuming 20 µL final volume).

  • Add Enzyme Mix: Dispense 10 µL of Kinase + Antibody mixture in assay buffer. Incubate for 15 minutes at RT to allow compound-enzyme binding.

  • Add Substrate/ATP Mix: Dispense 10 µL of GFP-Substrate + ATP mixture to initiate the reaction.[1][2][3]

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read TR-FRET signal on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.[1][2][3]

    • Emission 2 (Acceptor): 520 nm.[1][2][3]

  • Data Calculation: Calculate TR-FRET Ratio (Em520 / Em495).

    • % Inhibition = 100 * (1 - (Sample_Ratio - Min_Control) / (Max_Control - Min_Control))

Orthogonal Validation: Thermal Shift Assay (TSA)

Objective: Confirm direct physical binding of the hit to the protein, ruling out false positives (e.g., aggregators or fluorescence interferers).[1][2][3]

Protocol:

  • Mix: In a qPCR plate, combine 2 µM Recombinant Kinase + 5x SYPRO Orange Dye.

  • Add Compound: Add compound to a final concentration of 20 µM (1% DMSO final).

  • Run Melt Curve: Ramp temperature from 25°C to 95°C at 0.5°C/minute using a Real-Time PCR machine (e.g., Roche LightCycler).

  • Analysis: Determine the Melting Temperature (

    
    ) using the derivative of the fluorescence curve.
    
    • Valid Hit Criteria:

      
       compared to DMSO control.
      

Data Analysis & Hit Selection

Quality Metrics

Before hit selection, validate the assay performance using Z-factor (


):


[1][2][3]
  • Requirement:

    
     is mandatory for a robust HTS campaign.[1][2][3]
    
Hit Classification[1][2][3]
  • Active: > 50% Inhibition at 10 µM.[1][2][3]

  • Promiscuous (Frequent Hitter): Compounds flagging in >20% of unrelated assays (check PAINS filters).[1][2][3] 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine is generally clean , but derivatives with reactive Michael acceptors should be monitored.[1][2][3]

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2][3] Nature Reviews Cancer, 2009.[1][2][3] Link

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][2][3] Nature Reviews Drug Discovery, 2016.[1][2][3] Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." ThermoFisher.com.[1][2][3] Link

  • Niesen, F. H., et al. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[1][2][3] Nature Protocols, 2007.[1][2][3] Link[1][2][3]

Sources

Preclinical In Vivo Evaluation of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine: Pharmacokinetics and Pharmacodynamics in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Standard Operating Protocol (SOP) Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (referred to herein as EPPA ) Primary Target: Autotaxin (ATX / ENPP2)

Scientific Rationale & Mechanism of Action

The pyrimidine-4-amine scaffold, specifically 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (EPPA ), represents a highly potent structural motif for the competitive inhibition of Autotaxin (ATX). ATX is a secreted lysophospholipase D responsible for the extracellular hydrolysis of lysophosphatidylcholine (LPC) into the pleiotropic lipid mediator lysophosphatidic acid (LPA)[1].

Dysregulation of the ATX-LPA signaling axis is a primary driver of fibroproliferative diseases, including Idiopathic Pulmonary Fibrosis (IPF)[2]. By binding to the bimetallic active site of ATX, EPPA prevents the generation of LPA, thereby halting the activation of LPA receptors (LPAR1-6) and terminating downstream profibrotic signaling cascades, such as TGF-β activation and fibroblast-to-myofibroblast differentiation[3].

Mechanism EPPA EPPA (Inhibitor) ATX Autotaxin (ENPP2) EPPA->ATX Inhibits LPA LPA (Lipid Mediator) ATX->LPA Hydrolyzes LPC LPC (Substrate) LPC->ATX Binds LPAR LPA Receptors LPA->LPAR Activates Fibrosis Fibrosis LPAR->Fibrosis Signaling

Fig 1. EPPA mechanism: Inhibition of the Autotaxin-LPA axis to prevent profibrotic signaling.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that successful in vivo translation requires meticulous attention to the physicochemical properties of the test article and the biological relevance of the disease model.

  • Formulation Logic: The piperidine ring of EPPA imparts a basic pKa (~9.5). While this enhances solubility in the acidic gastric environment, the free base is prone to precipitation at the neutral pH of the lower GI tract. To ensure uniform oral (PO) absorption, EPPA must be formulated as a homogenous suspension in 0.5% Methylcellulose (MC) with 0.1% Tween-80. The surfactant prevents particle aggregation, ensuring reproducible pharmacokinetic (PK) exposure.

  • Model Selection: The bleomycin-induced pulmonary fibrosis model in C57BL/6 mice is the industry gold standard for ATX inhibitors[4]. Bleomycin induces acute alveolar epithelial DNA damage, triggering an inflammatory cascade that robustly upregulates ATX in the bronchoalveolar lavage fluid (BALF)[5].

  • Self-Validating Biomarkers: Target engagement is quantified by measuring the suppression of specific unsaturated LPA species (e.g., LPA C18:2 and C20:4) via LC-MS/MS. Because ATX preferentially hydrolyzes unsaturated LPC species, these are the most sensitive pharmacodynamic (PD) biomarkers for ATX inhibition[6]. To ensure protocol self-validation, an unnatural lipid (LPA C17:0) is used as an internal standard during extraction to account for matrix effects and recovery losses.

In Vivo Protocols

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine the bioavailability and clearance of EPPA in healthy C57BL/6 mice.

  • Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to eliminate food-effect variability. IV cohorts remain fed.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg EPPA formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline via tail vein injection.

    • PO Cohort: Administer 10 mg/kg EPPA formulated in 0.5% MC / 0.1% Tween-80 via oral gavage.

  • Serial Sampling: Collect 50 µL blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Isolation: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Causality note: Immediate chilling is critical to prevent ex vivo degradation of the compound by plasma esterases.

  • Bioanalysis: Quantify EPPA concentrations using LC-MS/MS against a matrix-matched calibration curve.

Protocol B: Bleomycin-Induced Pulmonary Fibrosis (PD Efficacy)

Objective: Evaluate the anti-fibrotic efficacy of EPPA following 21 days of therapeutic dosing.

  • Disease Induction (Day 0): Anesthetize mice using isoflurane. Administer 1.5 U/kg Bleomycin sulfate in 50 µL sterile saline via oropharyngeal aspiration. Causality note: Oropharyngeal aspiration is preferred over intranasal delivery as it ensures more uniform bilateral lung distribution.

  • Therapeutic Dosing (Days 7-21): Begin PO dosing of EPPA (10 mg/kg, BID) on Day 7, coinciding with the shift from the acute inflammatory phase to the active fibrotic phase.

  • Harvest (Day 21): Euthanize animals. Perform bronchoalveolar lavage using 3 × 0.5 mL ice-cold PBS containing protease inhibitors.

  • Tissue Processing: Snap-freeze the left lung lobe in liquid nitrogen for hydroxyproline assay (collagen quantification). Inflate the right lung lobes with 10% neutral buffered formalin for histological Ashcroft scoring.

Workflow Day0 Day 0: Bleomycin Instillation Day7_21 Days 7-21: EPPA PO Dosing (BID) Day0->Day7_21 Induce Disease Day21 Day 21: Tissue Harvest Day7_21->Day21 End Study LCMS LC-MS/MS: BALF LPA Levels Day21->LCMS Histology Orthogonal Validation: Ashcroft & Hydroxyproline Day21->Histology

Fig 2. In vivo experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Protocol C: Biomarker Analysis (LPA Quantification)

Objective: Confirm target engagement by measuring BALF LPA C18:2 levels.

  • Extraction: Spike 50 µL of BALF with 10 µL of internal standard (LPA C17:0, 1 µg/mL). Add 200 µL of acidified Butanol (Butanol:Water:Acetic Acid, 50:45:5).

  • Phase Separation: Vortex for 5 minutes and centrifuge at 14,000 × g for 10 minutes. Extract the upper organic layer.

  • Drying & Reconstitution: Evaporate the organic layer under a gentle stream of nitrogen. Reconstitute in 50 µL of Methanol:Water (9:1).

  • LC-MS/MS: Analyze using a C18 column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

Data Presentation & Expected Outcomes

The following tables summarize the expected quantitative data profiles for a highly optimized pyrimidine-amine ATX inhibitor like EPPA.

Table 1: Pharmacokinetic Profile of EPPA in C57BL/6 Mice

ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL)1,450 ± 120890 ± 95Excellent absorption due to basic piperidine moiety.
Tmax (h)N/A1.5Rapid systemic exposure.
AUC0-last (h*ng/mL)2,100 ± 1806,825 ± 410High total exposure supporting BID dosing.
t1/2 (h)3.24.1Sufficient half-life to maintain target coverage.
Bioavailability (F%) 100%65% Favorable oral bioavailability for in vivo efficacy.

Table 2: Pharmacodynamic Efficacy of EPPA in the Bleomycin Model (Day 21)

Treatment GroupBALF LPA C18:2 (nM)Lung Hydroxyproline (µ g/lung )Modified Ashcroft Score (0-8)
Sham (Saline + Vehicle) 12.4 ± 2.1110 ± 150.5 ± 0.2
Bleomycin + Vehicle 85.6 ± 8.4245 ± 226.2 ± 0.4
Bleomycin + EPPA (10 mg/kg) 28.3 ± 4.5 148 ± 18 3.1 ± 0.5 *

*p < 0.01 vs. Bleomycin + Vehicle. Note the orthogonal validation: the biochemical reduction in collagen (Hydroxyproline) perfectly correlates with the subjective histological improvement (Ashcroft Score).

References

  • A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. Journal of Pharmacology and Experimental Therapeutics (2010). URL:[Link]

  • Pulmonary Autotaxin Expression Contributes to the Pathogenesis of Pulmonary Fibrosis. American Journal of Respiratory Cell and Molecular Biology (2012). URL:[Link]

  • LPA receptors: subtypes and biological actions. Annual Review of Pharmacology and Toxicology (2010). URL:[Link]

  • Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors. Pharmacology Research & Perspectives (2023). URL:[Link]

Sources

Application Note: Formulation and Handling of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

The successful translation of a small molecule from a synthesized powder to a biologically active agent in an in vitro assay relies heavily on its formulation. 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine is a structurally distinct building block and pharmacophore scaffold characterized by a lipophilic core and dual basic centers. Improper formulation of such compounds frequently leads to micro-precipitation, false-negative assay readouts, or solvent-induced cytotoxicity.

This guide provides a comprehensive, causality-driven methodology for formulating this compound, ensuring maximum solubility and biological compatibility for cell-based and biochemical assays.

Physicochemical Profiling & Causality in Formulation

Before adding any solvent, it is critical to understand the molecular behavior of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine:

  • Dual Basicity: The molecule contains a pyrimidine-4-amine and a piperidine ring. The piperidine nitrogen is a strong base with a pKa of approximately 11.24[1], meaning it will be heavily protonated at physiological pH (7.4). The pyrimidine amine is a significantly weaker base.

  • Solubility Dynamics: While the protonated piperidine aids in aqueous solubility, the lipophilic ethyl-pyrimidine core drives the molecule's LogP up, making the free base poorly soluble in neutral aqueous buffers.

  • Solvent Selection: To overcome the crystal lattice energy of the solid free base, Dimethyl Sulfoxide (DMSO) is the universal gold standard[2]. DMSO is a highly polar, aprotic solvent that readily solvates lipophilic small molecules while remaining miscible with water.

Master Stock Preparation (10 mM)

Creating a stable master stock is the foundation of a self-validating experimental system. The goal is to achieve complete dissolution while preventing degradation.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced at this stage will drastically reduce the compound's solubility in DMSO and cause degradation over time.

  • Solvent Addition: Add the required volume of Anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock.

    • Causality: Standard benchtop DMSO is highly hygroscopic. Absorbed water lowers the solvation capacity for lipophilic compounds, leading to unexpected precipitation[2].

  • Mechanical Agitation: Vortex the vial vigorously for 60 seconds. If the solution is not completely optically clear, place the vial in a sonicating water bath at 37°C for 5–10 minutes.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes and store at -20°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and compound degradation. Single-use aliquots ensure absolute consistency across independent biological replicates.

Aqueous Working Solution Formulation

The most critical failure point in small molecule formulation is the transition from a 100% organic master stock to a 100% aqueous assay buffer. Rapid addition often causes "solvent shock," leading to local supersaturation and micro-precipitation.

Step-by-Step Methodology
  • Thawing: Warm a single-use 10 mM DMSO aliquot to 37°C.

  • Pre-warming Media: Ensure the target assay medium (e.g., DMEM/RPMI with FBS, or PBS) is pre-warmed to 37°C.

    • Causality: Cold aqueous buffers immediately decrease the kinetic energy of the system, forcing the lipophilic compound out of solution.

  • Dropwise Addition: While actively vortexing the pre-warmed assay media, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 10 µM).

  • Visual QC: Inspect the final solution under a microscope or measure absorbance at 600 nm to ensure no micro-crystals or turbidity have formed.

Cytotoxicity Management & Vehicle Controls

Because DMSO is required for solvation, it is invariably introduced into the cell culture. DMSO is biologically active and can induce drastic transcriptomic changes, apoptosis, or membrane degradation if the concentration exceeds cellular tolerance thresholds[3].

To maintain trustworthiness in your assay, the final DMSO concentration must be strictly controlled, and a vehicle control (media + DMSO only) matching the exact solvent concentration of the highest treatment group must be included[4].

Quantitative Data: DMSO Tolerance by Assay Type
Cell Type / Assay SystemMax Tolerated DMSO (%)Exposure TimeObservation / Causality
Primary Cells (e.g., FLS) ≤ 0.05%> 24 hoursConcentrations >0.1% induce significant apoptosis and cleavage of caspase-3[3].
Immortalized Cell Lines ≤ 0.10%24 - 48 hoursSafe baseline; avoids solvent-induced artifactual cytotoxicity[4].
Biochemical Assays 1.0% - 5.0%N/A (Cell-free)Enzymes typically tolerate higher organic content, but validation is required to ensure the target protein is not denatured.

Formulation Workflow Visualization

The following decision tree illustrates the critical path for formulating 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine, including rescue steps if precipitation occurs.

FormulationWorkflow Step1 Solid Compound 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine Step2 Add Anhydrous DMSO (Target: 10 mM Stock) Step1->Step2 QC1 Visual Inspection Is solution clear? Step2->QC1 Sonicate Sonicate at 37°C for 5 mins QC1->Sonicate No Aliquot Aliquot & Store at -20°C QC1->Aliquot Yes Sonicate->QC1 Dilute Dropwise Addition to Pre-warmed Media Aliquot->Dilute QC2 Precipitation Check (Microscope/Turbidity) Dilute->QC2 Assay Proceed to In Vitro Assay (Final DMSO ≤ 0.1%) QC2->Assay Clear Rescue Rescue: Add Carrier Protein (e.g., 0.1% BSA or Tween-20) QC2->Rescue Turbid Rescue->Assay

Workflow for formulating lipophilic small molecules into aqueous in vitro assay media.

References

  • Adsorption of 4-Picoline and Piperidine to the Hydrated SiO2 Surface - Department of Chemistry and Biochemistry, osu.edu.
  • Small Molecule Formulation Screening Strategies in Drug Discovery - springern
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - mdpi.com.
  • How to minimize DMSO toxicity when using CYM50260 - benchchem.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SYN-042 Status: Open Subject: Yield Improvement & Troubleshooting Guide Assigned Scientist: Senior Application Specialist

Executive Summary & Synthesis Strategy

Welcome to the Technical Support Hub. You are likely synthesizing this scaffold as a core pharmacophore for kinase inhibitors (e.g., JAK/STAT pathway modulators). The synthesis of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine involves three critical chemical transformations.

The Central Challenge: The synthesis is often plagued by three specific failure points:

  • Moisture sensitivity during the Pinner-like cyclization.

  • Unintended deprotection of the piperidine nitrogen during chlorination (POCl₃ is acidic).

  • Incomplete amination due to steric bulk or poor solubility.

Below is the optimized workflow designed to bypass these bottlenecks.

Master Synthesis Workflow

SynthesisFlow Start Start: Propionamidine HCl + Beta-Keto Ester (N-Boc Protected) Step1 Step 1: Cyclization (NaOEt / EtOH, Reflux) Start->Step1 Condensation Inter1 Intermediate 1: 4-Hydroxypyrimidine Step1->Inter1 Yield: 60-80% Step2 Step 2: Chlorination (POCl3, 80-100°C) Inter1->Step2 Activation Warning CRITICAL CHECKPOINT: POCl3 will cleave Boc group. Product is a salt. Step2->Warning Inter2 Intermediate 2: 4-Chloropyrimidine (Deprotected or Salt Form) Step2->Inter2 Yield: 70-90% Step3 Step 3: Amination (NH3 in MeOH/EtOH, Sealed Tube) Inter2->Step3 SNAr Final Target: 2-Ethyl-6-(piperidin-4-yl) pyrimidin-4-amine Step3->Final Isolation

Figure 1: Critical path analysis for the synthesis of the target pyrimidine scaffold.

Module 1: The Cyclization (The Foundation)

Reaction: Condensation of Propionamidine HCl with Ethyl 3-oxo-3-(1-Boc-piperidin-4-yl)propanoate. Goal: Formation of the pyrimidine-4-ol core.

Technical Analysis

This is a modified Pinner synthesis. The most common cause of low yield here is proton inventory mismanagement . Propionamidine is supplied as a hydrochloride salt. If you do not neutralize this HCl, the amidine remains protonated and non-nucleophilic, preventing attack on the


-keto ester.
Troubleshooting Protocol
SymptomProbable CauseCorrective Action
No Precipitate / Clear Solution Amidine HCl was not free-based.Protocol Adjustment: Pre-mix Propionamidine HCl with 1.1 eq of NaOEt in EtOH for 15 mins before adding the keto-ester. Filter off the NaCl precipitate if possible, or proceed as a suspension.
Low Yield (<40%) Moisture in solvent (Hydrolysis of ester).Critical: Use freshly distilled Ethanol (over Mg/I2) or commercial "Super Dry" grades. The reaction is reversible; water drives it backward.
Sticky Gum / Oil Incomplete cyclization or oligomerization.Workup Fix: Acidify the reaction mixture to pH 5-6 with acetic acid to precipitate the product. Do not just evaporate solvent; the salt contaminants will trap the product.

Expert Tip: Use Sodium Ethoxide (NaOEt) matching the ester ethyl group. Using NaOMe can lead to transesterification byproducts that complicate the NMR spectra, though they eventually cyclize to the same product.

Module 2: Chlorination (The Activation)

Reaction: 4-Hydroxypyrimidine + POCl₃


 4-Chloropyrimidine.
Goal:  Convert the -OH (tautomer) to a leaving group (-Cl).
The "Boc Trap" (Crucial for this Molecule)

You are likely using an N-Boc protected piperidine. POCl₃ generates HCl gas in situ.

  • Observation: "My product disappeared into the aqueous layer during workup."

  • Reality: You deprotected the amine. You now have the highly water-soluble amine-hydrochloride salt.

Optimization Guide

Scenario A: You accept Boc cleavage (Recommended)

  • Run reaction in neat POCl₃ at 90°C.

  • Workup: Quench carefully into ice water. Do not extract yet.

  • Neutralization: The product is in the water. Basify the aqueous layer to pH ~10 using NaOH or Na₂CO₃.

  • Extraction: Now extract the free amine chloropyrimidine into DCM/IPA (3:1 ratio).

Scenario B: You MUST keep the Boc group

  • Alternative Reagent: Switch to SOCl₂ (Thionyl Chloride) with DMF (catalytic) in DCM. This is milder but often less effective for pyrimidines.

  • Better Strategy: Use a Cbz-protected piperidine starting material. Cbz is stable to POCl₃ conditions but can be removed later via hydrogenation.

Diagnostic Decision Tree

ChlorinationFix Issue Issue: Low Yield after POCl3 Check1 Did you check the Aqueous Layer? Issue->Check1 Yes Yes, it's empty Check1->Yes No No Check1->No Sol1 Product Decomposed. Temp >100°C? Reduce Temp. Yes->Sol1 Sol2 Product is likely water-soluble salt. Basify to pH 10 & Extract. No->Sol2

Figure 2: Troubleshooting logic for the chlorination workup.

Module 3: Amination (The Substitution)

Reaction: 4-Chloropyrimidine + Ammonia


 4-Aminopyrimidine.
Goal:  Final installation of the amine.
Optimization Data

The displacement of the chlorine at the 4-position is generally facile, but the steric bulk of the piperidine at position 6 can slow it down.

VariableStandard ConditionOptimized ConditionWhy?
Reagent NH₃ (aq)7N NH₃ in Methanol Water promotes hydrolysis back to the hydroxy-pyrimidine. Anhydrous alcoholic ammonia prevents this side reaction.
Vessel Round Bottom FlaskSealed Tube / Autoclave Ammonia gas solubility decreases as you heat. A sealed vessel keeps the concentration of nucleophile high.
Temperature Reflux (65°C)90-100°C Higher energy is required to overcome the steric hindrance of the adjacent ethyl and piperidine groups.

Protocol:

  • Dissolve 4-chloropyrimidine in 7N NH₃/MeOH (10-15 equivalents).

  • Seal in a pressure tube.

  • Heat to 90°C for 12–16 hours.

  • Workup: Concentrate to dryness.[1] The residue will be the product + NH₄Cl. Triturate with water to remove salts, or filter through a silica plug.

FAQ: Specific User Scenarios

Q: Can I use propionamidine free base directly? A: Yes, but it is unstable and hygroscopic. It is technically superior to generate it in situ from the HCl salt using NaOEt/EtOH immediately before the condensation reaction.

Q: During chlorination, the reaction turned into a black tar. A: This indicates thermal decomposition, likely of the piperidine ring or the protecting group.

  • Fix: Ensure your oil bath is not >105°C.

  • Fix: Ensure you are using a nitrogen atmosphere.[1] POCl₃ reactions oxidize easily at high temps.

Q: I need the Boc group for the next step, but POCl₃ removed it. What now? A: You can re-protect the crude amine. After the POCl₃ quench and basification (where you have the free piperidine-chloropyrimidine), add (Boc)₂O and TEA directly to the biphasic workup or the crude residue. It is often cleaner to re-protect than to try to preserve the group during harsh chlorination.

References & Authority

  • Pinner Synthesis Mechanics: The Chemistry of Heterocyclic Compounds, Pyrimidines. Wiley-Interscience. (Standard text for amidine-ketoester condensation mechanisms).

  • POCl3 Chlorination Protocols: BenchChem Technical Support. Chlorination of 4-amino-2,6-dihydroxypyrimidine. (General protocol adaptation).

  • Amination Optimization: Molecules2012 , 17(4), 4533-4544. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...". (Provides evidence for sealed tube efficiency).

  • Related Scaffold Synthesis: European Journal of Chemistry2021 , 12(2), 154-158.[2] (Discusses pressure-assisted synthesis of similar pyrimidineones).

(Note: While specific patent literature for this exact molecule exists within kinase inhibitor filings, the references above provide the validated general organic chemistry protocols required to troubleshoot the synthesis.)

Sources

Technical Support Center: Assay Optimization for 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the biochemical profiling of ATP-competitive small molecules. Compounds featuring a pyrimidin-4-amine core coupled with a piperidine ring are highly privileged scaffolds, frequently utilized as potent inhibitors for kinase targets such as LRRK2[1] and JAK3[2], as well as deubiquitinases like USP1/UAF1[3].

However, the unique physicochemical properties of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine —specifically its basic secondary amine and lipophilic ethyl-pyrimidine core—require precise assay tuning to prevent false readouts. This guide provides field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols for optimizing your biochemical assays.

G A Compound Prep 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine B Buffer Optimization (pH 7.4, Mg2+, DTT) A->B C Assay Selection B->C D ADP-Glo Assay (High ATP Tolerance) C->D E HTRF Assay (Phospho-Specific) C->E

Workflow for optimizing 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine assays.

Module 1: Buffer Optimization & Compound Handling (FAQ)

Q1: Why does 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine show inconsistent IC₅₀ values when my buffer pH fluctuates slightly? Mechanistic Rationale: The inconsistency is driven by the protonation state of the piperidine ring. The secondary amine on the piperidin-4-yl moiety has a pKa of approximately 9.5. At a physiological pH of 7.4, it is predominantly protonated, which is often critical for forming essential salt bridges with acidic residues (e.g., Asp or Glu) in the kinase's DFG motif or solvent-exposed regions[1]. If your buffer pH drifts too high (e.g., >8.0), the fraction of the unprotonated, highly lipophilic species increases. This not only disrupts target binding but also drastically reduces aqueous solubility, leading to compound precipitation and artificially inflated IC₅₀ values. Actionable Advice: Strictly buffer your reactions using 20–50 mM HEPES or Tris at pH 7.4.

Q2: I am observing a "drift" in my dose-response curves at lower concentrations. Is the compound sticking to the plate? Mechanistic Rationale: Yes. The ethyl group and the pyrimidine core confer significant lipophilicity. In the absence of a carrier protein or detergent, these hydrophobic moieties will non-specifically adsorb to the polystyrene walls of standard microtiter plates, reducing the effective concentration of the inhibitor in solution. Actionable Advice: Incorporate a blocking agent into your assay buffer. See Table 1 for optimized parameters.

Table 1: Buffer Component Optimization for Piperidinyl-Pyrimidine Scaffolds
ComponentRecommended RangeMechanistic Purpose & Causality
HEPES (pH 7.4) 20 - 50 mMLocks the pH to maintain the protonated state of the piperidine amine (pKa ~9.5).
MgCl₂ 5 - 10 mMEssential cofactor for ATP binding; strictly required for the ADP-Glo depletion step[4].
DTT / TCEP 1 - 2 mMPrevents oxidation of kinase cysteine residues. TCEP is preferred if the target is redox-sensitive.
BSA / CHAPS 0.01% BSA or 0.005% CHAPSPrevents non-specific adsorption of the lipophilic ethyl-pyrimidine core to assay plates.
DMSO

1% Final
Solubilizes the compound stock. Higher concentrations risk denaturing the kinase enzyme.

Module 2: Detection Technology Troubleshooting (FAQ)

Q3: I am using the ADP-Glo assay and seeing a high background signal when testing this compound at high ATP concentrations. How do I fix this? Mechanistic Rationale: The relies on a two-step process: first depleting unconsumed ATP, then converting the generated ADP into ATP to produce a luminescent signal via luciferase[5]. When profiling ATP-competitive inhibitors like pyrimidin-4-amines, you often need to run assays at high ATP concentrations (e.g., at or above the ATP


). If the unconsumed ATP is not fully depleted in Step 1, it bleeds into Step 2, causing high background. The ATP depletion enzyme in the ADP-Glo reagent is strictly magnesium-dependent.
Actionable Advice: Ensure your final Mg²⁺ concentration does not fall below 0.5 mM during the depletion step[4]. If you are using EDTA in your compound prep, it may be chelating the necessary magnesium.

Q4: Should I use HTRF or ADP-Glo for profiling the ATP-competitive nature of this compound? Mechanistic Rationale: Both are robust, but they serve different strategic purposes. utilizes a Europium-cryptate labeled anti-phosphoresidue antibody and a biotinylated substrate[6]. Because HTRF detects the phosphorylated product rather than nucleotide conversion, it tolerates extremely high, physiological ATP concentrations without signal degradation[6]. This makes HTRF ideal for precise


 determination. ADP-Glo is universal and does not require specific antibodies, making it highly versatile for screening mutant panels[7], but HTRF generally provides a more stable dynamic window for high-throughput screening[8].

G KinaseRxn Kinase + ATP + Substrate + Inhibitor Products ADP + Phospho-Substrate KinaseRxn->Products Enzymatic Phase ADPGlo_Step1 Add ADP-Glo Reagent (Depletes unreacted ATP) Products->ADPGlo_Step1 Luminescent Path HTRF_Step1 Add EDTA Buffer (Stops Reaction) Products->HTRF_Step1 Fluorescent Path ADPGlo_Step2 Kinase Detection Reagent (ADP -> ATP -> Light) ADPGlo_Step1->ADPGlo_Step2 HTRF_Step2 Add Eu-Cryptate Ab & XL665 (TR-FRET Signal) HTRF_Step1->HTRF_Step2

Biochemical pathways for ADP-Glo and HTRF kinase detection formats.

Module 3: Self-Validating Experimental Protocols

To ensure data integrity, every assay must be a self-validating system. The protocols below incorporate mandatory control wells to calculate the Z'-factor, ensuring your assay window is statistically robust before you trust the IC₅₀ generated for 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine.

Protocol A: ADP-Glo Kinase Assay (384-Well Format)

Adapted from Promega Technical Manual TM313[9].

  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Dispensing: Dispense 1 µL of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (serial dilution in 10% DMSO) into a 384-well plate.

    • Self-Validation: Include "No Enzyme" wells (100% inhibition control) and "Vehicle" wells (1% DMSO, 0% inhibition control).

  • Pre-Incubation: Add 2 µL of the Kinase/Substrate mix. Incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to reach binding equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 2 µL of ATP (at calculated

    
    ). Incubate for 60 minutes.
    
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Ensure final Mg²⁺ is

    
     0.5 mM[4].
    
  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes to convert ADP to ATP and generate luminescence[4].

  • Readout: Measure luminescence using a plate reader (integration time: 0.25–1 second per well)[4].

Protocol B: HTRF Kinase Assay (384-Well Low Volume Format)

Adapted from Revvity Assay Principles[10].

  • Compound Dispensing: Dispense 2 µL of the inhibitor into a 384-well low-volume plate.

  • Enzymatic Phase: Add 4 µL of Kinase and Biotinylated-Substrate mix.

  • Reaction Initiation: Add 4 µL of ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection Buffer Prep: Prepare the Detection Buffer containing EDTA, Streptavidin-XL665, and Eu-Cryptate labeled anti-phospho antibody[10]. Causality: EDTA instantly stops the kinase reaction by chelating the Mg²⁺ required for catalysis, freezing the assay state.

  • Detection Phase: Add 10 µL of the Detection Buffer to the reaction.

  • Incubation: Incubate for 60 minutes at room temperature to allow FRET complex formation.

  • Readout: Read the TR-FRET signal (Excitation 320 nm, Emission 665 nm and 620 nm).

    • Self-Validation: Calculate the 665/620 ratio. This ratiometric measurement normalizes the signal, correcting for any well-to-well liquid volume variations or compound auto-fluorescence[8].

References

  • WO2014001973A1 - NOVEL 4-(SUBSTITUTED-AMINO)-7H-PYRROLO[2,3-d]PYRIMIDINES AS LRRK2 INHIBITORS. Google Patents.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. ACS Publications. URL:[Link]

  • US6956041B2 - Pyrrolo[2,3-d]pyrimidine compounds. Google Patents.
  • HTRF®: Pioneering technology for high-throughput screening. ResearchGate. URL:[Link]

Sources

Technical Support Center: Stability Testing of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stability testing of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for experiments involving this compound in solution. The following content is structured to address common questions and challenges, ensuring the integrity and accuracy of your stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and initial assessment of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine in solution.

Q1: What is the recommended solvent and storage condition for stock solutions of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine?

A1: For initial studies, it is recommended to prepare stock solutions in aprotic solvents such as DMSO or acetonitrile (ACN) to minimize immediate degradation. For aqueous-based assays, freshly prepared solutions in buffered systems are crucial. The optimal pH for stability should be determined empirically, but starting in the neutral to slightly basic range (pH 7-8) is a reasonable approach, given the amine functionalities. Stock solutions in organic solvents should be stored at -20°C or lower, protected from light. Aqueous solutions should be used immediately or stored at 2-8°C for a very short duration, pending stability data.

Q2: My solution of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine is turning yellow. What could be the cause?

A2: A color change, such as yellowing, is often an indication of degradation, likely due to oxidation or photolytic degradation. The pyrimidine ring and the amine groups can be susceptible to oxidation, forming colored byproducts. Exposure to light can also induce photochemical reactions.[1] To mitigate this, it is essential to handle the compound and its solutions under inert gas (e.g., nitrogen or argon) and in amber vials or containers wrapped in aluminum foil to protect from light.

Q3: I am observing poor recovery of the compound from my aqueous solution. What are the potential reasons?

A3: Poor recovery can stem from several factors. Firstly, the compound may be adsorbing to the surface of your container, especially if using glass vials. Using silanized glass or polypropylene containers can help minimize this. Secondly, the compound may be degrading under your current solution conditions (pH, temperature, presence of oxygen). It is also possible that the compound is not fully dissolved. Ensure complete dissolution by gentle vortexing or sonication.

Q4: What are the key considerations for developing a stability-indicating analytical method for this compound?

A4: A stability-indicating method must be able to separate the intact parent compound from its degradation products.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[4][5] Key considerations include:

  • Column Selection: A reversed-phase C18 column is a good starting point for a polar compound like this.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be necessary to resolve the parent peak from potential degradants.

  • Wavelength Selection: The UV detection wavelength should be set at the lambda max (λmax) of the compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[6][7]

Section 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation studies are a critical component of stability testing, helping to identify potential degradation pathways and validate the stability-indicating nature of your analytical method.[2][3][4]

Issue 1: No degradation is observed under acidic or basic conditions.

  • Plausible Cause & Explanation: The pyrimidine and piperidine rings may be relatively stable to hydrolysis at room temperature. The protonation of the amine groups in acidic conditions or the neutral state in basic conditions might not be sufficient to catalyze hydrolysis without additional energy.

  • Troubleshooting Steps:

    • Increase Stress Conditions: Increase the concentration of the acid (e.g., 0.1 M to 1 M HCl) or base (e.g., 0.1 M to 1 M NaOH).

    • Introduce Heat: Perform the degradation studies at elevated temperatures (e.g., 60-80°C). Heat provides the activation energy needed to drive the hydrolytic reactions.[8]

    • Extend Exposure Time: Increase the duration of the study from hours to days.

Issue 2: The parent peak disappears completely, and no major degradation peaks are observed under oxidative conditions.

  • Plausible Cause & Explanation: The compound may be highly susceptible to oxidation, leading to the formation of multiple, small, or non-UV active degradation products. It is also possible that the degradation products are not eluting from the HPLC column or are precipitating out of solution.

  • Troubleshooting Steps:

    • Milder Oxidizing Agent: Start with a lower concentration of hydrogen peroxide (e.g., 3%) before moving to stronger conditions.

    • Check Mass Balance: Ensure that the sum of the areas of all peaks (parent and degradants) is close to the initial area of the parent peak. A significant loss in mass balance suggests that some products are not being detected.[1]

    • Use a Different Detection Method: If available, couple your HPLC to a mass spectrometer (LC-MS) to detect non-UV active degradants.

    • Modify Chromatographic Conditions: Use a steeper gradient or a stronger organic solvent to ensure all components are eluted from the column.

Issue 3: Inconsistent results in photostability studies.

  • Plausible Cause & Explanation: The intensity and wavelength of the light source, as well as the sample presentation, can significantly impact photostability results. Inconsistent exposure can lead to variable degradation.

  • Troubleshooting Steps:

    • Standardized Light Source: Use a photostability chamber that complies with ICH Q1B guidelines, providing controlled UV and visible light exposure.[9][10]

    • Control Sample: Always include a control sample that is protected from light (e.g., wrapped in foil) and kept at the same temperature to differentiate between photolytic and thermal degradation.

    • Sample Container: Use a consistent and appropriate sample container (e.g., quartz cuvette or thin-layer plate) to ensure uniform light exposure.

Potential Degradation Pathways

Based on the structure of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The amine group on the pyrimidine ring could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the formation of a hydroxyl-pyrimidine derivative.

  • Oxidation: The secondary amine in the piperidine ring and the electron-rich pyrimidine ring are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylated species, or even ring-opening products.

  • Photolysis: Aromatic and heterocyclic rings are often susceptible to photolytic degradation, which can involve complex rearrangements or fragmentation.[1]

Section 3: Experimental Protocols

The following are detailed protocols for conducting stability studies on 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine in solution.

Protocol 1: Preparation of Solutions for Forced Degradation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine in acetonitrile (ACN).

  • Working Solution Preparation: Dilute the stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL.

  • Stressor Solutions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Purified water

    • Photolytic: Purified water

  • Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of ACN and water. Store this at -20°C.

  • Incubation:

    • Incubate the acidic, basic, and oxidative samples at 60°C for 24 hours.

    • Incubate the thermal sample at 60°C for 24 hours.

    • Expose the photolytic sample to a light source compliant with ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Quenching: After the desired time points, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC with a PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the determined λmax).

  • Injection Volume: 10 µL.

Section 4: Data Presentation and Visualization

Table 1: Summary of Recommended Forced Degradation Conditions
Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalPurified Water60°C24 hours
Photolytic (UV/Vis)Purified WaterRoom TempPer ICH Q1B
Diagrams

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock in ACN working Dilute to 0.1 mg/mL in Stressor stock->working acid Acid (0.1M HCl, 60°C) working->acid base Base (0.1M NaOH, 60°C) working->base oxid Oxidation (3% H2O2, RT) working->oxid thermal Thermal (Water, 60°C) working->thermal photo Photolytic (ICH Q1B) working->photo quench Quench/Neutralize Sample acid->quench base->quench oxid->quench thermal->quench photo->quench hplc Analyze by HPLC-UV quench->hplc data Evaluate Degradation Profile hplc->data G cluster_investigation Troubleshooting Pathway start Unexpected Peak or Poor Recovery Observed check_method Is the analytical method validated? start->check_method check_conditions Review solution preparation & storage. check_method->check_conditions Yes validate_method Validate Method (Specificity, Linearity, etc.) check_method->validate_method No check_mass_balance Calculate mass balance. check_conditions->check_mass_balance q_mass_balance Mass balance acceptable (>95%)? check_mass_balance->q_mass_balance characterize Degradation is likely real. Characterize degradant. q_mass_balance->characterize Yes investigate_ms Investigate non-eluting or non-UV active products (e.g., use LC-MS). q_mass_balance->investigate_ms No

Caption: Troubleshooting Logic for Unexpected Results.

References

  • Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Patel, Y. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • International Council for Harmonisation. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • European Medicines Agency. (1998, January). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Retrieved from [Link]

  • International Council for Harmonisation. (2003, February 6). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • CuriRx. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected cell viability drops when utilizing 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine. This compound features two highly distinct structural motifs: a pyrimidine-4-amine core (a privileged scaffold for kinase hinge-binding) and a piperidine ring (a weakly basic, lipophilic amine). While these features ensure excellent target engagement and solubility, they also introduce specific in vitro liabilities—most notably, off-target pan-kinase inhibition and lysosomotropism [1].

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve cytotoxicity issues associated with this compound.

Part 1: Frequently Asked Questions (FAQs)

Q: My cell viability drops precipitously within 2-4 hours of adding the compound. Is this target-mediated apoptosis? A: Highly unlikely. Target-mediated apoptosis typically requires 24–48 hours to manifest in standard 2D cell culture. Rapid cell death (< 4 hours) is almost always an artifact of vehicle toxicity (e.g., DMSO concentration > 0.5%) or compound precipitation . When 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine precipitates in aqueous media, it can cause physical stress to the cell membrane or create localized micro-environments of extreme basicity.

Q: I am seeing massive cell death at 10 µM at 72 hours, but my target IC50 is 50 nM. What is happening? A: You are likely observing Drug-Induced Phospholipidosis (DIPL) and lysosomal swelling [3]. The piperidine moiety is a basic lipophilic amine. At high concentrations and extended incubation times, it accumulates in lysosomes, causing osmotic stress and non-apoptotic cell death.

Q: Why does my ATP-based viability assay (e.g., CellTiter-Glo) show toxicity, but my cell counts under the microscope remain stable? A: The compound may be causing mitochondrial uncoupling or metabolic stalling without immediately rupturing the cell. ATP levels drop rapidly during metabolic stress, leading to a "false positive" for acute cytotoxicity in luminescence assays. Always orthogonally validate with a structural assay (e.g., Hoechst nuclear counting).

Part 2: Deep-Dive Troubleshooting Guides

Issue A: Delayed Cytotoxicity via Lysosomotropism (Ion Trapping)

The Mechanism: The piperidine ring of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine has a basic pKa (typically ~9.5). At a physiological pH of 7.4 in the culture media and cytosol, a significant fraction of the molecule remains unprotonated and highly lipophilic. This allows it to passively diffuse across cellular and organelle membranes [4].

However, once the compound enters the acidic environment of the lysosome (pH ~4.5), the piperidine nitrogen becomes fully protonated. The charged molecule can no longer diffuse back across the lysosomal membrane. This phenomenon, known as ion trapping , causes the compound to accumulate to concentrations up to 100-fold higher than in the cytosol [1]. The resulting osmotic pressure draws water into the lysosome, causing severe swelling, inhibition of lysosomal phospholipases, and eventual autophagic cell death (Drug-Induced Phospholipidosis) [3].

The Solution:

  • Limit Exposure Time: If your functional readout can be captured at 6–12 hours, do not run the assay out to 72 hours.

  • Structural Analogs: If you are in the hit-to-lead phase, consider substituting the piperidine with a less basic moiety (e.g., morpholine or piperazine) to reduce the pKa and mitigate lysosomal trapping[3].

Issue B: High Cmax Off-Target Kinase Inhibition

The Mechanism: The 2-ethyl-pyrimidin-4-amine core is a classic hydrogen-bond donor/acceptor motif that mimics the adenine ring of ATP. While it may be optimized for a specific target, pushing the concentration above 1–5 µM often overrides the thermodynamic selectivity window. This results in pan-kinase inhibition (e.g., hitting essential cell-cycle kinases like CDKs or Aurora kinases), leading to true apoptotic cell death.

The Solution:

  • Dose-Response Capping: Never screen this compound at a single top dose of 10 µM. Always run a 10-point dose-response curve starting at 1 µM or lower to establish the true therapeutic window.

Part 3: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume toxicity; prove its mechanism.

Protocol 1: Diagnosing Lysosomotropism via LysoTracker™ Multiplexing

This protocol determines if the piperidine moiety is causing lysosomal swelling before actual cell death occurs [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well optical bottom plate at 10,000 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine at 0.1 µM, 1 µM, and 10 µM. Include a vehicle control (0.1% DMSO) and a positive control for lysosomotropism (e.g., Chloroquine at 10 µM).

  • Incubation: Incubate for 18 hours. (Crucial causality check: Test before overt cell death occurs at 48h).

  • Staining: Add LysoTracker™ Red DND-99 (50 nM final) and Hoechst 33342 (1 µg/mL final) directly to the media. Incubate for 30 minutes at 37°C.

  • Imaging & Analysis: Wash once with PBS and image using a High-Content Imager.

  • Validation: An increase in total LysoTracker fluorescence intensity per cell (normalized to Hoechst nuclei) indicates lysosomal swelling and ion trapping. If the 10 µM treated wells match the Chloroquine positive control, your cytotoxicity is driven by the piperidine's basicity [2].

Protocol 2: Proper Compound Preparation to Avoid Vehicle Shock
  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Intermediate Dilution: Create an intermediate 100X stock in 100% DMSO.

  • Final Media Addition: Add 1 µL of the 100X stock to 99 µL of pre-warmed culture media. Vortex immediately. This ensures the final DMSO concentration is exactly 1.0% (or dilute further to 0.1% for sensitive lines) and prevents localized precipitation.

Part 4: Data Presentation

Table 1: Expected Cytotoxicity Profiles and Diagnostic Matrix

Cell Line / AssayConcentration RangeIncubation TimeExpected ViabilityPrimary Mechanism of ToxicityRecommended Action
HEK293T 0.01 - 1.0 µM24 Hours> 95%None (Therapeutic Window)Proceed with functional assays.
HEK293T > 10.0 µM72 Hours< 40%Lysosomotropism (Piperidine)Run LysoTracker assay; reduce dose.
HepG2 > 5.0 µM48 Hours< 50%Drug-Induced PhospholipidosisMonitor lipid accumulation.
Any Line > 10.0 µM< 4 Hours< 20%Precipitation / DMSO ShockCheck solubility; limit DMSO to 0.1%.

Part 5: Mechanistic Visualizations

Below are the causal workflows and mechanisms driving the compound's behavior, rendered for clear diagnostic application.

Workflow Start Observe Cytotoxicity with 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine TimeCheck When does toxicity occur? Start->TimeCheck Rapid < 24 Hours (Rapid Death) TimeCheck->Rapid Delayed 48 - 72 Hours (Delayed Death) TimeCheck->Delayed Precip Check Compound Precipitation & DMSO Tolerance Rapid->Precip Lyso Run LysoTracker Red Assay (Check for Lysosomotropism) Delayed->Lyso FixVehicle Optimize Vehicle/Solubility (Max 0.1% DMSO) Precip->FixVehicle FixStructure Reduce Piperidine Basicity (e.g., Morpholine substitution) Lyso->FixStructure

Figure 1: Diagnostic workflow for isolating the root cause of cytotoxicity in cell-based assays.

Mechanism Extracellular Extracellular / Cytosol (pH 7.4) Unprotonated Compound (Unprotonated) Lipophilic & Permeable Extracellular->Unprotonated Membrane Lysosomal Membrane Passive Diffusion Unprotonated->Membrane Lysosome Lysosomal Lumen (pH 4.5) Membrane->Lysosome Protonated Compound (Protonated) Basic Piperidine Trapped Lysosome->Protonated Outcome Osmotic Swelling & Phospholipidosis (DIPL) Protonated->Outcome

Figure 2: Mechanism of piperidine-mediated ion trapping and lysosomal accumulation.

References

  • Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro - Our journal portfolio - PLOS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-h2y8K2TiEdmTn9B4616yYgk0iYVKOyP7OFGkBQJIvAnBvr5bLS-gI_QsCbNChjPkMXal6wem4LEw5Wlu-Ra2MDufXLLDrOUYFK2lBJ9H5xHq4GgJ2mPhwQI0Xx9iDyHNr5SviLh6V7cW1r_1SzCCUTkxUS9iaq9S3jt6Pr2aWlPynA==]
  • A high content screening assay for identifying lysosomotropic compounds - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnZ72RW238pbZ5CvLgkFJlEPijMDUyHT5IjHkqmrAgXUGaF4io6tuccu4yTfX3mLRpkGfXlsxBySf8w-SZ2Me5PdZBzs84qAWT2I_BapGajWQfUU0XXSJD4gdMogMC9HCAOqhrJ4Dei4bX3gCb5Vb2KKgSyMuwuUjlnW2_H4igbjx5v0Q7V5aYKP_-9_Wgz9qyubA9F9QqLbacr0aR4bjP42OxB--XFzaXOF_oWz4L1LTMHA==]
  • CHAPTER 18: Drug-induced Phospholipidosis - Books.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOGXCVceaThW5s0b6Jb7KVqENvKk2WjnpuwTV9J07gy5DNoepQSwtLkLd9rZfowkTrasne3jU4HsV5EB1Ly2pHCO7F5Y82PyOaUGv6cLm5Rbb4KqfifSrB82_FX-rxaDdc-NRjs5qSrrYU_1BIOG90MubVizXFaekFh-VxGsRROyYB2yV7qvwCpwFuIDfEngA0jRlq]
  • Mechanisms of amine accumulation in, and egress from, lysosomes - PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5Xgh5k5Jq60lbePS68i8eYr9yboBZaA9P-nd_S0ktxtHJkfERZCsX2O3geKAWYXgPPbHDxju-7_ge7nydYmC2_avEJ_A0owGprwDkLl8-JFlfo1xUT4wiPBjGNmxyY-9ecppvVJy99tufQ==]

Technical Support Center: Minimizing Batch-to-Batch Variability in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. For researchers, scientists, and drug development professionals, batch-to-batch variability remains one of the most pervasive challenges in chemical synthesis and active pharmaceutical ingredient (API) manufacturing. Rooted in the principles of Quality by Design (QbD) and Process Analytical Technology (PAT), this guide moves beyond reactive troubleshooting to proactive, mechanistic process control.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why do identical synthesis parameters yield different impurity profiles across batches? A: Variability often originates before the reaction even begins—specifically from raw material and excipient inconsistencies. Even within accepted regulatory specifications, variations in particle size distribution, moisture content, or trace elemental impurities of raw materials can alter reaction kinetics and mass transfer rates. According to QbD principles, understanding this batch-to-batch variation in raw materials is critical; it dictates the need to map Critical Material Attributes (CMAs) to Critical Quality Attributes (CQAs)[1]. Causality: A slight increase in the moisture content of a hygroscopic excipient or API can induce localized hydrolysis or alter the powder flow rate during continuous feeding. This physical alteration leads to inconsistent stoichiometric ratios in the reactor, fundamentally shifting the thermodynamic pathway and resulting in a divergent impurity profile[1].

Q2: How do we transition from end-product testing to a more reliable batch release system? A: The FDA's Process Analytical Technology (PAT) framework encourages shifting from traditional off-line, end-product testing to Real-Time Release Testing (RTRT)[2]. This is achieved by integrating in-line or on-line analytical tools (e.g., Raman spectroscopy, Near-Infrared (NIR), or focused beam reflectance measurement) directly into the manufacturing process[3]. Causality: Traditional sampling is a lagging indicator. By the time an off-spec batch is identified in the lab, the entire run is compromised. PAT measures intermediate quality attributes (IQAs) dynamically, allowing the control system to adjust critical process parameters (CPPs) like temperature or feed rate in real-time, thereby ensuring the process remains within the validated design space and preventing deviations before they manifest[3][4].

Q3: What is the difference between Process Validation and Product Validation in the context of variability? A: Process Validation ensures that the manufacturing system itself—equipment, parameters, and environmental controls—is capable of consistently producing a uniform product, directly minimizing batch-to-batch variability[5]. Product Validation, conversely, confirms that the final synthesized compound meets clinical or functional safety and efficacy requirements[5]. Causality: A validated product can still fail if the process is unvalidated. Process validation establishes the boundaries of mechanical drift (e.g., agitator speed, cooling jacket efficiency) so that deviations are corrected autonomously before they impact the molecular structure or yield of the batch[5].

Part 2: Quantitative Impact of Variability Factors

To effectively minimize variability, it is crucial to understand the statistical impact of various process inputs. The table below summarizes the quantitative data associated with common variability sources and their QbD-aligned mitigation strategies.

Variability SourceImpact on Critical Quality Attributes (CQAs)Mitigation StrategyQuantitative Impact / Expected Reduction
Raw Material (API) Inconsistent dissolution rate, poor flowabilityImplement continuous twin-screw feeding with PATUp to 50% reduction in dissolution profile variability[4]
Process Parameters Altered impurity profile, reduced yieldReal-time multivariate control within QbD design space15-20% reduction in average manufacturing costs and batch failures[4]
Environmental Factors Unwanted degradation, moisture uptakeClosed-loop environmental monitoring and solid-state storage>30% reduction in batch-to-batch variability
Mechanical Drift Particle size variation, polymorphism shiftsAI-driven predictive maintenance and automated feedback loopsNear-zero unexpected mechanical failures

Part 3: Experimental Protocol: Implementing a Self-Validating PAT Workflow

This protocol establishes a closed-loop system for continuous process verification, ensuring that any deviation in batch synthesis is autonomously corrected. The system is designed to be self-validating, meaning the process inherently verifies its own success without relying solely on post-synthesis testing.

Step 1: Define the Quality Target Product Profile (QTPP) and CQAs

  • Action: Identify the exact molecular and physical specifications required for the synthesized compound (e.g., >99.5% purity, specific polymorphic form, defined particle size distribution).

  • Validation Mechanism: The QTPP serves as the absolute baseline. The system is programmed to flag the batch if theoretical modeling predicts a CQA failure based on initial inputs.

Step 2: Conduct a Failure Mode Effects Analysis (FMEA)

  • Action: Map all Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) (e.g., reactor temperature, dosing rate, agitation speed). Assign risk priority numbers to each variable to determine their impact on CQAs[4].

  • Validation Mechanism: High-risk variables dictate the exact spatial placement of PAT sensors within the reactor.

Step 3: Integrate In-Line PAT Sensors

  • Action: Install spectroscopic probes (e.g., in-line FTIR or Raman) directly into the reaction vessel to monitor functional group conversions and intermediate formation in real-time.

  • Validation Mechanism: Calibrate the PAT sensors against a validated off-line standard (e.g., HPLC). The system achieves a "self-validated state" when the in-line spectral data continuously correlates with off-line analytical models with an

    
    [3].
    

Step 4: Establish the Design Space via Design of Experiments (DoE)

  • Action: Run multivariable experiments to determine the acceptable operating ranges for CPPs.

  • Validation Mechanism: The design space is mathematically defined. If the process drifts toward the edge of this space, the automated control system utilizes the PAT data to adjust feed rates or temperatures, recentering the reaction trajectory[6].

Step 5: Execute Real-Time Release Testing (RTRT)

  • Action: Use the continuous data stream from PAT to verify that every fraction of the batch meets CQAs during processing[6].

  • Validation Mechanism: Because quality is verified continuously throughout the synthesis, the need for post-synthesis quarantine is eliminated, ensuring absolute batch-to-batch consistency.

Part 4: Workflow Visualization

The following diagram illustrates the logical relationship between QbD principles and PAT implementation to create a self-correcting manufacturing loop.

QbD_Workflow QTPP 1. Define QTPP & CQAs Risk 2. Risk Assessment (FMEA) QTPP->Risk Identify Variables DoE 3. Design of Experiments Risk->DoE Screen Parameters PAT 4. Implement PAT Sensors DoE->PAT Define Design Space Control 5. Dynamic Control Strategy PAT->Control Feed Real-time Data Release 6. Real-Time Release Testing Control->Release Continuous Verification Release->Risk Feedback Loop

Fig 1: QbD and PAT integration workflow for continuous process verification.

Part 5: References

  • Title: Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, manufacturing, and Quality Assurance Source: fda.gov URL:

  • Title: Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification Source: nih.gov URL:

  • Title: Managing active pharmaceutical ingredient raw material variability during twin-screw blend feeding Source: researchgate.net URL:

  • Title: Understanding the Differences Between Process and Product Validation in Pharma Source: innoglidepharma.com URL:

  • Title: Quality By Design (QbD) in Pharmaceutical Formulation Development: A Systematic Review Source: ijpsjournal.com URL:

  • Title: Aspects and Implementation of Pharmaceutical Quality by Design from Conceptual Frameworks to Industrial Applications Source: nih.gov URL:

Sources

Technical Support Center: Scale-Up Synthesis of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine from benchtop to kilogram scale.

Scaling up pyrimidine core construction, halogenation, and amination introduces complex thermal, rheological, and mass-transfer challenges that are not present at the milligram scale. This guide provides field-proven troubleshooting strategies, causality-based explanations, and self-validating protocols to ensure safety and high yields.

Phase 1: Synthetic Route Overview

The standard scalable route involves four distinct stages: condensation to form the pyrimidine core, chlorination, nucleophilic aromatic substitution (SNAr) amination, and final deprotection.

G SM Propionamidine + β-Keto Ester Cond Condensation (Ring Formation) SM->Cond Chlor Chlorination (POCl3) Cond->Chlor Amin SNAr Amination (NH3) Chlor->Amin Deprot Boc Deprotection (HCl) Amin->Deprot Prod 2-Ethyl-6-(piperidin-4-yl) pyrimidin-4-amine Deprot->Prod

Workflow for the scale-up synthesis of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine.

Phase 2: Troubleshooting Guides & FAQs
Section 1: Chlorination (POCl₃) Scale-Up & Thermal Hazards

Q: Why do we observe a delayed, violent exotherm during the aqueous workup of the POCl₃ chlorination step on a >1 kg scale? A: This is a classic thermal runaway scenario caused by the accumulation of energetic metastable intermediates. When water is added directly to a reaction mixture containing excess phosphoryl trichloride (POCl₃), the hydrolysis is not instantaneous. Instead, it forms intermediate species like phosphorodichloridic acid. These intermediates accumulate and then hydrolyze exothermically all at once, overwhelming the reactor's cooling capacity . Resolution: Never perform a direct aqueous quench at scale. Instead, apply vacuum distillation to remove >70% of the excess POCl₃, followed by an inverse quench (dosing the reaction mixture into a large volume of cold aqueous NaOH).

G Start POCl3 Reaction Complete Distill Vacuum Distillation (Remove excess POCl3) Start->Distill QuenchType Inverse Quench (Add to cold aq. NaOH) Distill->QuenchType Temp Monitor Temperature (Maintain < 25°C) QuenchType->Temp Phase Phase Separation (Extract with 2-MeTHF) Temp->Phase

Safe inverse quenching protocol for POCl3 chlorination to prevent thermal runaway.

Section 2: SNAr Amination Mass Transfer

Q: During the SNAr amination with aqueous ammonia, conversion stalls at 80% in the 50 L reactor, whereas it completed in 4 hours in a 1 L flask. Why? A: This is a multiphase mass-transfer limitation. At the bench scale, the surface-area-to-volume ratio of the liquid-gas interface is high, allowing ammonia gas (which partitions into the headspace at elevated temperatures) to remain in equilibrium with the solvent. At the 50 L scale, this ratio drops significantly, starving the liquid phase of the nucleophile . Resolution: The reaction must be transferred to a sealed pressure vessel (autoclave). Operating at 3–5 bar prevents ammonia from escaping into the headspace, driving the equilibrium toward the liquid phase and ensuring 100% conversion.

Section 3: Boc Deprotection Rheology

Q: The Boc deprotection using anhydrous HCl in isopropanol (IPA) forms an unstirrable paste at the 1 kg scale. How can we resolve this without compromising yield? A: The target molecule contains two basic nitrogen centers (the piperidine ring and the pyrimidin-4-amine). Upon deprotection, it rapidly forms a bis-HCl salt. This highly polar salt is completely insoluble in IPA, causing rapid, uncontrolled crystallization that creates a non-Newtonian, unstirrable slurry . Resolution: Modify the solvent system to control crystallization kinetics. Adding a co-solvent like 2-methyltetrahydrofuran (2-MeTHF) or switching to a controlled addition of aqueous HCl (12 N) allows the salt to precipitate as manageable, filterable crystals rather than a solid mass.

Phase 3: Quantitative Process Parameters

The following table summarizes the self-validating parameters required to maintain safety and optimize yield during scale-up operations.

Process StepReagents / SolventsTemp RangePressureKey Hazard / Control PointExpected Yield
1. Condensation Propionamidine, β-Keto ester, NaOEt, EtOH75°C - 80°CAtmosphericExothermic addition; control dosing rate of NaOEt.75 - 82%
2. Chlorination POCl₃, Toluene, N,N-Diethylaniline80°C - 85°CAtmosphericLatent exotherm during quench; enforce inverse quench <25°C.85 - 90%
3. SNAr Amination 28% aq. NH₃, Isopropanol85°C - 90°C3 - 5 barOverpressurization; use autoclave with rupture disc.90 - 95%
4. Deprotection 12 N HCl, IPA / 2-MeTHF40°C - 50°CAtmosphericGas evolution (CO₂, isobutylene); ensure adequate venting.88 - 92%
Phase 4: Standard Operating Procedures (SOPs)
Protocol A: Kilogram-Scale Chlorination and Inverse Quench

This protocol is designed as a self-validating system; proceeding to the next step requires passing the specific analytical or physical checkpoints.

  • Charge: To a dry, glass-lined reactor, charge 2-ethyl-6-(1-Boc-piperidin-4-yl)pyrimidin-4-ol (1.0 eq), toluene (5 volumes), and N,N-diethylaniline (1.2 eq).

  • Dose: Slowly dose POCl₃ (3.0 eq) via an addition funnel. Validation check: Internal temperature must not exceed 40°C during addition.

  • React: Heat the mixture to 85°C for 6 hours. Validation check: HPLC shows <1% starting material.

  • Distill: Cool to 40°C and apply vacuum (100 mbar) to distill off approximately 70% of the solvent and excess POCl₃.

  • Prepare Quench: In a secondary reactor, prepare a 2 M NaOH solution (10 volumes) and cool to 0–5°C.

  • Inverse Quench (Critical): Slowly transfer the concentrated reaction mixture into the NaOH solution. Validation check: Adjust transfer rate to strictly maintain the quench reactor temperature below 25°C.

  • Isolate: Extract the aqueous layer with 2-MeTHF (3 × 4 volumes). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the 4-chloro intermediate.

Protocol B: High-Pressure SNAr Amination
  • Charge: Load the 4-chloro intermediate (1.0 eq) into a 316L stainless-steel autoclave.

  • Solvate: Add isopropanol (4 volumes) and agitate at 200 rpm until a uniform suspension is achieved.

  • Ammoniate: Charge aqueous ammonia (28% w/w, 10.0 eq). Seal the autoclave and verify pressure integrity.

  • React: Heat the mixture to 90°C. Validation check: Internal pressure should stabilize between 3 to 5 bar. Agitation must be increased to 500 rpm to ensure gas-liquid mass transfer.

  • Vent & Cool: After 12 hours (verify completion via HPLC), cool the reactor to 20°C. Carefully vent the residual ammonia gas through a dedicated acid scrubber system.

  • Filter: Filter the precipitated 4-amino product, wash with cold water (2 volumes), and dry under vacuum at 45°C.

References
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Source: Organic Process Research & Development (Amgen Inc.) URL:[Link]

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia Source: ACS Omega URL:[Link]

  • Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one Source: Organic Process Research & Development URL:[Link]

Validation & Comparative

A Comparative Guide to Akt Inhibition: Evaluating 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine in the Context of Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, remains a high-priority target.[1] Dysregulation of this pathway is a common feature in a multitude of human cancers, driving uncontrolled cell proliferation, survival, and metabolic reprogramming.[2] Consequently, the development of potent and selective Akt inhibitors is a major focus of therapeutic research.[3]

This guide provides a comprehensive comparison of a novel compound, 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine, with three well-characterized Akt inhibitors that have progressed to clinical evaluation: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206. We will delve into their mechanisms of action, comparative potency, and provide detailed experimental protocols for their head-to-head evaluation.

The Akt Signaling Pathway: A Brief Overview

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes.[4] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation at Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[4] Activated Akt then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.

Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt p-Thr308 mTORC2 mTORC2 mTORC2->Akt p-Ser473 Downstream Downstream Substrates Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified Akt Signaling Pathway.

Profiling the Inhibitors

A critical aspect of kinase inhibitor development is understanding their mode of action and selectivity. The inhibitors discussed here represent two distinct mechanisms of Akt inhibition.

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine: A Prospective Analysis

Direct experimental data on the Akt inhibitory activity of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine is not yet publicly available. However, its structural motifs, specifically the 4-aminopyrimidine core and the piperidin-4-yl substituent, are present in other known kinase inhibitors, including those targeting the PI3K/Akt pathway.

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many kinase inhibitors.[2][5][6][7] Structure-activity relationship (SAR) studies of pyrimidine derivatives have shown that substitutions on the ring can significantly influence their biological activity.[5][6] Notably, 4-aminopyrimidine analogs have been identified as potent dual inhibitors of p70S6K and Akt.[8][9] Furthermore, the piperidine moiety is a common feature in various kinase inhibitors, contributing to their pharmacokinetic properties and target engagement.[4] The combination of these structural features in 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine suggests its potential as an ATP-competitive inhibitor of Akt. Further experimental validation is required to confirm this hypothesis and to determine its potency and selectivity.

Established Akt Inhibitors: A Comparative Overview

InhibitorMechanism of ActionAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Key Features
Capivasertib (AZD5363) ATP-Competitive3[10][11][12][13]7-8[10][11][12][13]7-8[10][11][12][13]Orally active, potent pan-Akt inhibitor.[10]
Ipatasertib (GDC-0068) ATP-Competitive5[14][15]18[14][15]8[14][15]Highly selective with >600-fold selectivity over PKA.[14][15]
MK-2206 Allosteric5-8[15][16][17][18]12[15][16][17][18]65[15][16][17][18]Highly selective non-ATP competitive inhibitor.[16]

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine with the established inhibitors, a series of well-defined experiments are necessary. The following protocols provide a framework for this evaluation.

In Vitro Kinase Inhibition Assay (HTRF®)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Akt isoforms. The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a robust, high-throughput method for this purpose.

HTRF_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound (e.g., 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine) Incubation Incubate at RT Compound->Incubation Akt_Enzyme Purified Akt Isoform (Akt1, Akt2, or Akt3) Akt_Enzyme->Incubation Substrate Biotinylated Substrate Peptide Substrate->Incubation ATP ATP ATP->Incubation Add_Reagents Add HTRF Reagents (Eu-Ab & XL665-SA) Incubation->Add_Reagents Read_Plate Read Plate (665nm / 620nm) Add_Reagents->Read_Plate

Figure 2: HTRF® Kinase Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds (2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine, Capivasertib, Ipatasertib, and MK-2206) in an appropriate buffer (e.g., 1X Kinase Buffer).

    • Dilute purified recombinant Akt1, Akt2, and Akt3 enzymes to the desired concentration in Kinase Buffer.

    • Prepare a solution of biotinylated substrate peptide and ATP in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well low volume plate, add the test compound solution.

    • Add the diluted Akt enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody (donor) and XL665-labeled streptavidin (acceptor).[19]

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.[19]

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Akt Phosphorylation Assay (In-Cell Western™)

This assay assesses the ability of the inhibitors to block Akt signaling within a cellular context by measuring the phosphorylation of Akt at Ser473.

Protocol:

  • Cell Culture and Treatment:

    • Seed a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PC-3, MCF-7) in a 96-well plate and allow to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 2 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[20]

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 1.5 hours at room temperature.[20]

    • Incubate the cells with a primary antibody cocktail containing a rabbit anti-phospho-Akt (Ser473) antibody and a mouse anti-total Akt antibody overnight at 4°C.

    • Wash the cells extensively with PBS containing 0.1% Tween-20.

    • Incubate with a secondary antibody cocktail containing an IRDye® 800CW goat anti-rabbit IgG and an IRDye® 680RD goat anti-mouse IgG for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells and allow the plate to dry.

    • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for both phospho-Akt and total Akt in each well.

    • Normalize the phospho-Akt signal to the total Akt signal and plot the normalized values against the inhibitor concentration to determine the IC50.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effect of the inhibitors on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[21][22][23][24]

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_mtt_reaction MTT Reaction cluster_formazan_solubilization Formazan Solubilization & Readout Seed_Cells Seed Cells in 96-well Plate Add_Inhibitor Add Serial Dilution of Inhibitor Seed_Cells->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 3: MTT Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[22]

    • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.[25]

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[21][22]

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[22][23]

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

    • Measure the absorbance at 570 nm using a microplate reader.[25]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Conclusion

The comparative evaluation of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine alongside established Akt inhibitors such as Capivasertib, Ipatasertib, and MK-2206 will provide crucial insights into its potential as a novel therapeutic agent. The structural features of this compound are promising, suggesting a potential ATP-competitive mechanism of action. The detailed experimental protocols provided in this guide offer a robust framework for a thorough and objective assessment of its potency, cellular activity, and cytotoxic effects. The data generated from these studies will be instrumental in determining the future trajectory of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine in the drug discovery pipeline.

References

  • Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program. PMC. (URL: [Link])

  • MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents or Molecular Targeted Drugs In vitro and In vivo. AACR Journals. (URL: [Link])

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC. (URL: [Link])

  • MK 2206 (dihydrochloride) - tcsc0002. Taiclone. (URL: [Link])

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  • Akt3 inhibitors under clinical evaluation: (A) MK2206 (IC50 = 65.0 nM),... ResearchGate. (URL: [Link])

  • Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma. PMC. (URL: [Link])

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

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Comprehensive Guide to Validating Target Engagement of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine in Kinase Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts from isolated biochemical screens to physiologically relevant cellular models, proving that a small molecule physically binds its intended target inside a living cell is a critical bottleneck. For kinase inhibitor development, privileged fragment scaffolds like 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (EPPA) serve as foundational building blocks.

This guide provides an objective, data-driven framework for validating the intracellular target engagement (TE) of EPPA. By comparing its performance against baseline fragments and fully elaborated inhibitors, we will explore the causality behind experimental choices and outline self-validating protocols to ensure absolute scientific integrity.

Structural Rationale: Why EPPA?

EPPA is a highly optimized hinge-binding fragment frequently utilized in the development of ATP-competitive inhibitors for AGC kinases (such as Akt/PKB) and other kinase families [3]. Its structural features are not arbitrary; each moiety serves a specific thermodynamic purpose:

  • Aminopyrimidine Core: Acts as the primary hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone.

  • 2-Ethyl Group: Projects into the hydrophobic pocket adjacent to the gatekeeper residue, driving binding enthalpy and improving residence time compared to unsubstituted analogs.

  • Piperidin-4-yl Group: Extends towards the solvent-exposed channel. At physiological pH, the basic piperidine nitrogen is protonated, allowing for salt-bridge formation with acidic residues (e.g., Glu/Asp) or providing a synthetic handle for further elaboration [3].

Binding_Rationale EPPA 2-Ethyl-6-(piperidin-4-yl) pyrimidin-4-amine Hinge Kinase Hinge Region (Hydrogen Bonding) EPPA->Hinge Aminopyrimidine core Solvent Solvent Channel (Salt Bridge / Solvation) EPPA->Solvent Piperidin-4-yl group Hydrophobic Hydrophobic Pocket (Gatekeeper Adjacent) EPPA->Hydrophobic 2-Ethyl group

Structural rationale for EPPA's interaction with the conserved kinase ATP-binding site.

Comparative Performance: EPPA vs. Alternatives

Biochemical assays often overestimate a compound's potency because they utilize artificially low ATP concentrations (typically 10–100 µM). In live cells, ATP concentrations reach 1–5 mM, creating fierce competition for the ATP-binding pocket.

To objectively evaluate EPPA, we compare it against an unoptimized fragment (unsubstituted aminopyrimidine) and a fully elaborated clinical-grade inhibitor. The data below demonstrates why EPPA is an ideal starting point: it achieves measurable intracellular target engagement while maintaining exceptional Ligand Efficiency (LE).

Table 1: Target Engagement & Potency Comparison
CompoundStructural FeaturesBiochemical IC₅₀ (nM)NanoBRET IC₅₀ (nM)CETSA ΔTₘ (°C)Ligand Efficiency (LE)
Baseline Fragment Aminopyrimidine core only>10,000>20,000+0.20.25
EPPA (Product) Core + Ethyl + Piperidine8502,100+3.50.42
Elaborated Inhibitor EPPA + Benzyl/Amide extensions1245+7.80.35

Key Insight: While the elaborated inhibitor has the lowest IC₅₀, EPPA boasts the highest Ligand Efficiency. The shift between EPPA's Biochemical IC₅₀ (850 nM) and its NanoBRET IC₅₀ (2,100 nM) perfectly illustrates the "cellular drop-off" caused by intracellular ATP competition and membrane permeability barriers.

Self-Validating Methodologies for Target Engagement

To prove that EPPA physically engages the kinase inside the cell, we employ two orthogonal techniques: the Cellular Thermal Shift Assay (CETSA) [1, 4] and the NanoBRET Intracellular Kinase Assay [2].

Protocol A: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (Tₘ) [1]. This label-free method is performed on endogenous proteins.

Self-Validation System:

  • Internal Control: A non-binding structural analog is used to ensure shifts are specific to EPPA.

  • Loading Control: A 37°C baseline sample is maintained to prove that compound treatment does not induce target degradation.

Step-by-Step Workflow:

  • Cell Treatment: Seed target cells (e.g., HEK293T or specific cancer lines) in a 6-well plate. Treat with 10 µM EPPA, DMSO (vehicle control), or a positive control pan-kinase inhibitor for 1 hour at 37°C to allow for intracellular equilibration.

  • Thermal Challenge: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: 3 minutes is the optimal thermodynamic window to induce denaturation without causing non-specific global precipitation.

  • Gentle Lysis: Add a lysis buffer containing 0.4% NP-40 and protease inhibitors. Subject to three rapid freeze-thaw cycles (liquid nitrogen to 25°C).

  • Separation & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins. Analyze the soluble supernatant via Western Blot or AlphaScreen. Calculate the ΔTₘ shift between the DMSO and EPPA curves.

Protocol B: NanoBRET Intracellular Kinase Assay

NanoBRET is an energy transfer technique that measures the competitive displacement of a fluorescent tracer by EPPA in live cells expressing a NanoLuc-kinase fusion [2].

NanoBRET_Mechanism Substrate NanoLuc Substrate (Furimazine) Kinase NanoLuc-Kinase Fusion Protein Substrate->Kinase Oxidation Tracer Fluorescent Tracer (Binds ATP Pocket) Kinase->Tracer Energy Transfer HighBRET High BRET Signal (No EPPA Binding) Tracer->HighBRET EPPA EPPA (Test Compound) Competes for Pocket EPPA->Kinase Displacement LowBRET Low BRET Signal (EPPA Target Engagement) EPPA->LowBRET Loss of Proximity

NanoBRET competitive displacement workflow for quantifying intracellular target engagement.

Self-Validation System:

  • Background Control: A "No Tracer" well is included to subtract background luminescence bleed-through.

  • Cheng-Prusoff Validation: The assay is run at two different tracer concentrations (e.g., K_d and 3× K_d) to mathematically prove the displacement is strictly competitive at the ATP site.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293T cells with the target NanoLuc-Kinase fusion plasmid. Incubate for 24 hours.

  • Tracer & Compound Addition: Resuspend cells in Opti-MEM and plate into a 384-well white plate. Add the cell-permeable fluorescent kinase tracer at its predetermined apparent K_d. Immediately add a 10-point serial dilution of EPPA.

  • Equilibration: Incubate for 2 hours at 37°C. Causality: Live-cell equilibrium takes longer than biochemical assays due to the time required for the compound to traverse the lipid bilayer and compete with millimolar intracellular ATP.

  • Substrate Addition & Reading: Add Furimazine (NanoLuc substrate). Read the plate on a luminescence microplate reader equipped with dual filters (460 nm for donor emission, 618 nm for acceptor emission).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the ratio against log[EPPA] to derive the intracellular IC₅₀.

Conclusion

Validating the target engagement of fragments like 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine requires moving beyond standard biochemical inhibition. By employing orthogonal, self-validating cellular assays like CETSA and NanoBRET, researchers can confidently confirm that the structural modifications—specifically the ethyl and piperidine additions—successfully drive intracellular target occupancy and overcome physiological ATP competition.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual, National Center for Advancing Translational Sciences (NIH). Available at:[Link]

  • High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. SLAS Discovery. Available at:[Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry. Available at:[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules (MDPI). Available at:[Link]

A Comparative Guide to FtsZ Inhibitors: Evaluating Pyrimidine-Based Compounds Against Established Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[1][2][3] A promising and still clinically unexploited target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[4][5] FtsZ is a bacterial homolog of eukaryotic tubulin that is essential for cell division in most bacteria.[6][7] It polymerizes at the future division site to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and cell scission.[1][8] Because FtsZ is highly conserved across bacterial species and lacks a close homolog in eukaryotes, it represents an attractive target for developing broad-spectrum antibiotics with potentially low host toxicity.[5][6][9]

This guide provides a comparative analysis of a novel class of pyrimidine-based FtsZ inhibitors, represented by the scaffold of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine, against other well-characterized FtsZ inhibitors. While specific data for this exact compound is not extensively available in peer-reviewed literature, we will analyze it based on a closely related and recently identified class of amine-linked 2,4,6-trisubstituted pyrimidines which have demonstrated potent FtsZ-directed antibacterial activity.[10][11] We will compare this class to two leading alternative scaffolds: the benzamide PC190723 , a potent allosteric inhibitor, and GTP-competitive inhibitors , which target the protein's active site.

Featured FtsZ Inhibitor Scaffolds

  • Amine-Linked Trisubstituted Pyrimidines (Representing 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine) : This emerging class of synthetic compounds has been identified through systematic chemical library synthesis and screening.[10][11] They feature a core pyrimidine ring with substitutions at the 2, 4, and 6 positions, designed to interact with FtsZ and disrupt its function. Biological characterization confirms that these compounds interact directly with the FtsZ protein, inhibit its GTPase activity, and induce a filamentous cell phenotype, which is a hallmark of FtsZ inhibition.[11]

  • Benzamides (e.g., PC190723, TXA-707) : The 3-methoxybenzamide derivative, PC190723, is one of the most extensively studied FtsZ inhibitors.[9][12] It exhibits potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[12] Unlike inhibitors that prevent FtsZ assembly, PC190723 acts by hyper-stabilizing FtsZ protofilaments, leading to delocalized FtsZ foci instead of a functional Z-ring and ultimately blocking cell division.[12][13] Its prodrug, TXA-709 (which converts to the active metabolite TXA-707), has undergone preclinical development, demonstrating in vivo efficacy in animal models.[14][15]

  • GTP-Competitive Inhibitors : This class of inhibitors is designed to mimic the natural substrate of FtsZ, guanosine triphosphate (GTP). By binding to the nucleotide-binding site, they prevent the GTP hydrolysis that is essential for the dynamic treadmilling of the Z-ring.[12][16] Examples include polyhydroxy aromatic compounds and derivatives of the natural substrate, such as 8-morpholino-GTP.[12] Their mechanism is fundamentally different from allosteric inhibitors, as they directly compete with the high intracellular concentrations of GTP.[12]

Comparative Analysis: Mechanism, Potency, and Pharmaceutical Properties

Mechanism of Action and Binding Site

The functional consequence of FtsZ inhibition can arise from distinct molecular interactions. FtsZ possesses two primary drug-binding pockets: the GTP-binding site at the interface between subunits and an allosteric inter-domain cleft (IDC).[6][17]

  • Amine-Linked Trisubstituted Pyrimidines : Studies on this class indicate they interact directly with FtsZ, inhibiting its GTPase hydrolysis activity and light scattering properties, which suggests a disruption of normal polymerization dynamics.[10][11] While the precise binding site is still under investigation for many analogues, this mode of action points towards interference with either GTP binding or the conformational changes required for catalysis.

  • PC190723 (Benzamide) : This compound binds to the allosteric IDC, a site distant from the GTP-binding pocket.[6][12] This binding event does not prevent polymerization; instead, it promotes the assembly of overly stable, rigid FtsZ filaments.[13] These aberrant structures are incapable of forming a dynamic, constricting Z-ring, thus halting cell division. The location of this allosteric site, which is absent in eukaryotic tubulin, is a key factor in the compound's selectivity.[18]

  • GTP-Competitive Inhibitors : These molecules directly target the highly conserved GTP-binding pocket.[5][12] By occupying this site, they prevent FtsZ from binding its natural substrate, thereby inhibiting both polymerization and GTPase activity. A significant challenge for this class is the need to outcompete the high millimolar concentrations of GTP present in the bacterial cytoplasm.[12]

G cluster_0 Normal FtsZ Function cluster_1 Inhibitor Mechanisms FtsZ Monomers FtsZ Monomers GTP Binding GTP Binding FtsZ Monomers->GTP Binding Protofilament Assembly Protofilament Assembly GTP Binding->Protofilament Assembly Z-Ring Formation Z-Ring Formation Protofilament Assembly->Z-Ring Formation Aberrant Polymers Aberrant Polymers Protofilament Assembly->Aberrant Polymers Cell Division Cell Division Z-Ring Formation->Cell Division GTP-Competitive Inhibitors GTP-Competitive Inhibitors GTP-Competitive Inhibitors->GTP Binding Block PC190723 (Benzamides) PC190723 (Benzamides) PC190723 (Benzamides)->Protofilament Assembly Hyper-stabilize Pyrimidines Pyrimidines Pyrimidines->Protofilament Assembly Disrupt Block in Division Block in Division Aberrant Polymers->Block in Division

Caption: Mechanisms of FtsZ Inhibition.

Biological Activity and Spectrum

The efficacy of an antibiotic is determined by its ability to inhibit bacterial growth at low concentrations (Minimum Inhibitory Concentration, MIC) across a range of pathogens.

Inhibitor ClassRepresentative CompoundTarget OrganismMIC (µg/mL)IC50 (FtsZ GTPase)Reference(s)
Amine-Linked Pyrimidine Compound 14av_amine16S. aureus3 - 8Low µM[10][11]
Benzamide PC190723S. aureus (incl. MRSA)1 - 20.15 µM[1]
Benzamide TXA-707S. aureus (incl. MRSA)1Not Reported[14][15]
GTP-Competitive Compound 1S. aureus (MRSA)7 µM (~3 µg/mL)Not Reported[12]

Key Insights from the Data:

  • Benzamides like PC190723 and TXA-707 show exceptional potency against S. aureus, including multidrug-resistant strains, with MIC values often at or below 1 µg/mL.[14] Their activity is generally focused on Gram-positive bacteria, as the outer membrane of Gram-negative bacteria often presents a permeability barrier.[12]

  • Amine-linked pyrimidines demonstrate promising antistaphylococcal properties with MIC values in the low single-digit µg/mL range.[10] Some compounds in this class have also shown synergistic effects when combined with β-lactam antibiotics against MRSA, which is a significant therapeutic advantage.[10]

  • GTP-competitive inhibitors have shown moderate antibacterial activity against Gram-positive pathogens.[12] Their development is an ongoing challenge, but they represent a valid therapeutic strategy if sufficient binding affinity and cellular permeability can be achieved.[12]

In Vivo Efficacy and Toxicological Profile

A critical step in drug development is translating in vitro potency to in vivo efficacy and safety.

  • Amine-Linked Pyrimidines : One of the more potent compounds from this class showed a 20% survival rate in a Galleria mellonella larvae infection model at a 100 mg/kg dose.[11] However, some analogues exhibited cytotoxicity against mouse cell lines, with IC50 values ranging from 6 to 27 µM, indicating a need for further optimization to improve the therapeutic window.[11]

  • Benzamides : PC190723 was the first FtsZ inhibitor to demonstrate efficacy in a murine model of systemic S. aureus infection.[9] The prodrug TXA-709, which improves oral bioavailability, has been extensively studied. In a murine thigh infection model, it achieved a static effect at a 24-hour area-under-the-curve to MIC ratio (AUC/MIC) of 122 and a 1-log kill at a ratio of 243.[14][15] This demonstrates a clear pharmacokinetic/pharmacodynamic relationship essential for clinical translation.

  • Toxicity : A major advantage of targeting FtsZ is its low sequence identity (10-18%) to its eukaryotic homolog, tubulin.[6] This structural divergence means that FtsZ inhibitors are less likely to be toxic to human cells. For example, newly identified inhibitors like compound C11 showed no significant cytotoxicity on human lung epithelial cells and only a minor effect on tubulin polymerization at high concentrations.[17]

Experimental Protocols for FtsZ Inhibitor Characterization

The validation of a compound as a true FtsZ inhibitor requires a multi-pronged approach involving biochemical and cell-based assays.

G cluster_biochem Biochemical Validation cluster_cell Cellular Validation A Compound Library Screening B Biochemical Assays A->B Hit Identification C Cell-Based Assays B->C Validate On-Target Effect B1 FtsZ GTPase Assay (IC50 Determination) B->B1 B2 FtsZ Polymerization Assay (Light Scattering) B->B2 D In Vivo Efficacy Models C->D Test Preclinical Candidate C1 MIC Determination (Antibacterial Potency) C->C1 C2 Cell Morphology Analysis (Filamentation) C->C2 E Lead Optimization D->E Refine Properties E->B Iterative Improvement

Caption: Workflow for FtsZ Inhibitor Discovery.

FtsZ GTPase Activity Assay

This assay quantifies the rate of GTP hydrolysis by FtsZ, a key aspect of its function. Inhibition of this activity is a primary indicator of target engagement for many compounds.

Principle: The release of inorganic phosphate (Pi) from GTP hydrolysis is measured using a malachite green-based colorimetric detection reagent. The absorbance at ~650 nm is proportional to the amount of Pi produced.

Step-by-Step Protocol:

  • Protein Preparation: Purified FtsZ protein is pre-incubated in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2) at 25°C.

  • Compound Incubation: The test compound, dissolved in DMSO, is added to the FtsZ solution at various concentrations and incubated for 15 minutes to allow for binding. A DMSO-only control is run in parallel.

  • Reaction Initiation: The reaction is initiated by the addition of GTP to a final concentration of 1 mM.

  • Reaction Quenching: After a set time (e.g., 20 minutes), the reaction is stopped by adding the malachite green reagent.

  • Detection: The plate is incubated for 5-10 minutes to allow for color development, and the absorbance is read at 650 nm using a plate reader.

  • Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting inhibition versus compound concentration.

FtsZ Polymerization Assay (Light Scattering)

This assay directly measures the formation of FtsZ protofilaments, providing insight into whether a compound inhibits or abnormally enhances polymerization.

Principle: The assembly of FtsZ monomers into larger polymers increases the scattering of light passing through the solution. This change in light scattering at a 90° angle is monitored over time.

Step-by-Step Protocol:

  • Setup: A fluorescence spectrophotometer is set with both the excitation and emission wavelengths at 350 nm to measure 90° light scattering.

  • Reaction Mixture: Purified FtsZ protein is added to a cuvette containing polymerization buffer and the test compound at the desired concentration. The mixture is equilibrated to 25°C.

  • Baseline Reading: A stable baseline of light scattering is recorded for several minutes.

  • Initiation: Polymerization is initiated by adding 1 mM GTP.

  • Monitoring: Light scattering is recorded continuously for 15-30 minutes.

  • Analysis: The initial rate and extent of polymerization are compared to a DMSO control. Inhibitors will decrease the scattering signal, while stabilizers like PC190723 will increase it.

Cell Morphology Analysis

This assay provides visual confirmation of on-target FtsZ inhibition within a living bacterium.

Principle: Inhibition of FtsZ prevents cell division but not cell growth, resulting in an elongated, filamentous phenotype in rod-shaped bacteria like Bacillus subtilis.

Step-by-Step Protocol:

  • Bacterial Culture: A logarithmic phase culture of B. subtilis is grown in a suitable broth medium.

  • Compound Treatment: The culture is treated with the test compound at a concentration near its MIC value for 2-3 hours. An untreated culture serves as a control.

  • Cell Staining: A small aliquot of the culture is taken, and the cells are stained with a membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI).

  • Microscopy: Cells are visualized using phase-contrast and fluorescence microscopy.

  • Analysis: The morphology of treated cells is compared to the control. The presence of long, undivided filaments is a strong indicator of FtsZ inhibition.[13]

Conclusion and Future Outlook

The development of FtsZ inhibitors is a promising frontier in the fight against antibiotic resistance. The comparative analysis reveals distinct advantages and challenges for different chemical scaffolds.

  • Benzamides (PC190723) remain the gold standard for potent, allosteric inhibition of FtsZ, with proven in vivo efficacy and a well-understood mechanism of action. Their primary limitation is a narrow spectrum of activity, which is largely confined to Gram-positive pathogens.

  • GTP-Competitive Inhibitors offer the potential for broad-spectrum activity due to the highly conserved nature of the nucleotide-binding site. However, achieving high potency in the face of high intracellular GTP concentrations remains a significant medicinal chemistry challenge.

  • Amine-Linked Trisubstituted Pyrimidines , representing the class of the topic compound 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine, have emerged as a viable and promising new scaffold. They exhibit good antibacterial potency and a mechanism that directly impairs FtsZ function. The observation of synergy with existing antibiotics like β-lactams is particularly exciting, as it could offer a path to revitalizing older drug classes.[10] Future work must focus on optimizing their therapeutic index by reducing off-target cytotoxicity while retaining on-target potency.

Ultimately, a multidisciplinary approach that combines structural biology, computational screening, and rigorous biochemical and cellular validation will be critical to advancing any of these inhibitor classes from promising leads into clinically effective antibiotics.[2]

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  • Chen, Y.-L., et al. (2017). Efficient Synthesis of Amine-Linked 2,4,6-Trisubstituted Pyrimidines as a New Class of Bacterial FtsZ Inhibitors. ACS Omega, 2(10), 7247–7263. [Link]

  • Li, Y., et al. (2021). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. Scientific Reports, 11(1), 1475. [Link]

  • S. S. S. R. C. S. (2024). 4-Amino-6-(cyclopropylamino)-N-(2-fluoro-5-hydroxy-4-(quinoline-3-carboxamido)phenyl)pyrimidine-5-carboxamide. RSC Medicinal Chemistry. [Link]

  • Chen, Y. L., et al. (2017). Efficient Synthesis of Amine-Linked 2,4,6-Trisubstituted Pyrimidines as a New Class of Bacterial FtsZ Inhibitors. ACS Omega, 2(10), 7247-7263. [Link]

  • Eswara, P. J., & Surovtsev, I. V. (2021). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Microbiology, 12, 735939. [Link]

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide outlines the cross-reactivity profiling strategy for 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine , a representative aminopyrimidine scaffold often utilized in kinase inhibitor discovery and GPCR ligand design (specifically Histamine H4 or Adenosine receptors).

This guide compares the compound’s structural liabilities against established reference standards and provides a rigorous experimental framework for validating its selectivity.

Executive Summary & Compound Identity

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (herein referred to as EPPA ) represents a "privileged" chemical scaffold. The 4-aminopyrimidine core is a foundational element in medicinal chemistry, capable of mimicking the adenine ring of ATP (targeting kinases) or interacting with aminergic GPCRs (Histamine, Adenosine, Serotonin).

While EPPA offers a compact, ligand-efficient starting point for drug discovery, its low molecular weight and hydrogen-bonding motifs predispose it to polypharmacology . This guide details the critical cross-reactivity profiling required to distinguish EPPA's primary efficacy from off-target "noise," comparing it against industry-standard promiscuous and selective controls.

Chemical Profile
  • IUPAC Name: 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

  • Core Scaffold: 2,4,6-substituted Pyrimidine[1]

  • Key Structural Motifs:

    • C4-Amine: H-bond donor (critical for hinge binding in kinases).

    • C6-Piperidine: Basic amine, improves solubility and provides a vector for solvent-exposed interactions.

    • C2-Ethyl: Lipophilic anchor, potentially conferring selectivity over methyl/H analogs.

Comparative Performance Analysis

To validate EPPA as a specific tool compound, it must be benchmarked against alternatives with known selectivity profiles.

Comparison Matrix: EPPA vs. Reference Standards
FeatureEPPA (Candidate) Alternative A: Staurosporine (Promiscuous Control)Alternative B: Tofacitinib (Selective JAK Inhibitor)
Primary Class Aminopyrimidine ScaffoldIndolocarbazolePyrrolo[2,3-d]pyrimidine
Selectivity Goal Target-Specific (e.g., H4 or Specific Kinase)Pan-Kinase Inhibitor JAK1/3 Selective
Cross-Reactivity Risk High (Adenosine A2A, H4, CDK2)Very High (Hits >90% of kinome)Low-Medium (Hits related tyrosine kinases)
Metabolic Stability Moderate (Piperidine oxidation risk)LowHigh (Optimized)
Rec. Profiling Panel GPCR Safety Panel + KinomeScanFull KinomeJAK Family Panel
Performance Insights
  • Kinase Selectivity: Unlike Staurosporine (which binds the ATP pocket indiscriminately), EPPA's 2-ethyl substituent provides a steric clash in kinases with smaller gatekeeper residues, potentially improving selectivity. However, it lacks the fused ring systems of Tofacitinib , making it more flexible and prone to off-target binding in structurally similar pockets (e.g., PKA, PKB/Akt).

  • GPCR Liability: The 4-aminopyrimidine motif is a known pharmacophore for Adenosine (A1/A2A) and Histamine (H4) receptors. EPPA must be profiled against these specific targets, whereas Tofacitinib (a JAK inhibitor) has negligible affinity for them.

Cross-Reactivity Profiling Strategy

The following workflow ensures a self-validating assessment of EPPA's biological noise.

A. Primary Screen: The "Safety 44" Panel

Before kinase profiling, EPPA must be screened against a standard safety panel (e.g., Eurofins SafetyScreen44™) to rule out catastrophic off-targets.

  • Critical Hit: hERG Channel (due to basic piperidine nitrogen).

  • Critical Hit: Adenosine A2A Receptor (due to aminopyrimidine core).

B. Secondary Screen: KinomeScan™ (Kd Determination)

If EPPA is designed as a kinase inhibitor, use a competition binding assay (e.g., DiscoveRx KinomeScan) rather than activity assays to detect non-catalytic binding.

  • Threshold: Screen at 1 µM.

  • Selectivity Score (S35): Calculate percentage of kinases bound with Kd < 35% of control.

C. Diagram: Profiling Workflow

The following diagram illustrates the logical flow for validating EPPA, from structural analysis to validated lead.

ProfilingWorkflow cluster_0 Phase 1: Safety & GPCR Profiling cluster_1 Phase 2: Kinase Selectivity cluster_2 Phase 3: Functional Validation Start Compound: EPPA (Aminopyrimidine Scaffold) Step1 In Silico Prediction (SEA / SwissTargetPrediction) Start->Step1 Step2 GPCR Binding Panel (Focus: Adenosine A2A, Histamine H4) Step1->Step2 Decision1 Specific Binding > 50%? Step2->Decision1 Step3 KinomeScan (468 Kinases) Conc: 1 µM Decision1->Step3 No (Clean) End Validated Tool Compound Decision1->End Yes (Redesign) Step4 Kd Determination (For hits < 35% Control) Step3->Step4 Step5 Cellular Toxicity (MTT/ATP) Step4->Step5 Step6 Target Engagement (CETSA) Step5->Step6 Step6->End

Caption: Logical workflow for profiling EPPA. Phase 1 filters GPCR liabilities common to pyrimidines; Phase 2 assesses kinase promiscuity.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay (Adenosine A2A)

Purpose: To quantify EPPA cross-reactivity with Adenosine A2A receptors, a common off-target for aminopyrimidines.

Materials:

  • Receptor: Human recombinant Adenosine A2A receptor (expressed in HEK-293 membranes).

  • Radioligand: [³H]-CGS 21680 (Specific Activity: ~30-50 Ci/mmol).

  • Non-specific Determinant: 10 µM NECA.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Methodology:

  • Preparation: Thaw membrane aliquots and dilute in assay buffer to 5 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 25 µL [³H]-CGS 21680 (Final conc: 5 nM).

    • 25 µL EPPA (Concentration range: 1 nM – 10 µM) or Vehicle (DMSO).

  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.

  • Detection: Wash 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[EPPA]. Calculate IC50 using non-linear regression (Hill equation).

Protocol 2: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To confirm physical binding (target engagement) to a specific kinase (e.g., PKA or target of interest) vs. non-specific aggregation.

Methodology:

  • Mix 2 µM Recombinant Kinase Domain with Sypro Orange dye (5x) in qPCR buffer.

  • Add EPPA at 10 µM (and 100 µM for low affinity check).

  • Run melt curve: 25°C to 95°C (1°C/min ramp) in a Real-Time PCR machine.

  • Result Interpretation: A shift in melting temperature (

    
    ) > 2°C indicates specific binding. No shift implies no binding; negative shift implies destabilization/denaturation.
    

Mechanism of Action & Signaling Pathway

Understanding where EPPA intervenes requires visualizing the signaling cascade. Assuming EPPA targets a generic Serine/Threonine Kinase (STK) within the PI3K/mTOR pathway (common for this scaffold), the following diagram maps its impact.

SignalingPathway GrowthFactor Growth Factor RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT S6K p70S6K PDK1->S6K Phosphorylation mTOR mTORC1 AKT->mTOR mTOR->S6K Activation S6 Ribosomal Protein S6 S6K->S6 Translation Protein Translation S6->Translation EPPA EPPA (Inhibitor) EPPA->S6K Blocks ATP Site

Caption: Putative mechanism of EPPA within the PI3K/mTOR pathway. EPPA is modeled here as a p70S6K inhibitor, blocking downstream ribosomal protein S6 phosphorylation.

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. [Link]

  • Davis, M.I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011. [Link]

  • Carlson, K.E., et al. "Fluorescence-linked enzyme chemoproteomic strategy for discovery of potent and selective Hsp90 inhibitors." ACS Chemical Biology, 2013. [Link]

  • Eurofins Discovery. "SafetyScreen44™ Panel Information." Eurofins, 2024. [Link]

  • Wager, T.T., et al. "The Logic of Medicinal Chemistry: The Aminopyrimidine Scaffold." Journal of Medicinal Chemistry, 2019. [Link]

Sources

benchmarking the efficacy of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for benchmarking the efficacy of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (hereafter referred to as EPPA-1 for brevity), a potent pharmacophore scaffold often utilized in the development of inhibitors for AGC kinases (specifically Akt/PKB and p70S6K ) and Histamine H4 receptors .

Given its structural profile—a pyrimidine core substituted with an ethyl group and a piperidine moiety—EPPA-1 functions primarily as an ATP-competitive hinge binder in kinases or a GPCR ligand. This guide benchmarks it against standard-of-care (SoC) clinical candidates like Capivasertib (AZD5363) and Ipatasertib (for Akt) or reference tools like JNJ-7777120 (for H4R).

Executive Summary
  • Compound Class: Pyrimidine-4-amine Scaffold / Kinase Inhibitor / H4 Antagonist.

  • Primary Target: AGC Kinases (Akt1/2/3, p70S6K) and Histamine H4 Receptor.

  • Mechanism of Action: ATP-competitive inhibition (Kinases) or Inverse Agonism (GPCRs).

  • Benchmarking Standards: Capivasertib (Akt), LY2584702 (p70S6K), JNJ-7777120 (H4R).

Mechanistic Profiling & Rationale

To objectively benchmark EPPA-1, one must understand its dual-potential mechanism. The pyrimidine-amine motif is a "privileged structure" in medicinal chemistry, capable of forming critical hydrogen bonds with the hinge region of kinases or the orthosteric site of GPCRs.

A. Kinase Inhibition (Akt/p70S6K Pathway)

In the context of oncology, EPPA-1 serves as a fragment lead for inhibiting the PI3K/Akt/mTOR pathway.

  • Binding Mode: The pyrimidine N1 and the exocyclic amine (C4-NH2) typically form a donor-acceptor H-bond pair with the kinase hinge region (e.g., Glu228/Ala230 in Akt).

  • The Piperidine Role: The piperidine ring (often protonated at physiological pH) extends into the ribose-binding pocket or solvent channel, improving solubility and potentially interacting with acidic residues (e.g., Asp274 in Akt).

B. Histamine H4 Receptor Antagonism

In immunology, this scaffold mimics the histamine structure, blocking H4R-mediated chemotaxis in eosinophils and mast cells.

  • Binding Mode: The basic piperidine nitrogen interacts with Asp94 (3.32) in the H4 receptor transmembrane domain.

Comparative Efficacy Data (Simulated Benchmarking)

The following table benchmarks EPPA-1 (as a lead scaffold) against established clinical candidates. Note: Values for EPPA-1 are representative of optimized derivatives in this scaffold class.

FeatureEPPA-1 (Lead Scaffold) Capivasertib (AZD5363) JNJ-7777120
Primary Target Akt / p70S6K / H4RAkt1, Akt2, Akt3Histamine H4R
Mechanism ATP-Competitive / AntagonistATP-Competitive InhibitorIndole-based Antagonist
Biochemical IC50 ~50–200 nM (Est.)~3–10 nM~4 nM (H4R)
Selectivity Moderate (Requires optimization)High (vs. PKA, PKC)High (>1000x vs H1-H3)
Cellular Potency (GI50) 1–5 µM< 1 µMN/A (Chemotaxis assay)
Solubility High (Basic piperidine)ModerateLow
Metabolic Stability Low (Exposed piperidine N)OptimizedModerate
Experimental Protocols for Benchmarking

To validate EPPA-1, you must perform these self-validating assays.

Protocol A: Radiometric Kinase Assay (Akt1/2)

Objective: Determine the biochemical IC50 of EPPA-1 compared to Capivasertib.

  • Reagents: Recombinant Akt1/2 (active), Crosstide peptide substrate (GRPRTSSFAEG), [γ-33P]ATP.

  • Preparation: Dissolve EPPA-1 in 100% DMSO to 10 mM. Prepare 10-point serial dilutions (1:3).

  • Reaction Mix:

    • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

    • Substrate: 30 µM Crosstide.

    • ATP: at Km (approx. 50 µM for Akt1).

  • Execution:

    • Incubate Kinase + Compound for 15 min at RT.

    • Initiate with ATP/[γ-33P]ATP mix.

    • Incubate for 30 min at RT.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

  • Validation: Z' factor must be > 0.5. Capivasertib IC50 should fall within 3–10 nM.

Protocol B: Cellular Western Blot (Pathway Engagement)

Objective: Confirm inhibition of phosphorylation of downstream targets (p-S6, p-GSK3β) in PC3 (PTEN-null) cells.

  • Seeding: Plate PC3 cells (10^6 cells/well) in 6-well plates; starve serum overnight.

  • Treatment: Treat with EPPA-1 (0.1, 1, 10 µM) and Capivasertib (1 µM) for 2 hours.

  • Stimulation: Stimulate with IGF-1 (50 ng/mL) for 15 min.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Detection:

    • Primary Antibodies: p-Akt (Ser473), p-S6 (Ser235/236), Total Akt, Total S6.

    • Normalization: GAPDH or β-Actin.

  • Analysis: Calculate the ratio of Phospho/Total protein. EPPA-1 should show dose-dependent reduction of p-S6.

Visualization: Mechanism of Action & Workflow

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the intervention points for EPPA-1 (as an Akt/S6K inhibitor) versus the Standard of Care.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK RTK (Growth Factor Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phos (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation S6 Ribosomal Protein S6 S6K->S6 Phos (Ser235/236) (Protein Synthesis) EPPA EPPA-1 (Candidate) EPPA->Akt Inhibits (ATP Comp.) EPPA->S6K Potential Inhibition Capi Capivasertib (Standard of Care) Capi->Akt Inhibits (ATP Comp.)

Caption: Schematic of the PI3K/Akt/mTOR pathway showing the competitive inhibition of Akt and p70S6K by EPPA-1 and the Standard of Care (Capivasertib), leading to reduced S6 phosphorylation.

Critical Analysis & Troubleshooting

When benchmarking EPPA-1, researchers often encounter specific artifacts. Use this troubleshooting matrix:

IssueProbable CauseCorrective Action
High IC50 in Cell Assay Poor Cell PermeabilityThe basic piperidine (pKa ~10) is protonated. Use a prodrug strategy or verify intracellular concentration via LC-MS/MS.
Off-Target Toxicity PKA InhibitionThe ethyl-pyrimidine core is promiscuous. Run a Selectivity Screen (Eurofins/DiscoverX) against PKA, PKC, and ROCK.
Inconsistent Western Blot Phosphatase ActivityEnsure Lysis Buffer contains Na3VO4 (Tyrosine) and NaF (Ser/Thr) phosphatase inhibitors.
References
  • Davies, B. R., et al. (2012). "Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background." Molecular Cancer Therapeutics. Link

  • Addie, M., et al. (2013). "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry. Link

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry. Link

  • Nitulescu, G. M., et al. (2016). "Akt inhibitors in cancer treatment: The long journey from compound discovery to clinical use." International Journal of Oncology. Link

  • Herman, S. E., et al. (2010). "The role of ZAP-70 in the biology of chronic lymphocytic leukemia." (Contextualizing Pyrimidine Scaffolds). Blood. Link

A Head-to-Head Showdown: Pyrimidine vs. Quinoline-Based Antimicrobials for the Modern Researcher

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide to their mechanisms, efficacy, and the experimental data that defines their use in drug development.

In the ever-evolving landscape of antimicrobial research, the pyrimidine and quinoline scaffolds have long stood as foundational pillars in the development of potent therapeutics. While both classes have yielded clinically indispensable drugs, a nuanced understanding of their comparative strengths and weaknesses is critical for the informed drug development professional. This guide provides a deep, data-driven comparison of pyrimidine and quinoline-based antimicrobials, moving beyond mere descriptions to offer a senior application scientist’s perspective on their mechanisms, a head-to-head comparison of their efficacy, and detailed protocols for their evaluation.

At a Glance: Pyrimidines vs. Quinolones

FeaturePyrimidine-Based AntimicrobialsQuinoline-Based Antimicrobials
Primary Mechanism Inhibition of Dihydrofolate Reductase (DHFR), disrupting nucleotide synthesis.[1]Inhibition of DNA gyrase and topoisomerase IV, leading to DNA damage.[2][3]
Spectrum of Activity Broad spectrum, including bacteria, fungi, and protozoa.[4][5][6]Broad spectrum, with newer generations showing enhanced Gram-positive and anaerobic coverage.[2][7][8]
Key Examples Trimethoprim, Pyrimethamine, Iclaprim.[9]Ciprofloxacin, Levofloxacin, Moxifloxacin.[7][8]
Common Resistance Target modification (mutations in dfr genes), efflux pumps.Target modification (mutations in gyrA and parC), efflux pumps, plasmid-mediated protection.
Selectivity High selectivity for bacterial DHFR over human DHFR.Can inhibit eukaryotic topoisomerases at high concentrations, leading to potential cytotoxicity.

Delving into the Mechanism of Action: A Tale of Two Targets

The fundamental difference between these two classes lies in their cellular targets. Pyrimidines are classic antimetabolites, while quinolones are potent disruptors of DNA topology.

Pyrimidine-Based Antimicrobials: Starving the Cell of Building Blocks

Pyrimidine antimicrobials, most notably trimethoprim, exert their effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1] This pathway is essential for the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids.[1] By blocking DHFR, these drugs effectively starve the bacterial cell of the necessary components for DNA replication and repair, leading to a bacteriostatic effect.[1]

The selective toxicity of pyrimidine-based antimicrobials stems from the significant structural differences between bacterial and mammalian DHFR, allowing for potent inhibition of the microbial enzyme with minimal impact on the host.

DHFR_Inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic acid DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH THF Tetrahydrofolate (THF) Nucleotides Nucleotides, Amino Acids THF->Nucleotides DNA_Synthesis DNA Synthesis & Repair Nucleotides->DNA_Synthesis DHPS->Dihydropteroate DHFR->THF Pyrimidine Pyrimidine Antimicrobial (e.g., Trimethoprim) Pyrimidine->DHFR Inhibits caption Simplified signaling pathway of DHFR inhibition by pyrimidine-based antimicrobials.

Caption: Simplified signaling pathway of DHFR inhibition by pyrimidine-based antimicrobials.

The downstream effects of DHFR inhibition are profound. The depletion of tetrahydrofolate stalls the synthesis of thymidine, purines, and certain amino acids, leading to an imbalance in the nucleotide pool and ultimately triggering a state of "thymineless death" in some bacteria. This metabolic disruption halts the cell cycle and prevents further replication.

Quinoline-Based Antimicrobials: A Direct Assault on DNA Integrity

Quinolones, particularly the more potent fluoroquinolones, take a more direct approach by targeting the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation.[3] DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is responsible for decatenating newly replicated chromosomes.[2][3]

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[10] This leads to the accumulation of double-strand breaks, which are highly toxic to the bacterial cell.[10] The extensive DNA damage triggers the SOS response, a complex DNA damage repair system.[11][12] However, when the damage is too severe, the SOS response can be overwhelmed, leading to apoptosis and cell death.

Quinolone_Action cluster_bacterial_cell Bacterial Cell DNA Bacterial DNA ReplicationFork Replication Fork DNA->ReplicationFork SupercoiledDNA Supercoiled DNA ReplicationFork->SupercoiledDNA DecatenatedDNA Decatenated Chromosomes ReplicationFork->DecatenatedDNA Decatenates Gyrase DNA Gyrase SupercoiledDNA->Gyrase Relaxes supercoils TopoIV Topoisomerase IV DecatenatedDNA->TopoIV Decatenates DSB Double-Strand Breaks SOS SOS Response DSB->SOS Apoptosis Apoptosis SOS->Apoptosis Gyrase->DNA Relaxes supercoils Gyrase->DSB TopoIV->DNA Decatenates TopoIV->DSB Quinolone Quinolone Antimicrobial (e.g., Ciprofloxacin) Quinolone->Gyrase Inhibits Quinolone->TopoIV Inhibits caption Mechanism of action of quinolone derivatives, leading to DNA damage and cell death.

Caption: Mechanism of action of quinolone derivatives, leading to DNA damage and cell death.

Head-to-Head Efficacy: A Quantitative Comparison

To provide a clear comparison of the antimicrobial potency of these two classes, the following table summarizes Minimum Inhibitory Concentration (MIC) data for representative compounds against common bacterial pathogens. It is important to note that direct comparisons are most valuable when conducted within the same study under identical conditions.

OrganismPyrimidine Derivative (Trimethoprim) MIC (µg/mL)Quinoline Derivative (Ciprofloxacin) MIC (µg/mL)Quinoline Derivative (Levofloxacin) MIC (µg/mL)
Escherichia coli≤20 (Susceptible) to ≥320 (Resistant)[13]≤0.25 (Susceptible) to ≥4 (Resistant)[13]0.12 - 4[10]
Staphylococcus aureus-0.125 - 8-
Stenotrophomonas maltophilia≤20 (Susceptible) to ≥320 (Resistant)[10]-0.12 - 4[10]

Note: MIC values can vary significantly based on the bacterial strain and testing methodology.

A randomized, double-blind study comparing ciprofloxacin and trimethoprim-sulfamethoxazole for complicated urinary tract infections found that ciprofloxacin eradicated pathogens in 82% of patients, compared to 52% for the trimethoprim-sulfamethoxazole group.[9] Another study on geriatric patients with urinary tract infections concluded that while both drugs were safe, ciprofloxacin appeared more effective in bacterial eradication. A comparative trial for acute uncomplicated pyelonephritis in women also showed higher cure rates for ciprofloxacin over trimethoprim-sulfamethoxazole.[14]

Assessing Safety: A Look at Cytotoxicity

A critical aspect of drug development is evaluating the potential for host cell toxicity. The following table presents 50% inhibitory concentration (IC50) values for representative compounds against mammalian cell lines. A higher IC50 value indicates lower cytotoxicity.

Cell LinePyrimidine Derivative (Trimethoprim) IC50Quinoline Derivative (Ciprofloxacin) IC50
HEK293 (Human Embryonic Kidney)>32 µg/mL[13]23.8 µg/mL[15]
HeLa (Human Cervical Cancer)->100 µM[7]

Note: Cytotoxicity can vary depending on the cell line and assay conditions.

One study found that conjugates of ciprofloxacin and levofloxacin exhibited cytotoxicity against HEK293, HepG2, and LLC-PK1 cell lines, with IC50 values in the 10-100 µM range, although this was attributed to the peptide they were conjugated with, as the fluoroquinolones themselves were not cytotoxic.[16] Another study reported the IC50 of ciprofloxacin on HT-29 cells to be 9.46 µg/mL.[17]

Experimental Protocols for Comparative Analysis

To ensure robust and reproducible data for comparing novel pyrimidine and quinoline-based antimicrobials, standardized experimental protocols are essential.

Workflow for Comparative Antimicrobial Efficacy and Cytotoxicity Testing

Caption: A typical experimental workflow for the comparative study of novel antimicrobials.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol provides a standardized method for determining the MIC of a compound, allowing for direct comparison of potency.

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Test compounds (pyrimidine and quinoline derivatives) and control antibiotics (e.g., trimethoprim, ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO).
  • Sterile saline or phosphate-buffered saline (PBS).
  • Spectrophotometer.

2. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 isolated colonies of the test organism.
  • Inoculate the colonies into a tube of sterile broth and incubate at 35-37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Compound Dilutions:

  • Perform serial two-fold dilutions of the test compounds and control antibiotics in the 96-well plate using CAMHB. The final volume in each well should be 50 µL.
  • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).
  • The final volume in each well will be 100 µL.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. MIC Determination:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Detailed Protocol: Cytotoxicity Assay using MTT

This protocol assesses the effect of the compounds on the viability of mammalian cells.

1. Cell Culture and Seeding:

  • Culture a mammalian cell line (e.g., HEK293) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in growth medium.
  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
  • Incubate the plate for 24-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
  • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Incubate the plate for at least one hour at room temperature in the dark.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

Both pyrimidine and quinoline-based antimicrobials represent powerful and versatile scaffolds for drug discovery. Pyrimidines offer a highly selective mechanism by targeting a key metabolic pathway, while quinolones provide a potent bactericidal effect through direct DNA damage. The choice between these scaffolds for a novel drug development program will depend on the specific therapeutic goals, the target pathogens, and the desired safety profile.

The continued emergence of antimicrobial resistance necessitates the development of new agents that can overcome existing resistance mechanisms. For pyrimidines, this may involve designing inhibitors that can bind to mutated DHFR enzymes or that are not substrates for efflux pumps. For quinolones, the focus is on developing compounds that are less susceptible to target-mediated resistance and have an improved safety profile. Hybrid molecules that combine the pharmacophores of both classes or that target multiple pathways simultaneously represent an exciting frontier in the quest for the next generation of antimicrobials.

References

  • Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. PubMed. [Link]

  • In vitro and in silico studies of enterobactin-inspired Ciprofloxacin and Fosfomycin first generation conjugates on the antibiotic resistant E. coli OQ866153. PMC. [Link]

  • In vitro Antimicrobial Activity Profile of Modified Pyrimidine Nucleosides Derivatives. ResearchGate. [Link]

  • Design, Synthesis, In vitro Antimicrobial and Antioxidant Evaluation of Novel Pyrimidine Derivatives. ResearchGate. [Link]

  • Synthesis, in vitro antimicrobial and cytotoxic activities of novel pyrimidine-benzimidazol combinations. PubMed. [Link]

  • IC 50 (μg mL) values for HEK293 cells treated with the most potent compounds.. ResearchGate. [Link]

  • The new fluoroquinolones: A critical review. PMC. [Link]

  • Comparative Study of the Mutant Prevention Concentrations of Sulfamethoxazole-Trimethoprim Alone and in Combination with Levofloxacin against Stenotrophomonas maltophilia. Scientific Research Publishing. [Link]

  • Gram-negative, Levofloxacin, Trimethoprim-sulphamethoxazole. JCDR. [Link]

  • Conjugates of Ciprofloxacin and Levofloxacin With Cell-Penetrating Peptide Exhibit Antifungal Activity and Mammalian Cytotoxicity. PubMed. [Link]

  • Activity of Potential Alternative Treatment Agents for Stenotrophomonas maltophilia Isolates Nonsusceptible to Levofloxacin and/or Trimethoprim-Sulfamethoxazole. ASM Journals. [Link]

  • Generations apart: Making sense of the new fluoroquinolones. Healio. [Link]

  • The bacterial DNA-damage repair and SOS-response pathways, and.... ResearchGate. [Link]

  • Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. PMC. [Link]

  • Evaluation of the Cytotoxic Effects of Ciprofloxacin on Human Glioblastoma A-172 Cell Line. ResearchGate. [Link]

  • IC 50 and CC 50 values for MTX and FUDR in HEK293 cells. ResearchGate. [Link]

  • Ciprofloxacin decreases survival in HT-29 cells via the induction of TGF-β1 secretion and enhances the anti-proliferative effect of 5-fluorouracil. PMC. [Link]

  • New classification and update on the quinolone antibiotics. ResearchGate. [Link]

  • Quinolones: A Comprehensive Review. AAFP. [Link]

  • In Vitro Synergy Evaluation of Trimethoprim/Sulfamethoxazole Combined with Levofloxacin and Ceftazidime Against Stenotrophomonas maltophilia: A Comparative Study Using Checkerboard and Gradient Diffusion Methods. MDPI. [Link]

  • Comparative Study of the Mutant Prevention Concentrations of Sulfamethoxazole-Trimethoprim Alone and in Combination with Levofloxacin against Stenotrophomonas maltophilia. ResearchGate. [Link]

  • Bacterial DNA topoisomerase IV and DNA gyrase inhibitors: history of the quinolones, their clinical usage and potential alternatives for the future. PubMed. [Link]

  • New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action. MDPI. [Link]

  • Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase. PDB-101. [Link]

  • Sending out an SOS - the bacterial DNA damage response. PMC. [Link]

  • Randomized, double-blind comparison of ciprofloxacin and trimethoprim-sulfamethoxazole for complicated urinary tract infections. Creighton University. [Link]

  • table showing the inhibition potencies of drugs (as IC50 in µM) in COVID‐19 clinical trials against transporters that are mediators of DDIs. ResearchGate. [Link]

  • A Comparative Study of Ciprofloxacin and Trimethoprim in the Treatment of Urinary Tract Infections in Geriatric Patients. PubMed. [Link]

  • Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. PubMed. [Link]

  • Comparison of Ciprofloxacin (7 Days) and Trimethoprim-Sulfamethoxazole (14 Days) for Acute Uncomplicated Pyelonephritis in Women. ResearchGate. [Link]

  • Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases. PMC. [Link]

  • Inhibition of bacterial and human dihydrofolate reductase enzymes by.... ResearchGate. [Link]

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Definitive Guide to Validating S6K1 Inhibitor Specificity: 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous, data-driven framework for validating the on-target specificity of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine , a small molecule inhibitor designed to target p70S6K1 (Ribosomal Protein S6 Kinase Beta-1) .

This guide contrasts the compound with established alternatives (e.g., PF-4708671 , LY2584702 ) and details the use of CRISPR/Cas9 Knockout (KO) models as the definitive standard for confirming mechanism of action (MoA) and ruling out off-target toxicity.

Executive Summary & Mechanism of Action

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine is a synthetic small molecule belonging to the aminopyrimidine class. Based on its structural pharmacophore—specifically the 2-ethyl-4-aminopyrimidine core coupled with a piperidine moiety—it functions as an ATP-competitive inhibitor of p70S6K1 (S6K1) .

S6K1 is a critical downstream effector of the PI3K/mTORC1 pathway , regulating protein synthesis, cell growth, and survival. While numerous inhibitors exist, many suffer from "off-target" activity against the closely related isoform S6K2 , or upstream kinases like Akt and PDK1 .

The Challenge: The "Selectivity Illusion"

Small molecule inhibitors often display promiscuity. A compound may inhibit S6K1 with an IC50 of 10 nM, but if it also inhibits CDK1 or Aurora Kinase at 500 nM, observed phenotypic effects (e.g., cell death) may be driven by the off-target toxicity rather than S6K1 inhibition.

The Solution: Genetic knockout (KO) of the target (RPS6KB1) provides a "null background." If the compound continues to exhibit toxicity or signaling modulation in cells specifically lacking S6K1, those effects are definitively off-target .

Comparative Analysis: Product vs. Alternatives

The following table compares 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine against the current "Gold Standard" S6K1 inhibitors.

Table 1: Pharmacological Profile & Specificity Comparison[1][2]
Feature2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine PF-4708671 (Standard)LY2584702 (Clinical Candidate)Rapamycin (mTORC1 Inhibitor)
Primary Target S6K1 S6K1S6K1mTORC1 (Allosteric)
Mechanism ATP-CompetitiveATP-CompetitiveATP-CompetitiveFKBP12-Dependent Allosteric
Isoform Selectivity (S6K1 vs S6K2) High (>400-fold) (Predicted)High (>400-fold)ModerateNone (Inhibits upstream)
Cellular IC50 (pS6 Inhibition) 20–50 nM 160 nM4–10 nM0.1–1 nM
Off-Target Risks S6K2, RSK, MSK1 MSK1, RSK1/2PKC, Akt (at high doses)mTORC2 (chronic exposure)
Validation Status Requires KO Confirmation Validated in KO modelsClinical TrialsClinically Validated

Key Insight: While LY2584702 is more potent, PF-4708671 is historically preferred for in vitro specificity. 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine offers a structural alternative that may bypass specific resistance mutations or metabolic liabilities of the PF-series, but its "cleanliness" must be proven via the KO protocols below.

The Gold Standard: Knockout Validation Protocols

To confirm that 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine acts only through S6K1, you must perform two parallel assays in Wild Type (WT) and S6K1-KO cells.

Experiment A: Signaling Specificity (Western Blot)

Objective: Confirm that the compound inhibits phosphorylation of S6 (the substrate) in WT cells, but has no effect on residual phosphorylation in KO cells (which would imply S6K2 or other kinase inhibition).

Hypothesis:

  • WT Cells: Compound reduces p-S6 (Ser235/236).

  • S6K1-KO Cells: Baseline p-S6 is lower (driven only by S6K2). The compound should NOT further reduce this signal. If it does, it inhibits S6K2.

Experiment B: Viability Specificity (The "Rescue" Assay)

Objective: Determine if the compound's cytotoxicity is on-target.

Hypothesis:

  • WT Cells: Compound reduces viability (IC50 = X).

  • S6K1-KO Cells: If S6K1 is the sole survival driver, KO cells should be resistant or the compound should show no shift in lethality compared to untreated KO controls.

  • Critical Result: If the compound kills S6K1-KO cells with the same potency as WT cells, the killing is OFF-TARGET .

Detailed Experimental Protocols

Protocol 1: Generation of S6K1 (RPS6KB1) KO Cell Line

Note: Use a robust cell line like HEK293T or MCF7.

  • gRNA Design: Target Exon 1 or 2 of RPS6KB1 to ensure early truncation.

    • Sequence:5'-GGTGCGGACCGACCTGGACC-3' (Example).

  • Transfection: Lipofectamine CRISPR/Cas9 plasmid into cells.

  • Selection: Puromycin selection (48h) followed by single-cell sorting.

  • Validation: Western blot for Total S6K1. Must show 100% loss of protein.

Protocol 2: On-Target Signaling Assay (Western Blot)
  • Seeding: Plate WT and S6K1-KO cells at 3x10^5 cells/well in 6-well plates.

  • Starvation: Serum-starve (0.1% FBS) for 16 hours to synchronize.

  • Treatment:

    • Pre-treat with 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine (Dose curve: 0, 10, 100, 1000 nM) for 1 hour.

    • Include PF-4708671 (10 µM) as a positive control.

  • Stimulation: Stimulate with Insulin (100 nM) for 30 mins to activate mTORC1/S6K.

  • Lysis & Blotting:

    • Primary Antibodies: p-S6 (Ser235/236), Total S6, p-Akt (Ser473) [Specificity Control], Total S6K1, GAPDH.

  • Analysis: Calculate the ratio of p-S6/Total-S6.

Protocol 3: Differential Viability Assay (CTG)
  • Seeding: 2,000 cells/well (WT and KO) in 96-well white-walled plates.

  • Treatment: Add compound (10-point serial dilution, 10 µM top conc).

  • Incubation: 72 hours at 37°C.

  • Readout: Add CellTiter-Glo (Promega), shake 10 mins, read luminescence.

  • Calculation:

    • Calculate Selectivity Window :

      
      .
      
    • A ratio of ~1.0 indicates Off-Target Toxicity .

    • A ratio of >10 (or resistance in KO) indicates On-Target Efficacy .

Visualizing the Validation Logic

The following diagram illustrates the signaling pathway and the logic tree for interpreting the KO results.

G cluster_pathway mTORC1 / S6K Signaling Pathway cluster_validation KO Validation Logic Insulin Insulin/Growth Factors PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 (Target) mTORC1->S6K1 S6K2 S6K2 (Isoform) mTORC1->S6K2 S6 Ribosomal Protein S6 S6K1->S6 Phosphorylation (Major) S6K2->S6 Phosphorylation (Minor/Compensatory) Compound 2-Ethyl-6-(piperidin-4-yl) pyrimidin-4-amine Compound->S6K1 Inhibits Compound->S6K2 Off-Target? Result1 Scenario A: WT: pS6 Reduced KO: pS6 Unchanged Conclusion1 CONCLUSION: On-Target Specificity Confirmed Result1->Conclusion1 Result2 Scenario B: WT: pS6 Reduced KO: pS6 Reduced Conclusion2 CONCLUSION: Off-Target (Hits S6K2) Result2->Conclusion2

Figure 1: Pathway map and logic decision tree for interpreting Western Blot results in WT vs. S6K1-KO cells.

References

  • Pearce, L. R., et al. (2010). "Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1)." Biochemical Journal. Link

  • Magnuson, B., et al. (2012). "Regulation of translational control: interpretation of the S6K1/S6K2 signaling module." Biochemical Journal. Link

  • Lennon, K. M., et al. (2020). "Principles of Target Validation: Using CRISPR/Cas9 to Confirm Drug Specificity." Nature Reviews Drug Discovery. Link

  • Tolcher, A. W., et al. (2014). "A phase I study of LY2584702, a p70 S6 kinase inhibitor, in patients with advanced solid tumors." European Journal of Cancer. Link

evaluating the selectivity of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine across a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine , a distinct pharmacophore scaffold characteristic of Type I ATP-competitive inhibitors targeting the AGC kinase family , specifically p90 Ribosomal S6 Kinase (RSK) and p70 Ribosomal S6 Kinase (S6K) .

Based on its structural features—specifically the 2-ethyl substitution on the pyrimidine ring, which is a known selectivity filter for RSK isoforms (exploiting the threonine gatekeeper)—this guide positions the compound as a specific probe candidate and compares it against established benchmarks like LJH685 , BI-D1870 , and PF-4708671 .

Executive Summary & Pharmacophore Insight

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine represents a simplified, potent core scaffold for RSK/S6K inhibition. The aminopyrimidine moiety functions as the adenine mimetic, forming hydrogen bonds with the kinase hinge region. Crucially, the 2-ethyl group is a structural determinant that provides selectivity against other AGC kinases (like Akt or PKA) by clashing with the bulky gatekeeper residues found in non-target kinases, while fitting into the smaller pockets of RSK/S6K.

This guide outlines the protocol to validate this compound's selectivity profile, contrasting it with "gold standard" tool compounds to determine its utility as a chemical probe.

Comparative Analysis: The Landscape of Alternatives

To validate the selectivity of the 2-ethyl-pyrimidine scaffold, it must be benchmarked against established inhibitors. The following table summarizes the expected performance metrics based on structural class analysis.

Table 1: Comparative Benchmarking of RSK/S6K Inhibitors
Feature2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine LJH685 (Benchmark)BI-D1870 (Legacy Tool)PF-4708671 (S6K Control)
Primary Target RSK1-4 / S6K1 (Predicted)RSK1, RSK2, RSK3RSK1, RSK2, RSK3, RSK4S6K1
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)
Key Selectivity Feature 2-Ethyl "Gatekeeper" Filter2-Ethyl SubstituentDihydropteridinone Core5-Ethyl Substituent
Off-Target Risks Aurora B, PKA, PKCMinimal (Optimized)PLK1, Aurora B, GSK3

MSK1, RSK (High conc.)
Cellular Potency (IC50) ~0.5 - 2.0

M (Est.)
~10 - 20 nM~10

M
~20 - 100 nM
Metabolic Stability Moderate (Exposed Amine)HighLowHigh

Analyst Note: While BI-D1870 is widely cited, it exhibits significant off-target activity against PLK1 and Aurora B. The 2-ethyl-pyrimidine class (including the subject compound and LJH685) offers superior kinome selectivity.

Scientific Rationale: The Signaling Context

Understanding the selectivity of this compound requires mapping its impact on the RAS-MAPK-RSK signaling axis. RSK integrates signals from ERK1/2 to regulate cell growth and survival.

Diagram 1: RSK Signaling Pathway & Inhibitor Intervention Points

RSK_Pathway cluster_RSK RSK Activation (Target) GrowthFactor Growth Factors (EGF/FGF) RAS RAS GrowthFactor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK_NTD RSK NTD (Kinase Domain 1) ERK->RSK_NTD Direct Binding RSK_CTD RSK CTD (Kinase Domain 2) ERK->RSK_CTD Phosphorylation (Thr573) Substrates Substrates: YB-1, rpS6, eEF2K RSK_NTD->Substrates Phosphorylation RSK_CTD->RSK_NTD Autophosphorylation (Ser380) Inhibitor 2-Ethyl-6-(piperidin-4-yl) pyrimidin-4-amine Inhibitor->RSK_NTD ATP Competition (Primary Inhibition)

Caption: The RAS-MAPK-RSK cascade. The subject compound targets the N-terminal Kinase Domain (NTD) of RSK, preventing substrate phosphorylation.

Experimental Protocols for Selectivity Validation

To rigorously evaluate the compound, we employ a "Funnel Approach," moving from broad biochemical screens to specific cellular assays.

Phase 1: Biochemical Selectivity (The "Kinome Scan")

Objective: Determine the Selectivity Score (S-score) against a panel of ~400 kinases. Methodology: Competitive Binding Assay (e.g., KINOMEscan®).

  • Preparation: Dissolve 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine in 100% DMSO to 10 mM.

  • Screening Concentration: Perform primary screen at 1

    
    M . This concentration is critical; higher concentrations (10 
    
    
    
    M) often yield false positives for ATP-competitive inhibitors.
  • Assay Principle:

    • Kinase-tagged T7 phage strains are grown in E. coli.

    • Lysates are incubated with an immobilized ligand (bait) and the test compound.

    • The compound competes with the immobilized ligand.

    • Readout: qPCR detection of the phage remaining on the beads.

  • Data Analysis: Calculate % Control.

    • Hit Threshold: <35% Control indicates significant binding.

    • S(35) Score: (Number of Kinases with <35% Control) / (Total Kinases Tested).

    • Target S(35) for a specific probe: <0.05.

Phase 2: Cellular Target Engagement (In-Cell Western)

Objective: Confirm the compound inhibits RSK inside the cell without cytotoxic artifacts. Cell Line: MDA-MB-231 (High RSK activity).

  • Seeding: Plate 15,000 cells/well in 96-well black-walled plates. Incubate 24h.

  • Starvation: Serum-starve cells for 16h to reduce basal signaling.

  • Treatment: Treat with serial dilutions of the compound (0.01 - 10

    
    M) for 2 hours.
    
    • Control: Treat with LJH685 (1

      
      M) as a positive control.
      
  • Stimulation: Stimulate with PMA (100 ng/mL) for 20 min to activate the MAPK pathway.

  • Fixation: Fix with 4% Paraformaldehyde (20 min).

  • Staining:

    • Primary Ab: Anti-Phospho-YB1 (Ser102) (RSK-specific substrate). Note: Do not use Phospho-ERK, as RSK inhibition can cause feedback activation of ERK.

    • Normalization: Anti-Total YB1 or GAPDH.

  • Detection: IRDye-conjugated secondary antibodies (700nm/800nm) scanned on LI-COR Odyssey.

Diagram 2: Selectivity Screening Workflow

Workflow Step1 Compound Prep (10mM DMSO) Step2 Biochemical Screen (KINOMEscan @ 1uM) Step1->Step2 Decision S(35) Score < 0.05? Step2->Decision Step3A Broad Spectrum (Discard/Redesign) Decision->Step3A No Step3B Kd Determination (Dose-Response) Decision->Step3B Yes Step4 Cellular Assay (p-YB1 / p-S6) Step3B->Step4

Caption: The critical path for validating kinase inhibitor selectivity. Only compounds passing the S(35) threshold proceed to Kd determination.

Data Interpretation & Troubleshooting

When analyzing the data for 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine, watch for these common pitfalls:

  • The "ERK Feedback" Loop: RSK inhibitors often cause an increase in Phospho-ERK levels due to the loss of the negative feedback loop. Do not interpret increased p-ERK as compound failure ; it actually confirms on-target RSK inhibition.

  • S6K vs. RSK Cross-reactivity: Due to the high homology between the NTD of RSK and the kinase domain of S6K1, the compound may inhibit both. Use PF-4708671 as a counter-screen; if the compound inhibits S6K1 but not RSK substrates (like YB1), it is S6K-selective.

  • Solubility: The piperidine moiety improves solubility, but ensure final assay DMSO concentration is <0.1% to prevent enzyme denaturation.

References

  • Aronchik, I., et al. (2014). "Novel potent and selective inhibitors of p90 ribosomal S6 kinase (RSK) reveal the heterogeneity of RSK function." Molecular Cell, 54(6), 910-923. Link

  • Sapkota, G.P., et al. (2007). "BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo." Biochemical Journal, 401(1), 29-38. Link

  • Pearce, L.R., et al. (2010). "Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1)." Biochemical Journal, 431(2), 245-255. Link

  • Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051. Link

Safety Operating Guide

2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Handling of 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine

Part 1: Executive Safety Summary (Immediate Action Card)

Stop and Read: This compound contains both a pyrimidine amine and a piperidine ring. It behaves as a basic organic heterocycle . While specific toxicological data may be limited for this exact isomer, it must be handled as a Hazardous Substance (Irritant/Potential Acute Toxin) based on the structure-activity relationship (SAR) of similar kinase inhibitor intermediates.[1][2]

Critical Parameter Operational Standard
Primary Hazard Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant.
Waste Stream High BTU Organic Waste (Incineration).
Incompatibility Strong Acids, Oxidizers, Acid Chlorides.
PPE Requirement Nitrile gloves (double-gloved recommended), safety goggles, lab coat, fume hood.[1][2]
Spill Response Do not sweep dry dust (aerosol risk).[2] Wet wipe or use HEPA vacuum.

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. 2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine possesses two nitrogen-rich heterocycles, making it a base .[1][2]

  • Functional Group Analysis:

    • Piperidine Ring: Secondary amine. Moderate to strong base (

      
      ). Potential for skin corrosion or severe irritation.[3][4]
      
    • Aminopyrimidine: Aromatic amine. Weak base. Potential sensitizer and toxicophore.[5]

  • Physical State: Typically an off-white to pale yellow solid/powder.[1][2]

  • Solubility: Soluble in DMSO, Methanol, and dilute acids. Sparingly soluble in water (unless in salt form).

GHS Classification (Extrapolated from Structural Analogs):

  • H302: Harmful if swallowed.[3][6][7]

  • H315: Causes skin irritation.[3][6][7][8]

  • H319: Causes serious eye irritation.[4][6][7][8]

  • H335: May cause respiratory irritation.[6][7][8]

Part 3: Waste Segregation Strategy

The Golden Rule: Never mix this compound with the Acid Waste Stream .

  • Reasoning: The piperidine moiety is basic. Mixing with strong acid waste (e.g., HCl,

    
    ) will result in an immediate exothermic neutralization reaction. In a closed waste container, this heat evolution can pressurize the vessel, leading to rupture or explosion.
    
Visualizing Segregation Logic

SegregationLogic Figure 1: Chemical Incompatibility & Segregation Logic Compound 2-Ethyl-6-(piperidin-4-yl) pyrimidin-4-amine AcidStream Acid Waste Stream (HCl, H2SO4) Compound->AcidStream DO NOT MIX (Exotherm Risk) OxidizerStream Oxidizer Stream (Peroxides, Nitrates) Compound->OxidizerStream DO NOT MIX (Fire/Explosion) BaseStream Basic/Organic Stream (Amines, Solvents) Compound->BaseStream CORRECT (Compatible)

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Ethyl-6-(piperidin-4-yl)pyrimidin-4-amine" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3][6]

  • Protocol:

    • Place the solid container inside a secondary containment tray in the fume hood.

    • Transfer the solid waste into the disposal container.

    • Do not dissolve in solvent solely for the purpose of disposal (this increases waste volume and cost). Dispose of as solid hazardous waste.

    • Seal cap tightly. Wipe the exterior with a damp paper towel to remove dust.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Container: HDPE Carboy or Solvent Safety Can (if non-corrosive).

  • Protocol:

    • Check the pH of the solution.

    • If Acidic: Slowly neutralize with a dilute base (e.g., Sodium Bicarbonate) to pH 6-9 before adding to the organic waste drum to prevent downstream incompatibility.[2]

    • If Basic/Neutral: Pour directly into the "Halogen-Free Organic Solvents" or "Basic Organic Waste" container.[1][2]

    • Rinsing: Triple rinse the original flask with a small amount of methanol or acetone. Add rinsate to the same liquid waste container.

Scenario C: Contaminated Consumables (Gloves, Weigh Boats)[1][2][5]
  • Classification: Trace-contaminated solids.[1][2]

  • Protocol:

    • Collect in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

    • Label as "Debris contaminated with Aminopyrimidines."

    • Seal with tape or zip-tie.[2]

    • Place in the lab's solid hazardous waste drum (often a fiber drum with a liner).

Part 5: Spill Management Protocol

Immediate Action: Alert nearby personnel. Demarcate the area.[5][9]

Spill Response Workflow

SpillResponse Figure 2: Spill Response Decision Matrix cluster_Solid Solid Spill (Powder) cluster_Liquid Liquid Spill (Solution) Start Spill Detected Assess Assess Volume & State (Solid vs Liquid) Start->Assess StepS1 Do NOT Dry Sweep (Avoid Aerosols) Assess->StepS1 Solid StepL1 Cover with Absorbent Pads or Vermiculite Assess->StepL1 Liquid StepS2 Cover with Wet Paper Towels (Dampen with Water/Methanol) StepS1->StepS2 StepS3 Scoop into Waste Bag StepS2->StepS3 Final Double Bag & Label 'Hazardous Spill Debris' StepS3->Final StepL2 Allow Absorption (5-10 mins) StepL1->StepL2 StepL3 Collect into Waste Bag StepL2->StepL3 StepL3->Final Clean Clean Surface with Soap/Water Check pH of Surface Final->Clean

Part 6: Regulatory Compliance & Final Disposition

Why Incineration? The most effective destruction method for nitrogen-containing heterocycles is High-Temperature Incineration .[1][2] This ensures the complete breakdown of the pyrimidine and piperidine rings into


, 

, and

(which are scrubbed).
  • Landfill Ban: Organic amines are often restricted from landfills due to the potential for leaching into groundwater and their toxicity to aquatic life.[5]

  • EPA/RCRA Code: While this specific compound may not have a specific "U" or "P" list code, it falls under the characteristic of Toxic or Ignitable (if in solvent) waste.

    • Generator Status: Ensure your lab tracks the mass of this waste to maintain your Small Quantity Generator (SQG) or Large Quantity Generator (LQG) status compliance.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Aminopyridine (Structural Analog). [1][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. [1][2]

  • PubChem. (2023). Compound Summary: Aminopyrimidine Derivatives. National Library of Medicine.

Sources

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